molecular formula C13H8Cl2O B146651 2,4'-Dichlorobenzophenone CAS No. 85-29-0

2,4'-Dichlorobenzophenone

Cat. No.: B146651
CAS No.: 85-29-0
M. Wt: 251.1 g/mol
InChI Key: YXMYPHLWXBXNFF-UHFFFAOYSA-N
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Description

2,4'-Dichlorobenzophenone, also known as this compound, is a useful research compound. Its molecular formula is C13H8Cl2O and its molecular weight is 251.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3221. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-chlorophenyl)-(4-chlorophenyl)methanone
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InChI

InChI=1S/C13H8Cl2O/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMYPHLWXBXNFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6058920
Record name 2,4'-Dichlorobenzophenone
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Molecular Weight

251.10 g/mol
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CAS No.

85-29-0
Record name 2,4′-Dichlorobenzophenone
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Record name 2,4'-Dichlorobenzophenone
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Record name 2,4'-Dichlorobenzophenone
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Record name Methanone, (2-chlorophenyl)(4-chlorophenyl)-
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Record name 2,4'-Dichlorobenzophenone
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Record name 2,4'-dichlorobenzophenone
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Record name 2,4'-DICHLOROBENZOPHENONE
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Foundational & Exploratory

An In-depth Technical Guide to 2,4'-Dichlorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and safety information for 2,4'-Dichlorobenzophenone. The information is intended to support researchers, scientists, and professionals in the field of drug development and other chemical industries.

Chemical and Physical Properties

This compound is an organic compound with the chemical formula C₁₃H₈Cl₂O. It belongs to the class of diaryl ketones and is characterized by the presence of two chlorine atoms substituted on the two phenyl rings of a benzophenone structure.

General Properties
PropertyValueSource(s)
IUPAC Name (2-chlorophenyl)(4-chlorophenyl)methanone[1]
CAS Number 85-29-0[1]
Molecular Formula C₁₃H₈Cl₂O[1]
Molecular Weight 251.11 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point 64-67 °C[1]
Boiling Point 214-215 °C at 22 mmHg[1]
Density 1.31-1.39 g/cm³[3]
Spectral Data
TechniqueData Highlights
¹H NMR Spectral data available.
¹³C NMR Spectral data available.
Mass Spectrometry Major fragments observed at m/z 139, 111, 250, 252.[2]
Infrared (IR) Spectroscopy KBr pellet and ATR-IR spectra available.[2]

Synthesis of this compound

The primary method for synthesizing this compound is through a Friedel-Crafts acylation reaction. This involves the reaction of chlorobenzene with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4]

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2-Chlorobenzoyl_Chloride 2-Chlorobenzoyl Chloride reaction_center 2-Chlorobenzoyl_Chloride->reaction_center Chlorobenzene Chlorobenzene Chlorobenzene->reaction_center AlCl3 AlCl₃ (Lewis Acid Catalyst) AlCl3->reaction_center Friedel-Crafts Acylation 2,4_Dichlorobenzophenone This compound reaction_center->2,4_Dichlorobenzophenone

Caption: Synthesis of this compound via Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation

The following is a representative protocol for the synthesis of dichlorobenzophenone isomers, adapted for this compound.

Materials:

  • 2-Chlorobenzoyl chloride

  • Chlorobenzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) or another suitable inert solvent

  • Hydrochloric acid (HCl), dilute solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, addition funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel, add chlorobenzene and the solvent (e.g., dichloromethane).

  • Cool the flask in an ice bath.

  • Slowly and portion-wise, add anhydrous aluminum chloride to the stirred solution.

  • Once the aluminum chloride has been added, slowly add 2-chlorobenzoyl chloride from the addition funnel to the reaction mixture while maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitoring by TLC is recommended).

  • Quench the reaction by carefully pouring the mixture over crushed ice and dilute hydrochloric acid.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the identification and quantification of this compound.

General Protocol:

  • Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent (e.g., hexane or ethyl acetate).

  • GC Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is typically used.

  • Injector: Splitless injection is often preferred for trace analysis.

  • Oven Temperature Program: A temperature gradient is used to separate the components of the sample, for example, starting at a lower temperature and ramping up to a higher temperature.

  • MS Detector: Electron ionization (EI) is a common ionization method. The mass spectrometer is set to scan a range of mass-to-charge ratios that includes the molecular ion of this compound and its characteristic fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound.

General Protocol:

  • Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃, deuterated chloroform).

  • ¹H NMR: Provides information about the number and types of protons and their neighboring atoms.

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

General Protocol:

  • Sample Preparation:

    • KBr Pellet: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

  • Analysis: The spectrum will show a characteristic strong absorption band for the carbonyl (C=O) group, typically in the region of 1650-1700 cm⁻¹.

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly antifungal agents.

Synthesis of Fenarimol

A notable application of this compound is in the synthesis of the fungicide Fenarimol.[5][6] Fenarimol is used to control powdery mildew on a variety of crops.[7]

G 2,4_Dichlorobenzophenone This compound reaction_center Grignard Reaction 2,4_Dichlorobenzophenone->reaction_center Grignard_Reagent Pyrimidin-5-yl Grignard Reagent Grignard_Reagent->reaction_center Fenarimol Fenarimol (Fungicide) reaction_center->Fenarimol

Caption: Role of this compound in the synthesis of Fenarimol.

The synthesis involves a Grignard reaction where a pyrimidin-5-yl Grignard reagent is added to the carbonyl group of this compound.

Safety and Toxicology

The safety information for this compound is not entirely consistent across different sources.

GHS Hazard Classification

There are conflicting reports regarding the GHS classification of this compound.

SourceClassification
ECHA C&L Inventory (Aggregated) The majority of notifications (88.1%) indicate that the substance does not meet the criteria for classification. A smaller percentage (11.9%) of notifications classify it as causing skin irritation (H315) and serious eye irritation (H319).[1]
Some Safety Data Sheets Classify the substance as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[8] Other sources state that based on available data, the classification criteria are not met.[3]
Toxicological Information

Detailed toxicological studies specifically on this compound are limited in the publicly available literature. Much of the available data pertains to the structurally related but distinct compound, 2,4-Dichlorophenoxyacetic acid (2,4-D).

Based on available safety data sheets, the following general toxicological information can be summarized:

  • Acute Toxicity: Based on available data, the classification criteria for acute toxicity are not met.[3]

  • Skin Corrosion/Irritation: Some sources indicate it may cause skin irritation, while others state it is not classified as a skin irritant.[1][3][8]

  • Serious Eye Damage/Irritation: Similar to skin irritation, there are conflicting classifications.[1][3][8]

  • CMR Effects (Carcinogenicity, Mutagenicity, and Toxicity for Reproduction): Based on available data, the classification criteria for these effects are not met.[3]

It is important for researchers and professionals to consult the specific safety data sheet provided by their supplier and to handle the compound with appropriate personal protective equipment (PPE), including gloves and eye protection, in a well-ventilated area.

Ecotoxicological Information

Information on the environmental fate and effects of this compound is not extensively documented. General precautions should be taken to avoid release into the environment.[3]

This guide is intended for informational purposes and should not be considered a substitute for a comprehensive safety assessment and consultation of the relevant safety data sheets.

References

An In-depth Technical Guide to 2,4'-Dichlorobenzophenone (CAS 85-29-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4'-Dichlorobenzophenone, a halogenated aromatic ketone with significant applications in organic synthesis and potential biological activities. This document consolidates critical data on its physicochemical properties, synthesis, purification, and analytical characterization, alongside an exploration of its toxicological profile and potential interactions with cellular signaling pathways.

Core Physicochemical and Spectroscopic Data

This compound is a synthetic organic compound that serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility is also recognized in material science, particularly in applications requiring UV absorption to protect polymers and coatings from degradation.[2]

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 85-29-0[1]
Molecular Formula C₁₃H₈Cl₂O[1]
Molecular Weight 251.11 g/mol [1]
IUPAC Name (2-chlorophenyl)(4-chlorophenyl)methanone[1]
Synonyms o,p'-Dichlorobenzophenone[1]
Appearance White to off-white crystalline solid[3]
Melting Point 64-66 °C[4]
Boiling Point 214 °C[4]
Solubility Soluble in organic solvents like ethanol and acetone; less soluble in water.[3]
Table 2: Spectroscopic Data for this compound
TechniqueKey Data and ObservationsReference(s)
¹H NMR Spectral data available.[4]
¹³C NMR Spectral data available.[1]
FTIR Spectral data available (KBr pellet and ATR-Neat).[1]
Mass Spectrometry (GC-MS) Major fragments (m/z): 139, 111, 141, 75, 250.[1][5]
UV/Visible Spectroscopy UV absorption data available.[5]

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

The primary synthetic route to this compound is the Friedel-Crafts acylation of chlorobenzene with 2-chlorobenzoyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[4][6]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Catalyst/Solvent cluster_product Product r1 2-Chlorobenzoyl Chloride p1 This compound r1->p1 + r2 Chlorobenzene r2->p1 cat AlCl₃ (Lewis Acid) cat->p1 catalyzes sol Anhydrous Dichloromethane sol->p1 in

Caption: Synthesis of this compound.

Materials:

  • 2-Chlorobenzoyl chloride

  • Chlorobenzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride to anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.

  • Addition of Reactants: Prepare a solution of 2-chlorobenzoyl chloride and chlorobenzene in anhydrous dichloromethane in the dropping funnel. Add this solution dropwise to the cooled AlCl₃ suspension while maintaining the temperature below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification by Recrystallization

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/acetone mixture.[7][8][9]

Procedure:

  • Dissolution: Dissolve the crude product in a minimal amount of hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is suitable.

  • Injection: Splitless injection is typically used.

  • Oven Program: A temperature gradient from a lower starting temperature (e.g., 80°C) to a higher final temperature (e.g., 320°C) is employed to ensure good separation.[10]

  • Mass Spectrometer: Electron ionization (EI) at 70 eV is standard.

High-Performance Liquid Chromatography (HPLC):

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water (with a small amount of acid, such as formic or acetic acid, for peak shaping) is often effective.[11][12]

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound (around 230-283 nm) is appropriate.[11][12]

Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, research on related benzophenone derivatives provides insights into potential mechanisms of action. A study on 2,4'-dihydroxybenzophenone has demonstrated its ability to inhibit the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD2) signaling pathway, which is involved in inflammatory responses.[13] This suggests that this compound might also interact with this pathway.

Hypothesized Signaling Pathway Inhibition

The following diagram illustrates the potential inhibitory effect of this compound on the TLR4 signaling cascade, based on the activity of a structurally related compound.

cluster_inhibition Inhibition by this compound cluster_pathway TLR4 Signaling Pathway This compound This compound TLR4_MD2 TLR4/MD2 Complex This compound->TLR4_MD2 potentially inhibits LPS LPS LPS->TLR4_MD2 binds to MyD88 MyD88 TLR4_MD2->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 activates NFkB NF-κB IRAK4->NFkB leads to activation of Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines promotes transcription of

Caption: Potential inhibition of the TLR4 signaling pathway.

Metabolism and Toxicology

Specific metabolic and comprehensive toxicological studies on this compound are not extensively available. However, data from related dichlorobenzene and benzophenone compounds can provide an initial assessment of its potential metabolic fate and toxicity.

The metabolism of dichlorobenzenes in vivo often involves hydroxylation followed by conjugation with sulfates or glucuronic acid.[14] Benzophenone derivatives can also undergo hydroxylation and subsequent conjugation.[15][16]

Table 3: Toxicological Profile Summary (Inferred from Related Compounds)
EndpointObservationReference(s)
Acute Toxicity Generally low acute toxicity is expected for related compounds.[17]
Dermal Irritation May cause skin irritation.[1]
Eye Irritation May cause serious eye irritation.[1]
Carcinogenicity No conclusive evidence for related compounds like 2,4-D.[17]
Reproductive/Developmental Toxicity No adverse effects observed for 2,4-D at lower doses.[17]
Endocrine Disruption Some benzophenone derivatives have shown estrogenic effects by interacting with estrogen receptors.[18][19][18][19]

Conclusion

This compound is a valuable chemical intermediate with well-established synthetic routes. While its biological and toxicological profiles are not fully elucidated, preliminary data from related compounds suggest potential interactions with inflammatory signaling pathways and possible endocrine-disrupting effects. Further research is warranted to fully characterize its biological activity, metabolic fate, and toxicological endpoints to ensure its safe and effective use in research and development. This guide provides a foundational resource for professionals working with this compound, summarizing the current state of knowledge and highlighting areas for future investigation.

References

An In-depth Technical Guide to the Molecular Structure of 2,4'-Dichlorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic characterization of 2,4'-Dichlorobenzophenone. A chlorinated aromatic ketone, this compound serves as a versatile intermediate in various synthetic pathways, particularly in the pharmaceutical and agrochemical industries. This document details experimental protocols for its synthesis and analysis by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy. All quantitative data is summarized for clarity, and key experimental workflows are visualized using Graphviz diagrams.

Molecular Structure and Properties

This compound, with the CAS number 85-29-0, is a dichlorinated derivative of benzophenone.[1][2] Its molecular structure consists of a central carbonyl group bonded to a 2-chlorophenyl group and a 4-chlorophenyl group.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name (2-chlorophenyl)(4-chlorophenyl)methanone[3]
Synonyms o,p'-Dichlorobenzophenone, Benzophenone, 2,4'-dichloro-[2]
CAS Number 85-29-0[2]
Molecular Formula C₁₃H₈Cl₂O[2]
Molecular Weight 251.11 g/mol [4][5]
Melting Point 64 °C
Boiling Point 214 °C at 22 mmHg
Appearance White to off-white solid

Synthesis of this compound

The primary synthetic route to this compound is the Friedel-Crafts acylation of chlorobenzene with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1]

Synthesis_Workflow Reactants 2-Chlorobenzoyl Chloride + Chlorobenzene ReactionMixture Reaction Mixture in Inert Solvent (e.g., Dichloromethane) Reactants->ReactionMixture Catalyst Anhydrous AlCl₃ Catalyst->ReactionMixture Quenching Quenching with Ice and HCl ReactionMixture->Quenching Extraction Extraction with Dichloromethane Quenching->Extraction Washing Washing with NaHCO₃ and Brine Extraction->Washing Drying Drying over Anhydrous MgSO₄ Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation CrudeProduct Crude this compound Evaporation->CrudeProduct Purification Purification by Recrystallization CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct NMR_Workflow Sample This compound NMR_Tube Dissolve in Solvent and Transfer to NMR Tube Sample->NMR_Tube Solvent CDCl₃ Solvent->NMR_Tube Spectrometer Acquire ¹H and ¹³C NMR Spectra NMR_Tube->Spectrometer Processing Process Data (Fourier Transform, Phasing, Baseline Correction) Spectrometer->Processing Analysis Analyze Chemical Shifts, Integration, and Coupling Patterns Processing->Analysis Structure Structural Elucidation Analysis->Structure

References

An In-depth Technical Guide to the Synthesis of 2,4'-Dichlorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: 2,4'-Dichlorobenzophenone (CAS No: 85-29-0) is a chlorinated aromatic ketone that serves as a versatile and critical intermediate in the field of organic synthesis. Its molecular structure, featuring two chlorine atoms on separate phenyl rings, offers reactive sites for a variety of chemical transformations. This makes it a valuable building block in the multi-step synthesis of numerous pharmaceuticals and agrochemicals.[1] This guide provides a detailed overview of the primary synthetic pathways for this compound, complete with experimental protocols, quantitative data, and process visualizations to aid researchers in their synthetic endeavors.

Friedel-Crafts Acylation Pathway

The most traditional and widely employed method for synthesizing this compound is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of chlorobenzene with 2-chlorobenzoyl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2] The catalyst activates the acyl chloride, generating an acylium ion which is then attacked by the electron-rich chlorobenzene ring. The substitution occurs preferentially at the para-position of chlorobenzene due to steric hindrance and the directing effect of the chlorine atom.

G R1 Chlorobenzene P1 + R1->P1 R2 2-Chlorobenzoyl chloride R2->P1 Catalyst AlCl₃ (catalyst) Catalyst->P1 Solvent Nitrobenzene or CH₂Cl₂ (solvent) Solvent->P1 Product This compound Byproduct HCl P1->Product P1->Byproduct

Diagram 1: Friedel-Crafts Acylation Pathway.
Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from established procedures for the synthesis of unsymmetrical benzophenones.[3][4]

  • Reaction Setup: In a dry, 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl evolved), add anhydrous aluminum chloride (AlCl₃, 1.1 to 1.5 molar equivalents).

  • Solvent and Reactant Addition: Add a suitable solvent such as nitrobenzene or dichloromethane (CH₂Cl₂).[3][5] Cool the flask in an ice/water bath. Add chlorobenzene (1.0 equivalent) to the flask.

  • Acyl Chloride Addition: Slowly add 2-chlorobenzoyl chloride (1.0 equivalent) dropwise from the dropping funnel to the stirred suspension over a period of 30-60 minutes. Maintain the reaction temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for 1-4 hours.[3][4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cautiously quench the reaction by pouring the mixture onto crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. If dichloromethane was used, separate the organic layer. If nitrobenzene was used, steam distillation may be required to remove the solvent. Extract the aqueous layer with two portions of dichloromethane.

  • Purification: Combine the organic extracts and wash with a dilute sodium carbonate solution, followed by water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent like ethanol or hexane to yield pure this compound.

Oxidation of 2,4'-Dichlorodiphenylmethane

Another effective route is the oxidation of the corresponding diarylmethane precursor, 2,4'-Dichlorodiphenylmethane. This method avoids the often harsh conditions of Friedel-Crafts reactions. A variety of oxidizing agents can be employed, with modern methods utilizing catalysts for higher efficiency and selectivity. A procedure using tert-butyl hydroperoxide (TBHP) as the oxidant and a copper-based catalyst has shown high yields for analogous compounds.[6]

G Reactant 2,4'-Dichlorodiphenylmethane P1 Oxidation (80 °C, 10 h) Reactant->P1 Reagent1 70% TBHP Reagent1->P1 Reagent2 SCC Catalyst 4-Methylpyridine Reagent2->P1 Solvent Acetone/H₂O Solvent->P1 Product This compound P1->Product

Diagram 2: Oxidation Pathway.
Experimental Protocol: Oxidation of Diarlymethane

This protocol is based on a general procedure for the oxidation of diarylmethanes catalyzed by Sodium Copper Chlorophyllin (SCC).[6]

  • Reaction Setup: In a round-bottom flask, prepare a solution of 2,4'-Dichlorodiphenylmethane (0.5 mmol, 1.0 equivalent), Sodium Copper Chlorophyllin (SCC) catalyst (1 mol %), 70% tert-butyl hydroperoxide (TBHP) (1.5 mmol, 3.0 equivalents), and 4-methylpyridine (1.5 mmol, 3.0 equivalents).

  • Solvent Addition: Add a solvent mixture of acetone and water (1:0.5 mL).

  • Reaction: Stir the reaction mixture at 80 °C for 10 hours.

  • Workup: After cooling to room temperature, quench the reaction by adding a saturated solution of sodium thiosulfate (5 mL).

  • Extraction: Extract the mixture with dichloromethane (3 x 10 mL).

  • Purification: Combine the organic extracts and dry over anhydrous Na₂SO₄. Filter the solution and remove the solvent under reduced pressure. The resulting residue should be purified by flash column chromatography on silica gel using a suitable eluent (e.g., petroleum ether/ethyl acetate) to afford the pure product.

Suzuki-Miyaura Cross-Coupling Pathway

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction. For the synthesis of this compound, this pathway can be envisioned by coupling an arylboronic acid with an aroyl chloride.[7] For instance, 2-chlorobenzoyl chloride can be coupled with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base. This modern method offers high functional group tolerance and generally milder reaction conditions compared to Friedel-Crafts acylation.

G R1 2-Chlorobenzoyl chloride P1 + R1->P1 R2 4-Chlorophenyl- boronic acid R2->P1 Catalyst Pd₂(dba)₃ (catalyst) Catalyst->P1 Base K₂CO₃ (base) Base->P1 Solvent Toluene (solvent) Solvent->P1 Product This compound P1->Product

Diagram 3: Suzuki-Miyaura Coupling Pathway.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from typical Suzuki couplings involving acyl chlorides.[7][8]

  • Reaction Setup: To a dry 10 mL flask equipped with a magnetic stirrer and reflux condenser, add 4-chlorophenylboronic acid (1.05 equivalents), potassium carbonate (K₂CO₃, 2.0 equivalents), and the palladium catalyst, such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 5 mol %).

  • Reactant and Solvent Addition: Add 2-chlorobenzoyl chloride (1.0 equivalent) to the flask, followed by the solvent, toluene (2.0 mL).

  • Reaction: Heat the reaction mixture to reflux and maintain stirring for 4-6 hours. Monitor the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Wash the mixture with a 1.5 M sodium hydroxide solution (2 x 5 mL).

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 5 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Quantitative Data Summary

The choice of synthetic pathway often depends on factors such as desired yield, purity, available starting materials, and reaction conditions. The following table summarizes quantitative data for the discussed pathways, based on reported results for analogous syntheses.

Synthesis PathwayKey ReagentsCatalystSolventTemp. (°C)Time (h)Yield (%)
Friedel-Crafts Acylation 2-Chlorobenzoyl chloride, ChlorobenzeneAlCl₃Dichloromethane0 - RT1 - 480 - 97[4]
Oxidation 2,4'-Dichlorodiphenylmethane, TBHPSCCAcetone/H₂O8010~98[6]
Suzuki-Miyaura Coupling 2-Chlorobenzoyl chloride, 4-Chlorophenylboronic acidPd₂(dba)₃TolueneReflux4 - 6Moderate to High

Note: Yields are based on similar reactions reported in the literature and may vary for the specific synthesis of this compound.

References

An In-depth Technical Guide to the Core Properties of (2-chlorophenyl)(4-chlorophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-chlorophenyl)(4-chlorophenyl)methanone, a dichlorinated benzophenone derivative, is a compound of interest in various chemical and pharmaceutical research fields. Its structural features, characterized by two chlorinated phenyl rings attached to a central carbonyl group, make it a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of its core properties, including its physicochemical characteristics, synthesis, purification, analytical methods, and toxicological profile. The information is intended to serve as a valuable resource for professionals engaged in research and development.

Physicochemical Properties

The properties of (2-chlorophenyl)(4-chlorophenyl)methanone are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValueReference
IUPAC Name (2-chlorophenyl)(4-chlorophenyl)methanone[1]
Synonyms 2,4'-Dichlorobenzophenone[1]
CAS Number 85-29-0[2]
Molecular Formula C₁₃H₈Cl₂O[1]
Molecular Weight 251.11 g/mol [1]
Appearance White to off-white solid[3]
Melting Point Approximately 95 - 97 °C[3]
Boiling Point Data not available
Solubility in Water Insoluble[3]
Solubility in Organic Solvents Soluble in many organic solvents like dichloromethane and chloroform.[3]

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

A common method for the synthesis of diaryl ketones such as (2-chlorophenyl)(4-chlorophenyl)methanone is the Friedel-Crafts acylation.[4] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For the synthesis of (2-chlorophenyl)(4-chlorophenyl)methanone, 2-chlorobenzoyl chloride would be reacted with chlorobenzene.

Materials:

  • 2-chlorobenzoyl chloride

  • Chlorobenzene

  • Anhydrous aluminum chloride (AlCl₃) (Lewis acid catalyst)

  • Dichloromethane (solvent)

  • Hydrochloric acid (for workup)

  • Anhydrous sodium sulfate (drying agent)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 2-chlorobenzoyl chloride in anhydrous dichloromethane.

  • Cool the solution in an ice bath.

  • Carefully add anhydrous aluminum chloride portion-wise to the stirred solution.

  • To this mixture, add chlorobenzene dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization

The crude (2-chlorophenyl)(4-chlorophenyl)methanone can be purified by recrystallization to obtain a product of higher purity.[5][6][7][8] The choice of solvent is critical for effective purification. A suitable solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

Materials:

  • Crude (2-chlorophenyl)(4-chlorophenyl)methanone

  • Recrystallization solvent (e.g., ethanol, methanol, or a mixture of solvents like ethanol/water)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture with stirring until the solid completely dissolves.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few more minutes.

  • If charcoal was added, or if there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystals should start to form.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the crystals in a vacuum oven to remove any residual solvent.

Analytical Characterization

The identity and purity of the synthesized (2-chlorophenyl)(4-chlorophenyl)methanone can be confirmed using various analytical techniques.

HPLC is a powerful technique for assessing the purity of the compound and separating it from any isomers or impurities.[9][10][11][12] A reverse-phase C18 column is commonly used.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions (suggested starting point):

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

GC-MS can be used to confirm the molecular weight and fragmentation pattern of the compound.[13][14][15]

Instrumentation:

  • GC system coupled to a mass spectrometer.

  • A low-polarity capillary column (e.g., similar to 5% diphenyl/95% dimethyl polysiloxane).

GC Conditions (suggested starting point):

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-300 m/z.

Toxicological Data

Compound/ClassRouteSpeciesLD50/LC50Reference
2,4-Dichlorophenoxyacetic acid (2,4-D)OralRat639-1646 mg/kg[16]
2,4-Dichlorophenoxyacetic acid (2,4-D)DermalRabbit>2000 mg/kg[16]
DichlorobenzenesInhalationRatLC50 (1,2-DCB): 1532 ppm (6 hours)[17]
4,4'-DichlorobenzophenoneOral Chronic Reference Dose (Human)0.009 mg/kg-day[18]

General Hazard Information:

  • May cause skin and eye irritation.[1][19]

  • May cause respiratory irritation if inhaled.[19][20]

  • Handle in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Visualization of Experimental Workflow

Since no specific signaling pathway involving (2-chlorophenyl)(4-chlorophenyl)methanone has been identified in the literature, the following diagram illustrates the logical workflow for its synthesis and purification, which is a core experimental process for any researcher working with this compound.

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage start Starting Materials (2-chlorobenzoyl chloride, chlorobenzene) reaction Friedel-Crafts Acylation (AlCl₃, Dichloromethane) start->reaction 1. Reaction Setup workup Aqueous Workup (HCl, NaHCO₃, Brine) reaction->workup 2. Quenching & Extraction crude_product Crude Product workup->crude_product 3. Isolation dissolution Dissolution in Hot Solvent crude_product->dissolution 4. Transfer to Purification crystallization Cooling & Crystallization dissolution->crystallization 5. Slow Cooling filtration Vacuum Filtration crystallization->filtration 6. Collection pure_product Pure (2-chlorophenyl)(4-chlorophenyl)methanone filtration->pure_product 7. Drying hplc HPLC Analysis (Purity) pure_product->hplc gcms GC-MS Analysis (Identity) pure_product->gcms

Caption: Logical workflow for the synthesis, purification, and analysis of (2-chlorophenyl)(4-chlorophenyl)methanone.

References

Technical Guide to the Physical and Chemical Parameters of 2,4'-Dichlorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the essential physical and chemical properties of 2,4'-Dichlorobenzophenone (2,4'-DCBP). The information is intended for researchers, scientists, and professionals in drug development and analytical chemistry. This document details the compound's core parameters, provides experimental protocols for their determination, and includes visualizations for key analytical workflows.

Core Physicochemical Data

This compound is a chlorinated aromatic ketone with the CAS Number 85-29-0.[1][2] It is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[3][4] The fundamental physicochemical properties of 2,4'-DCBP are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₃H₈Cl₂O[1][2]
Molecular Weight 251.11 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 64-67 °C[1][5]
Boiling Point 214-215 °C at 22 mmHg[5]
Solubility Soluble in chloroform, slightly soluble in methanol.[1]
CAS Number 85-29-0[1][2]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of 2,4'-DCBP. The following table summarizes key spectral data.

Spectroscopic TechniqueKey Features and ObservationsSource(s)
¹H NMR Spectral data available.[6]
¹³C NMR Spectral data available.[1]
Infrared (IR) Spectroscopy Data obtained via KBr wafer and ATR-Neat techniques.[1]
Mass Spectrometry (MS) GC-MS data shows a top peak at m/z 139.[1]
UV-Visible Spectroscopy Spectral data available.[5]

Experimental Protocols

Detailed methodologies for determining the key physical and chemical parameters of 2,4'-DCBP are provided below. These protocols are based on standard laboratory practices.

Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes a common method for the synthesis of this compound.

Materials:

  • 2-Chlorobenzoyl chloride

  • Chlorobenzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous aluminum chloride to anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of 2-chlorobenzoyl chloride in anhydrous dichloromethane from the dropping funnel to the stirred suspension.

  • After the addition is complete, add chlorobenzene dropwise to the reaction mixture.

  • Once the addition of chlorobenzene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography.

Determination of Melting Point

This protocol outlines the procedure for determining the melting point of 2,4'-DCBP using a capillary melting point apparatus.[7][8]

Materials:

  • Purified this compound

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

  • Mortar and pestle

Procedure:

  • Ensure the 2,4'-DCBP sample is dry and finely powdered using a mortar and pestle.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rate of 10-20 °C per minute for a preliminary determination of the approximate melting range.

  • Allow the apparatus to cool.

  • For an accurate measurement, prepare a new sample and set the heating rate to 1-2 °C per minute, starting from a temperature approximately 10-15 °C below the estimated melting point.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point of the sample.

Determination of Boiling Point

This protocol describes the micro-scale determination of the boiling point of 2,4'-DCBP.[9][10]

Materials:

  • Purified this compound

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath)

  • Rubber band or wire for attaching the test tube to the thermometer

Procedure:

  • Place a small amount of 2,4'-DCBP into the small test tube.

  • Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

  • Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Immerse the assembly in a heating bath.

  • Heat the bath gently and observe the capillary tube.

  • A stream of bubbles will emerge from the open end of the capillary tube as the temperature rises.

  • Continue heating until a steady stream of bubbles is observed.

  • Turn off the heat and allow the bath to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample. Record the atmospheric pressure.

Qualitative Solubility Assessment

This protocol provides a method for the qualitative determination of the solubility of 2,4'-DCBP in various solvents.[11]

Materials:

  • This compound

  • A selection of solvents (e.g., water, methanol, ethanol, acetone, chloroform, toluene)

  • Small test tubes

  • Vortex mixer

Procedure:

  • Add approximately 10-20 mg of 2,4'-DCBP to a series of clean, dry test tubes.

  • To each test tube, add 1 mL of a different solvent.

  • Vigorously agitate each mixture using a vortex mixer for 1-2 minutes.

  • Visually inspect each tube to determine the extent of dissolution.

  • Classify the solubility as "soluble" (no visible solid), "partially soluble" (some solid remains), or "insoluble" (no apparent dissolution).

Spectroscopic Analysis

The following are general procedures for obtaining spectroscopic data for 2,4'-DCBP.

3.5.1. Infrared (IR) Spectroscopy (KBr Pellet Method)

Materials:

  • This compound

  • Potassium bromide (KBr), spectroscopy grade

  • Mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Grind a small amount (1-2 mg) of 2,4'-DCBP with approximately 100-200 mg of dry KBr in a mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Acquire the IR spectrum according to the instrument's operating instructions.

3.5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Materials:

  • This compound

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Dissolve a small amount of 2,4'-DCBP in the appropriate deuterated solvent in a small vial.

  • Transfer the solution to a clean NMR tube.

  • Place the NMR tube in the NMR spectrometer.

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's parameters.

3.5.3. Gas Chromatography-Mass Spectrometry (GC-MS)

Materials:

  • This compound

  • Volatile solvent (e.g., dichloromethane or hexane)

  • GC-MS instrument with an appropriate column (e.g., a nonpolar or medium-polarity column)

Procedure:

  • Prepare a dilute solution of 2,4'-DCBP in a suitable volatile solvent.

  • Inject the sample into the GC-MS instrument.

  • The compound will be separated on the GC column and subsequently ionized and detected by the mass spectrometer.

  • Analyze the resulting mass spectrum to identify the molecular ion peak and fragmentation pattern.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental and logical workflows relevant to the characterization of this compound.

Synthesis_Workflow Reactants 2-Chlorobenzoyl Chloride + Chlorobenzene + AlCl₃ Reaction Friedel-Crafts Acylation Reactants->Reaction Workup Aqueous Workup (HCl, NaHCO₃, Brine) Reaction->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Analytical_Workflow cluster_physchem Physical Characterization cluster_spectral Spectroscopic Identification Melting Point Melting Point Boiling Point Boiling Point Solubility Solubility NMR NMR (¹H, ¹³C) IR IR Spectroscopy MS Mass Spectrometry UV_Vis UV-Vis Spectroscopy Sample 2,4'-DCBP Sample Sample->Melting Point Sample->Boiling Point Sample->Solubility Sample->NMR Sample->IR Sample->MS Sample->UV_Vis

Caption: Analytical workflow for the characterization of 2,4'-DCBP.

References

Spectroscopic Profile of 2,4'-Dichlorobenzophenone: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,4'-Dichlorobenzophenone, a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) characteristics, offering key data for identification, characterization, and quality control purposes.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to the vibrations of its carbonyl group and aromatic rings.

IR Spectral Data
Wavenumber (cm⁻¹)Assignment
~1670C=O (Ketone) stretch
~3000-3100C-H (Aromatic) stretch
~1580-1600C=C (Aromatic) ring stretch
~1450-1500C=C (Aromatic) ring stretch
~1000-1100C-Cl (Aryl chloride) stretch
~700-850C-H (Aromatic) out-of-plane bend

Note: The exact peak positions may vary slightly depending on the sample preparation method and the instrument used.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

A representative protocol for obtaining an ATR-FTIR spectrum of a solid compound like this compound is as follows:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., a diamond crystal).

  • Sample Preparation: A small amount of the solid this compound sample is placed directly onto the ATR crystal.

  • Data Acquisition: The anvil is lowered to press the sample firmly against the crystal, ensuring good contact. The spectrum is then recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a spectral range of 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of this compound are consistent with its asymmetric structure.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound shows complex multiplets in the aromatic region. The exact chemical shifts and coupling constants can be determined by high-field NMR.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.20 - 7.80m8HAromatic Protons

Note: Specific assignments for each proton require advanced 2D NMR techniques. The data presented is a general representation.

¹³C NMR Spectral Data.[1]

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Chemical Shift (δ, ppm)Assignment
~195C=O (Ketone)
~127 - 140Aromatic Carbons

Note: The exact number of signals and their chemical shifts depend on the solvent and the magnetic field strength of the instrument.

Experimental Protocol: Solution-State NMR

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra of a solid organic compound:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

  • Data Acquisition for ¹H NMR: The spectrometer is tuned to the proton frequency. A standard pulse sequence is used to acquire the free induction decay (FID). Key parameters include the spectral width, acquisition time, and number of scans.

  • Data Acquisition for ¹³C NMR: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The acquired FIDs are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or TMS (0 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.[1]

Mass Spectral Data (Electron Ionization)

The electron ionization (EI) mass spectrum of this compound shows a characteristic molecular ion peak and several fragment ions.

m/zRelative Intensity (%)Assignment
250~20[M]⁺ (Molecular ion with ³⁵Cl, ³⁵Cl)
252~13[M+2]⁺ (Isotope peak with one ³⁷Cl)
254~2[M+4]⁺ (Isotope peak with two ³⁷Cl)
215Moderate[M-Cl]⁺
139100[C₇H₄OCl]⁺ (Chlorobenzoyl cation)
111High[C₆H₄Cl]⁺ (Chlorophenyl cation)
75Moderate[C₆H₃]⁺
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A typical GC-MS protocol for a solid organic analyte is as follows:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or hexane.

  • Gas Chromatograph (GC):

    • Injector: A split/splitless injector is used, typically heated to around 250°C. A small volume (e.g., 1 µL) of the sample solution is injected.

    • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is commonly used.

    • Oven Program: The oven temperature is ramped to separate the components of the sample. A typical program might start at 100°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

  • Mass Spectrometer (MS):

    • Interface: The GC column is interfaced with the mass spectrometer, with the interface heated to prevent condensation of the analyte.

    • Ionization: Electron Ionization (EI) is commonly used, with a standard electron energy of 70 eV.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is used to separate the ions based on their m/z ratio.

    • Detector: An electron multiplier detects the ions.

  • Data Analysis: The resulting mass spectra are analyzed to identify the molecular ion and fragmentation patterns. The data is often compared against a spectral library for confirmation.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Solid Sample (this compound) Prep_IR ATR Sample->Prep_IR Prep_NMR Dissolution in Deuterated Solvent Sample->Prep_NMR Prep_MS Dissolution in Volatile Solvent Sample->Prep_MS IR FT-IR Spectroscopy Prep_IR->IR NMR NMR Spectroscopy (¹H and ¹³C) Prep_NMR->NMR MS GC-MS Prep_MS->MS Data_IR Functional Group Identification IR->Data_IR Data_NMR Structural Elucidation (C-H Framework) NMR->Data_NMR Data_MS Molecular Weight and Fragmentation Pattern MS->Data_MS Final_Structure Structural Confirmation Data_IR->Final_Structure Data_NMR->Final_Structure Data_MS->Final_Structure

Caption: General workflow for spectroscopic analysis.

Mass Spectral Fragmentation Pathway

The following diagram illustrates a plausible mass spectral fragmentation pathway for this compound under electron ionization.

Fragmentation_Pathway Proposed Mass Spectral Fragmentation of this compound M [M]⁺˙ m/z = 250 Frag1 [M-Cl]⁺ m/z = 215 M->Frag1 - Cl˙ Frag2 [C₇H₄OCl]⁺ m/z = 139 M->Frag2 - C₆H₄Cl˙ Frag3 [C₆H₄Cl]⁺ m/z = 111 Frag2->Frag3 - CO Frag4 [C₆H₃]⁺ m/z = 75 Frag3->Frag4 - HCl

Caption: Mass spectral fragmentation of this compound.

References

An In-depth Technical Guide to the Solubility of 2,4'-Dichlorobenzophenone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4'-Dichlorobenzophenone in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on reported qualitative solubility, outlines standard experimental protocols for determining solubility, and presents a general workflow for such measurements.

Introduction to this compound

This compound is a chemical compound with the molecular formula C₁₃H₈Cl₂O. It belongs to the class of dichlorobenzophenones, which are derivatives of benzophenone containing two chlorine atoms attached to the phenyl rings. The position of the chlorine atoms significantly influences the physical and chemical properties of the molecule, including its solubility. Understanding the solubility of this compound is crucial for its application in organic synthesis, pharmaceutical development, and materials science, as it dictates the choice of solvents for reactions, purification, and formulation.

Solubility of this compound: A Qualitative Overview

Table 1: Qualitative Solubility of this compound in Selected Organic Solvents

SolventReported Solubility
ChloroformSoluble[1]
MethanolSlightly Soluble[1][2]
AcetonitrileSoluble (as a solution)[3]
Ethyl AcetateSoluble (as a solution)

It is important to note that "soluble" and "slightly soluble" are qualitative terms and the actual solubility can vary significantly with temperature. For comparison, the related isomer 4,4'-Dichlorobenzophenone is reported to be soluble in hot acetone and can be recrystallized from ethanol.[4]

Experimental Protocols for Determining Solubility

The absence of specific quantitative data for this compound necessitates a discussion of the standard experimental methodologies that can be employed to determine its solubility accurately. The two most common methods for solid compounds in organic solvents are the gravimetric method and High-Performance Liquid Chromatography (HPLC)-based methods.

The gravimetric method is a classical and straightforward technique for determining the solubility of a solid in a solvent. It relies on the direct measurement of the mass of the dissolved solute in a saturated solution.

Experimental Workflow:

  • Saturation: An excess amount of this compound is added to a known volume or mass of the desired organic solvent in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant, controlled temperature for a sufficient period to ensure that equilibrium is reached and a saturated solution is formed.

  • Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation. It is crucial to maintain the temperature during this step to prevent any change in solubility.

  • Solvent Evaporation: A precisely measured aliquot of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved solid is obtained.

  • Calculation: The solubility is calculated as the mass of the dissolved solid per unit volume or mass of the solvent.

G General Workflow for Gravimetric Solubility Determination A Add excess this compound to a known amount of solvent B Agitate at constant temperature to achieve equilibrium (saturation) A->B C Separate undissolved solid (Filtration or Centrifugation) B->C D Take a precise aliquot of the saturated supernatant C->D E Evaporate the solvent completely D->E F Weigh the remaining solid E->F G Calculate Solubility (mass of solid / amount of solvent) F->G G General Workflow for HPLC-Based Solubility Determination cluster_prep Sample Preparation cluster_analysis Analysis A Prepare saturated solution of This compound in solvent B Equilibrate at constant temperature A->B C Filter to remove undissolved solid B->C D Precisely dilute a known volume of the saturated solution C->D G Inject diluted sample into HPLC D->G E Prepare standard solutions of known concentrations F Generate HPLC calibration curve E->F H Determine concentration from peak area and calibration curve F->H G->H I Calculate original solubility (accounting for dilution) H->I

References

Environmental Fate and Transport of 2,4'-Dichlorobenzophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4'-Dichlorobenzophenone is a chemical compound that has garnered attention due to its potential environmental persistence and implications for ecosystems. As a chlorinated aromatic ketone, its fate and transport in the environment are governed by a complex interplay of physicochemical properties and degradation processes. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's environmental behavior, intended to support researchers, scientists, and professionals in the fields of environmental science and drug development.

Physicochemical Properties

The environmental distribution and behavior of this compound are fundamentally influenced by its inherent physical and chemical characteristics. A summary of its key properties is presented in Table 1. While experimentally determined values for some parameters are limited, estimated values from computational models provide valuable insights into its likely environmental conduct.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₈Cl₂O--INVALID-LINK--
Molar Mass 251.11 g/mol --INVALID-LINK--
Melting Point 64-67 °C--INVALID-LINK--
Boiling Point 214 °C at 22 mmHg--INVALID-LINK--
Water Solubility Low (estimated)Inferred from high LogKow
Vapor Pressure Data not available
LogKow (Octanol-Water Partition Coefficient) 4.4 (estimated)--INVALID-LINK--
Henry's Law Constant Data not available
Soil Organic Carbon-Water Partitioning Coefficient (Koc) Data not available

Environmental Fate and Transport

The journey of this compound through the environment involves partitioning between air, water, and soil, as well as various degradation processes. The following sections detail the key aspects of its environmental fate.

Abiotic Degradation

Photodegradation: Limited specific data exists for the photodegradation of this compound. However, benzophenone and its derivatives are known to undergo photochemical reactions. The carbonyl group can absorb UV radiation, leading to the formation of excited states that can then undergo various reactions, including cleavage of the carbon-chlorine bonds or reactions with other environmental components. The primary degradation product of the related compound dicofol under alkaline conditions and UV light is p,p'-dichlorobenzophenone (DCBP), suggesting a similar pathway for this compound is plausible[1].

Hydrolysis: Information on the hydrolysis of this compound is scarce. Generally, the ether linkage in some related compounds can be susceptible to hydrolysis, but the ketone functional group in this compound is expected to be relatively stable to hydrolysis under typical environmental pH conditions (pH 4-9).

Biotic Degradation

The biodegradation of chlorinated aromatic compounds is a critical process in their environmental removal. While specific studies on this compound are limited, research on analogous compounds provides insights into potential pathways. Microorganisms, particularly bacteria and fungi, are known to degrade chlorinated aromatic compounds through various enzymatic reactions. These processes can lead to the cleavage of the aromatic rings and the eventual mineralization of the compound to carbon dioxide and water.

Environmental Partitioning

The high estimated LogKow value of 4.4 suggests that this compound has a strong tendency to partition from water into organic phases. This indicates a potential for bioaccumulation in fatty tissues of organisms and strong adsorption to organic matter in soil and sediment.

Soil Mobility: A high affinity for organic matter, as suggested by the high LogKow, would imply low mobility in soil. The compound is likely to be retained in the upper soil layers, with limited potential for leaching into groundwater.

Bioaccumulation: The lipophilic nature of this compound indicates a potential for bioaccumulation in aquatic and terrestrial organisms. Chemicals with a high LogKow are more readily taken up by organisms and can accumulate in fatty tissues, potentially leading to biomagnification through the food chain.

Experimental Protocols

Standardized methods, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are crucial for assessing the environmental fate of chemicals.

Biodegradation Testing (OECD 301 & 307)

The OECD Guideline 301 for "Ready Biodegradability" provides a set of screening tests to assess the potential for rapid and complete biodegradation of organic chemicals[2]. These tests typically involve exposing the test substance to a mixed microbial population from sources like activated sludge and measuring the disappearance of the compound or the production of CO₂ over a 28-day period[2].

The OECD Guideline 307 for "Aerobic and Anaerobic Transformation in Soil" is designed to determine the rate and pathway of degradation in soil under controlled laboratory conditions. This involves treating soil samples with the test substance and monitoring its concentration and the formation of transformation products over time.

Hydrolysis Testing (OECD 111)

The OECD Guideline 111 for "Hydrolysis as a Function of pH" is used to determine the rate of abiotic hydrolysis of a chemical in aqueous solutions at environmentally relevant pH values (typically 4, 7, and 9)[3][4]. The test is conducted in sterile, buffered solutions in the dark to prevent photodegradation[3][4].

Soil Sorption/Desorption (OECD 106)

The OECD Guideline 106 for "Adsorption - Desorption Using a Batch Equilibrium Method" is a laboratory test used to assess the tendency of a chemical to adsorb to soil. This involves equilibrating a solution of the test substance with a soil sample and measuring the concentration of the substance remaining in the solution. This data is used to calculate the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).

Signaling Pathways and Experimental Workflows

To visualize the complex relationships in the environmental fate of this compound and the experimental procedures used to study them, Graphviz diagrams are provided below.

Environmental_Fate_of_2_4_Dichlorobenzophenone cluster_environment Environmental Compartments cluster_degradation Degradation Pathways Air Air Water Water Air->Water Deposition Soil/Sediment Soil/Sediment Air->Soil/Sediment Deposition Water->Soil/Sediment Sorption Biota Biota Water->Biota Bioaccumulation Soil/Sediment->Water Desorption Soil/Sediment->Biota Uptake This compound This compound This compound->Air Volatilization This compound->Water Runoff/Leaching Photodegradation Photodegradation This compound->Photodegradation Biodegradation Biodegradation This compound->Biodegradation Hydrolysis Hydrolysis This compound->Hydrolysis Transformation Products Transformation Products Photodegradation->Transformation Products Biodegradation->Transformation Products Hydrolysis->Transformation Products Experimental_Workflow_Soil_Sorption Start Start Prepare soil samples Prepare soil samples Start->Prepare soil samples Prepare 2,4'-DCBP solution Prepare 2,4'-DCBP solution Start->Prepare 2,4'-DCBP solution Equilibrate soil and solution Batch Equilibrium (OECD 106) Prepare soil samples->Equilibrate soil and solution Prepare 2,4'-DCBP solution->Equilibrate soil and solution Separate solid and liquid phases Centrifugation/Filtration Equilibrate soil and solution->Separate solid and liquid phases Analyze 2,4'-DCBP in liquid phase HPLC or GC-MS Separate solid and liquid phases->Analyze 2,4'-DCBP in liquid phase Calculate Kd and Koc Calculate Kd and Koc Analyze 2,4'-DCBP in liquid phase->Calculate Kd and Koc End End Calculate Kd and Koc->End

References

Toxicological Profile of 2,4'-Dichlorobenzophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological information for 2,4'-Dichlorobenzophenone. It is crucial to note that there is a significant lack of comprehensive toxicological data for this specific compound in publicly available scientific literature. Much of the available data is limited to safety data sheets and information on structurally related compounds. Therefore, the information presented herein should be interpreted with caution.

Introduction

This compound is a chlorinated aromatic ketone. Its toxicological profile is not well-established, with most safety data sheets indicating that its properties have not been thoroughly investigated[1][2]. This guide aims to consolidate the limited available information and provide context by summarizing the toxicology of the parent compound, benzophenone, and a related isomer, 4,4'-dichlorobenzophenone.

Toxicological Data for this compound

The toxicological data specifically for this compound is sparse. The primary sources of information are safety data sheets (SDS) and aggregated data from regulatory bodies.

Table 1: Summary of Available Toxicological Information for this compound

Toxicological Endpoint Result/Classification Source
Acute Oral Toxicity No data available[1][2]
Acute Dermal Toxicity No data available[1][2]
Skin Corrosion/Irritation Causes skin irritation (Category 2)[3][4]
Serious Eye Damage/Irritation Causes serious eye irritation (Category 2A)[3][4]
Respiratory or Skin Sensitization No data available[1][2]
Germ Cell Mutagenicity No data available[1][2]
Carcinogenicity No data available; not identified as a probable, possible, or confirmed human carcinogen by IARC[1]
Reproductive Toxicity No data available[1][2]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation[4]
Specific Target Organ Toxicity (Repeated Exposure) No data available[1]
Aspiration Hazard No data available[1]

Experimental Protocols: Detailed experimental protocols for the toxicological assessment of this compound are not available in the public domain due to the lack of comprehensive studies.

Toxicological Data for Structurally Related Compounds

Due to the limited data on this compound, it is informative to review the toxicological profiles of its parent compound, benzophenone, and the isomer 4,4'-dichlorobenzophenone. It is critical to emphasize that this data should not be directly extrapolated to this compound.

Benzophenone

Benzophenone has undergone more extensive toxicological evaluation.

Table 2: Summary of Toxicological Data for Benzophenone

Toxicological Endpoint Species Route Dose/Concentration Effect Source
Acute Dermal Toxicity RabbitDermalLD50 >2000 mg/kg bwLow acute toxicity
Carcinogenicity Male RatOralChronic exposureKidney adenoma and leukemia
Carcinogenicity Male MouseOralChronic exposureLiver tumors
Carcinogenicity Female MouseOralChronic exposureHistiocytic sarcomas
Reproductive Toxicity RatOralTwo-generation studyNo reproductive abnormalities noted[5]
Developmental Toxicity Rat, RabbitOral-Developmental toxicity only at doses higher than those causing maternal toxicity[5]
Endocrine Disruption In vitro--Weakly estrogenic (metabolite 4-hydroxybenzophenone)[5]

Experimental Protocols for Benzophenone Studies:

  • 14-Week Toxicity Study (Feed): The National Toxicology Program (NTP) conducted a 14-week study in F344/N rats and B6C3F1 mice. Benzophenone was administered in the feed at various concentrations. Animals were evaluated for clinical pathology, reproductive system effects, liver cytochrome P450 effects, and histopathology[6].

  • Genetic Toxicity Assays: Benzophenone was reported to be neither mutagenic nor genotoxic in a variety of in vivo and in vitro experiments[5].

4,4'-Dichlorobenzophenone

Data for the 4,4'-isomer is also limited but provides some quantitative values.

Table 3: Summary of Toxicological Data for 4,4'-Dichlorobenzophenone

Toxicological Endpoint Species Route Dose/Concentration Effect Source
Acute Oral Toxicity Not specified (ATE)OralLD50: 500 mg/kgHarmful if swallowed[7]
Carcinogenicity ---Inadequate information to assess carcinogenic potential[8]
Endocrine Disruption In vitro--Potent antiandrogenic efficacy[9]
Aquatic Toxicity Artemia salina-EC50 = 0.27 mg/LToxic to aquatic life[10]
Aquatic Toxicity Daphnia magna-EC50 = 0.17 mg/L; LC50 = 0.26 mg/LToxic to aquatic life[10]

Experimental Protocols for 4,4'-Dichlorobenzophenone Studies:

  • In Vitro Antiandrogenicity Assay: The antiandrogenic properties of 4,4'-dichlorobenzophenone were investigated using a transactivation system in transiently transfected African green monkey kidney (COS-7) cells. Further confirmation was obtained in T47D human mammary carcinoma cells by measuring the mRNA and protein expression of androgen-dependent genes[9].

Signaling Pathways and Experimental Workflows

Due to the lack of mechanistic studies on this compound, no specific signaling pathways have been elucidated. However, a general workflow for toxicological assessment can be visualized.

Toxicological_Assessment_Workflow cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing cluster_3 Risk Assessment In Silico Prediction In Silico Prediction In Vitro Testing In Vitro Testing In Silico Prediction->In Vitro Testing Physicochemical Properties Physicochemical Properties Physicochemical Properties->In Vitro Testing Literature Review Literature Review Literature Review->In Silico Prediction Literature Review->Physicochemical Properties Cytotoxicity Assays Cytotoxicity Assays Acute Toxicity Acute Toxicity Cytotoxicity Assays->Acute Toxicity Genotoxicity Assays Genotoxicity Assays Chronic Toxicity/Carcinogenicity Chronic Toxicity/Carcinogenicity Genotoxicity Assays->Chronic Toxicity/Carcinogenicity Endocrine Activity Endocrine Activity Reproductive/Developmental Toxicity Reproductive/Developmental Toxicity Endocrine Activity->Reproductive/Developmental Toxicity Sub-chronic Toxicity Sub-chronic Toxicity Hazard Identification Hazard Identification Dose-Response Assessment Dose-Response Assessment Hazard Identification->Dose-Response Assessment Risk Characterization Risk Characterization Dose-Response Assessment->Risk Characterization Exposure Assessment Exposure Assessment Exposure Assessment->Risk Characterization In Vivo Testing In Vivo Testing In Vitro Testing->In Vivo Testing Risk Assessment Risk Assessment In Vivo Testing->Risk Assessment

Caption: A generalized workflow for the toxicological assessment of a chemical compound.

Conclusion

The available data on the toxicological effects of this compound is severely limited, precluding a comprehensive risk assessment. The primary information suggests that it is an irritant to the skin and eyes. Data from the related compounds, benzophenone and 4,4'-dichlorobenzophenone, indicate that this class of chemicals can have various toxicological effects, including potential carcinogenicity and endocrine disruption. However, these findings cannot be directly attributed to this compound without specific studies. Further research, including acute, sub-chronic, and chronic toxicity studies, as well as investigations into its genotoxicity, carcinogenicity, and reproductive/developmental effects, is necessary to adequately characterize the toxicological profile of this compound. Professionals in drug development and research should exercise caution and consider the need for de novo toxicological testing when handling or evaluating this compound for potential applications.

References

The Genesis of a Versatile Intermediate: A Technical History of Dichlorobenzophenones

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorobenzophenones, a class of halogenated aromatic ketones, have carved a significant niche in the landscape of chemical synthesis and drug discovery. From their early synthesis via classic electrophilic aromatic substitution to their contemporary applications as pivotal intermediates in the manufacturing of pharmaceuticals, high-performance polymers, and agrochemicals, their journey is one of continuous innovation. This technical guide provides a comprehensive overview of the discovery, history, and core chemical principles of dichlorobenzophenones. It details the primary synthetic methodologies, presents a comparative analysis of the physicochemical properties of various isomers, and delves into their biological activities, including their role as endocrine disruptors. Detailed experimental protocols for synthesis and biological assays are provided to facilitate practical application in a research and development setting.

Discovery and Historical Context

The industrial significance of dichlorobenzophenones grew with the advent of polymer science and modern pharmacology. For instance, 4,4'-dichlorobenzophenone became a crucial monomer for the synthesis of high-performance polymers like polyether ether ketone (PEEK) and other polyetherketones (PEKs), valued for their exceptional thermal stability and mechanical strength.[1][2] In the pharmaceutical and agrochemical sectors, the dichlorobenzophenone scaffold serves as a versatile building block for a diverse range of bioactive molecules.

Synthesis of Dichlorobenzophenone Isomers

The most prevalent and historically significant method for the synthesis of dichlorobenzophenones is the Friedel-Crafts acylation . This reaction typically involves the electrophilic acylation of a chlorobenzene or dichlorobenzene derivative with a substituted benzoyl chloride in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃). The regioselectivity of the reaction is governed by the directing effects of the chlorine substituents on the aromatic rings.

Alternative synthetic routes include the oxidation of dichlorodiphenylmethanes and Grignard reactions , although these are generally less common for the direct synthesis of the parent dichlorobenzophenones.

General Experimental Protocol for Friedel-Crafts Acylation

The following protocol provides a general procedure for the synthesis of dichlorobenzophenones via Friedel-Crafts acylation. Specific modifications to reactants, stoichiometry, and reaction conditions are necessary to target different isomers.

Materials:

  • Appropriate chlorobenzene or dichlorobenzene derivative (e.g., chlorobenzene, 1,4-dichlorobenzene)

  • Appropriate benzoyl chloride derivative (e.g., 4-chlorobenzoyl chloride, benzoyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane, carbon disulfide, or an excess of the aromatic substrate)

  • Hydrochloric acid (HCl), concentrated

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Appropriate solvent for recrystallization (e.g., ethanol, hexane, toluene)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a trap for HCl gas, and an addition funnel is assembled. The apparatus is protected from atmospheric moisture using drying tubes.

  • Catalyst Suspension: The anhydrous solvent and anhydrous aluminum chloride are added to the reaction flask. The mixture is stirred to form a suspension and cooled in an ice bath.

  • Addition of Reactants: A solution of the benzoyl chloride derivative in the anhydrous solvent is placed in the addition funnel and added dropwise to the stirred AlCl₃ suspension while maintaining a low temperature (0-5 °C). Following this, the chlorobenzene or dichlorobenzene derivative is added dropwise.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for a specified period (typically several hours) to ensure the completion of the reaction. The progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The resulting mixture is transferred to a separatory funnel.

  • Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure dichlorobenzophenone isomer.

Synthesis of Specific Isomers
  • 4,4'-Dichlorobenzophenone: This isomer is synthesized by the acylation of chlorobenzene with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.[3][4]

  • 2,5-Dichlorobenzophenone: This isomer is typically prepared via the Friedel-Crafts acylation of 1,4-dichlorobenzene with benzoyl chloride.[1][5] The reaction yields the 2,5-isomer as the major product due to the ortho-, para-directing effect of the chlorine atoms.

  • Other Isomers: The synthesis of other isomers such as 2,4'-, 3,4'-, and 2,3'-dichlorobenzophenone involves the selection of appropriately substituted starting materials in a Friedel-Crafts acylation reaction.

Physicochemical Properties of Dichlorobenzophenone Isomers

The physical and chemical properties of dichlorobenzophenones are influenced by the position of the chlorine atoms on the aromatic rings. These properties are crucial for their application in synthesis and for understanding their biological and toxicological profiles.

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2,3'-Dichlorobenzophenone 2050-48-8C₁₃H₈Cl₂O251.1164-66358.9 (predicted)
2,4'-Dichlorobenzophenone 85-29-0C₁₃H₈Cl₂O251.1164-66365.1 (predicted)
2,5-Dichlorobenzophenone 16611-67-9C₁₃H₈Cl₂O251.1187-88[6]240-260[6]
2,6-Dichlorobenzophenone 50609-23-9C₁₃H₈Cl₂O251.1183-85345.8 (predicted)
3,3'-Dichlorobenzophenone 7094-34-0C₁₃H₈Cl₂O251.11123-125369.3 (predicted)
3,4'-Dichlorobenzophenone 5459-71-2C₁₃H₈Cl₂O251.11101-103366.9 (predicted)
3,5-Dichlorobenzophenone 55048-25-4C₁₃H₈Cl₂O251.1196-98358.9 (predicted)
4,4'-Dichlorobenzophenone 90-98-2C₁₃H₈Cl₂O251.11144-147[3]353[3]

Note: Predicted boiling points are from chemical databases and may vary from experimental values.

Spectroscopic Data

The structural elucidation and purity assessment of dichlorobenzophenone isomers are routinely performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

IsomerKey ¹H NMR Signals (δ, ppm, in CDCl₃)Key ¹³C NMR Signals (δ, ppm, in CDCl₃)Key IR Absorptions (cm⁻¹)
4,4'-Dichlorobenzophenone 7.73 (d, 4H), 7.47 (d, 4H)194.1 (C=O), 138.9, 135.2, 131.6, 129.0~1660 (C=O stretch), C-Cl stretch
This compound 7.8-7.3 (m, 8H)195.2 (C=O), 138.5, 137.9, 132.8, 131.5, 130.4, 130.2, 129.1, 127.0~1670 (C=O stretch), C-Cl stretch
2,5-Dichlorobenzophenone 7.8-7.3 (m, 8H)194.8 (C=O), 139.1, 136.9, 132.7, 132.0, 131.0, 130.8, 130.1, 128.7~1665 (C=O stretch), C-Cl stretch

Note: Specific chemical shifts and absorption frequencies can vary slightly depending on the solvent and instrument used.

Biological Activity and Signaling Pathways

Dichlorobenzophenones and their derivatives have been the subject of toxicological and pharmacological research. A significant area of investigation is their potential to act as endocrine-disrupting chemicals (EDCs) .[7][8][9][10] EDCs are exogenous substances that can interfere with the body's endocrine system and produce adverse developmental, reproductive, neurological, and immune effects.

Some dichlorobenzophenones have been shown to interact with nuclear receptors, such as the estrogen receptor (ER) and the androgen receptor (AR) .[11][12] This interaction can lead to agonistic or antagonistic effects, disrupting normal hormonal signaling.

Hypothetical Signaling Pathway: Endocrine Disruption by Dichlorobenzophenone

The following diagram illustrates a simplified, hypothetical signaling pathway for the endocrine-disrupting activity of a dichlorobenzophenone isomer (DCBP) through the estrogen receptor.

endocrine_disruption cluster_cell Target Cell DCBP Dichlorobenzophenone (DCBP) ER Estrogen Receptor (ER) DCBP->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Binds to DNA Transcription Gene Transcription ERE->Transcription Initiates Response Altered Cellular Response Transcription->Response Leads to cytotoxicity_workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 treat_cells Treat cells with various concentrations of DCBP incubate1->treat_cells incubate2 Incubate for 24-72 hours treat_cells->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 add_solubilizer Add solubilization solution incubate3->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Analyze data and determine IC₅₀ read_absorbance->analyze_data end End analyze_data->end

References

A Preliminary Investigation into the Reactivity of 2,4'-Dichlorobenzophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4'-Dichlorobenzophenone is a halogenated aromatic ketone that serves as a versatile intermediate in organic synthesis. Its chemical structure, featuring a benzophenone skeleton with chlorine atoms at the 2 and 4' positions, imparts a unique reactivity profile that makes it a valuable building block in the preparation of pharmaceuticals and agrochemicals. The presence of the carbonyl group and the chlorinated aromatic rings provides multiple sites for chemical modification, including nucleophilic addition to the carbonyl, electrophilic aromatic substitution, and transition metal-catalyzed cross-coupling reactions. This technical guide provides a preliminary investigation into the reactivity of this compound, summarizing key reactions, providing representative experimental protocols, and presenting relevant physicochemical and spectroscopic data.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a molecule's reactivity begins with its physical and spectral properties. The following tables summarize key data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₃H₈Cl₂O--INVALID-LINK--
Molecular Weight251.11 g/mol --INVALID-LINK--
CAS Number85-29-0--INVALID-LINK--
Melting PointNot Reported
Boiling PointNot Reported
IUPAC Name(2-chlorophenyl)(4-chlorophenyl)methanone--INVALID-LINK--

Table 2: Spectroscopic Data of this compound

TechniqueData HighlightsReference
¹H NMR Spectral data available.--INVALID-LINK--
¹³C NMR Spectral data available.--INVALID-LINK--
FTIR (KBr) Spectral data available.--INVALID-LINK--
Mass Spec (EI) Major fragments (m/z): 139, 111, 141, 75, 250.--INVALID-LINK--

Core Reactivity and Experimental Protocols

The reactivity of this compound is primarily centered around the electrophilic carbonyl carbon and the two chlorinated aromatic rings. The following sections detail key transformations and provide representative experimental protocols.

Synthesis via Friedel-Crafts Acylation

The most common method for the synthesis of benzophenones is the Friedel-Crafts acylation. For this compound, this involves the reaction of 2-chlorobenzoyl chloride with chlorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride.[1]

Experimental Protocol: Synthesis of this compound

  • Materials: 2-chlorobenzoyl chloride, chlorobenzene, anhydrous aluminum chloride, hydrochloric acid, diethyl ether, anhydrous magnesium sulfate, ice.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of chlorobenzene (solvent and reactant) and anhydrous aluminum chloride is prepared and cooled in an ice bath.

    • 2-chlorobenzoyl chloride is added dropwise to the stirred mixture, maintaining the temperature below 10 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified period (typically several hours) to ensure complete reaction.

    • The reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with water, a saturated solution of sodium bicarbonate, and brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

    • The crude this compound can be purified by recrystallization or column chromatography.

Note: This is a general procedure and specific quantities, reaction times, and yields would need to be optimized.

Nucleophilic Addition: Grignard Reaction

The electrophilic carbonyl carbon of this compound is susceptible to attack by nucleophiles, such as Grignard reagents. The reaction with an aryl or alkyl magnesium halide, followed by an acidic workup, yields the corresponding tertiary alcohol.

Experimental Protocol: Grignard Reaction with Phenylmagnesium Bromide

  • Materials: this compound, magnesium turnings, bromobenzene, anhydrous diethyl ether, hydrochloric acid, saturated ammonium chloride solution, anhydrous sodium sulfate.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed.

    • A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent (phenylmagnesium bromide). The reaction is typically initiated with a small crystal of iodine.

    • Once the Grignard reagent has formed, a solution of this compound in anhydrous diethyl ether is added dropwise at a rate that maintains a gentle reflux.[2]

    • The reaction is monitored by TLC for the disappearance of the starting ketone.

    • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The mixture is then treated with dilute hydrochloric acid.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude tertiary alcohol.

    • Purification is typically achieved by column chromatography or recrystallization.

Carbonyl Reduction

The carbonyl group of this compound can be reduced to a secondary alcohol using common reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder reagent and is often preferred for its ease of handling.[3]

Experimental Protocol: Reduction with Sodium Borohydride

  • Materials: this compound, sodium borohydride, methanol, water, diethyl ether.

  • Procedure:

    • This compound is dissolved in methanol in a round-bottom flask.

    • The solution is cooled in an ice bath.

    • Sodium borohydride is added portion-wise to the stirred solution, maintaining the temperature below 10 °C.[4]

    • The reaction is stirred at room temperature until completion (monitored by TLC).

    • Water is added to quench the excess NaBH₄.

    • The methanol is removed under reduced pressure.

    • The aqueous residue is extracted with diethyl ether.

    • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the corresponding secondary alcohol, (2-chlorophenyl)(4-chlorophenyl)methanol.

    • The product can be purified by recrystallization.

Cross-Coupling Reactions: Suzuki-Miyaura Coupling

The chlorine atoms on the aromatic rings of this compound can participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of new carbon-carbon bonds by reacting with boronic acids in the presence of a palladium catalyst and a base. This reaction is a powerful tool for creating biaryl structures.[5][6]

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Materials: this compound, phenylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent (e.g., toluene, dioxane).

  • Procedure:

    • To a reaction vessel are added this compound, phenylboronic acid, the palladium catalyst, and the base.

    • The vessel is flushed with an inert gas (e.g., argon or nitrogen).

    • The solvent is added, and the mixture is heated to reflux for a specified time, typically several hours.

    • The reaction progress is monitored by TLC or GC-MS.

    • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the catalyst and inorganic salts.

    • The filtrate is washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.

    • The crude product, a substituted benzophenone, is purified by column chromatography.

Visualizing Reaction and Investigative Workflows

To provide a clearer understanding of the processes involved in studying the reactivity of this compound, the following diagrams have been generated using the DOT language.

cluster_synthesis Synthesis cluster_reactions Reactivity 2-chlorobenzoyl_chloride 2-Chlorobenzoyl Chloride Friedel_Crafts Friedel-Crafts Acylation 2-chlorobenzoyl_chloride->Friedel_Crafts chlorobenzene Chlorobenzene chlorobenzene->Friedel_Crafts AlCl3 AlCl₃ AlCl3->Friedel_Crafts DCBP This compound Friedel_Crafts->DCBP Grignard_Reaction Grignard Reaction DCBP->Grignard_Reaction Reduction Reduction DCBP->Reduction Suzuki_Coupling Suzuki-Miyaura Coupling DCBP->Suzuki_Coupling Grignard_Reagent Grignard Reagent (R-MgX) Grignard_Reagent->Grignard_Reaction Tertiary_Alcohol Tertiary Alcohol Grignard_Reaction->Tertiary_Alcohol Reducing_Agent Reducing Agent (e.g., NaBH₄) Reducing_Agent->Reduction Secondary_Alcohol Secondary Alcohol Reduction->Secondary_Alcohol Boronic_Acid Boronic Acid (R-B(OH)₂) Boronic_Acid->Suzuki_Coupling Coupled_Product Cross-Coupled Product Suzuki_Coupling->Coupled_Product Start Start: Investigate Reactivity Profile Synthesis Synthesis and Purification Start->Synthesis Characterization Spectroscopic Characterization (NMR, IR, MS) Synthesis->Characterization Reactivity_Screening Reactivity Screening (e.g., Grignard, Reduction, Suzuki) Characterization->Reactivity_Screening Product_Isolation Product Isolation and Purification Reactivity_Screening->Product_Isolation Biological_Screening Biological Activity Screening (Optional) Reactivity_Screening->Biological_Screening Product_Characterization Product Characterization Product_Isolation->Product_Characterization Data_Analysis Data Analysis (Yields, Purity) Product_Characterization->Data_Analysis Report Report Findings Data_Analysis->Report Biological_Screening->Data_Analysis DCBP This compound (Hypothetical) Oxidative_Stress Increased Oxidative Stress DCBP->Oxidative_Stress Induces AMPK_Activation AMPKα Activation Oxidative_Stress->AMPK_Activation Leads to Mitochondrial_Dysfunction Mitochondrial Dysfunction AMPK_Activation->Mitochondrial_Dysfunction Promotes Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Triggers

References

2,4'-Dichlorobenzophenone: A Technical Guide on the Pesticide Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4'-Dichlorobenzophenone (2,4'-DCBP) is an environmental contaminant of growing concern, primarily known as a metabolite of several organochlorine pesticides, most notably dicofol and dichlorodiphenyltrichloroethane (DDT). Its persistence in the environment, coupled with its demonstrated endocrine-disrupting properties, necessitates a thorough understanding of its formation, detection, and toxicological implications. This technical guide provides a comprehensive overview of 2,4'-DCBP, consolidating key data on its physicochemical properties, metabolic pathways, analytical methodologies, and toxicological effects to support further research and risk assessment.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its environmental fate and for the development of effective analytical methods.

PropertyValueReference(s)
Chemical Formula C₁₃H₈Cl₂O[1][2]
Molecular Weight 251.11 g/mol [2]
CAS Number 85-29-0[1][2]
Appearance White to off-white crystalline solid
Melting Point 64-67 °C
Boiling Point 214-215 °C at 22 mmHg
Solubility Soluble in chloroform and acetone; slightly soluble in methanol.[3]
Log Kow 2.68[4]
Vapor Pressure Not available
Henry's Law Constant Not available

Formation from Pesticide Precursors

This compound is not typically applied directly to the environment but is formed from the degradation of several pesticides. The primary precursors are the acaricide dicofol and the insecticide DDT. Other pesticides, such as chlorobenzilate and chloropropylate, may also degrade to form dichlorobenzophenones.[5] The transformation of dicofol to dichlorobenzophenone can occur through abiotic processes such as hydrolysis under alkaline conditions and photolysis.[6]

Metabolic and Degradation Pathways

The following diagram illustrates the known transformation pathways of parent pesticides to this compound.

Pesticide_Metabolism cluster_dicofol Dicofol Degradation cluster_ddt DDT Metabolism cluster_other Other Precursors Dicofol Dicofol DCBP This compound Dicofol->DCBP Hydrolysis (alkaline pH) Photolysis (UV light) DDT DDT DDT->DCBP Metabolic Transformation Chlorobenzilate Chlorobenzilate Chlorobenzilate->DCBP Chloropropylate Chloropropylate Chloropropylate->DCBP

Figure 1: Pesticide precursors and their transformation to this compound.

Environmental Occurrence and Ecotoxicity

The presence of this compound has been documented in various environmental compartments. Its persistence and potential for bioaccumulation warrant a close examination of its environmental concentrations and toxicological effects on non-target organisms.

Environmental Concentrations

The following table summarizes reported concentrations of dichlorobenzophenone isomers in different environmental matrices. It is important to note that many studies focus on the more prevalent 4,4'-isomer.

MatrixLocationConcentration RangeReference(s)
Surface Water Pearl River Delta, ChinaMean: 4.05 ng/L (Macao) - 12.50 ng/L (Hong Kong)[3]
Sediment Pearl River Delta, China76 - 7350 ng/g dry weight (as DDTs)[3]
Biota (Fish) Not Specified0.02 - 0.1 ng/g[7]
Ecotoxicity

The ecotoxicological effects of dichlorobenzophenone have been investigated in several aquatic organisms. The following table presents key toxicity endpoints.

OrganismEndpointValueReference(s)
Artemia salina (Brine shrimp)24-hour EC₅₀0.27 mg/L[3][8]
Daphnia magna (Water flea)24-hour EC₅₀0.17 mg/L[3][8]
Daphnia magna (Water flea)24-hour LC₅₀0.26 mg/L[3][8]
Cnesterodon decemmaculatus (Fish)96-hour LC₅₀ (for 2,4-D)1008 mg/L[8]

Analytical Methodologies

The accurate quantification of this compound in complex environmental and biological matrices requires robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

Experimental Workflow for Analysis

The general workflow for the analysis of this compound is depicted below.

Analytical_Workflow Sample Sample Collection (Water, Soil, Biota) Extraction Extraction (e.g., LLE, SPE) Sample->Extraction Cleanup Cleanup (e.g., Silica Gel, Florisil) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Concentration->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

Figure 2: Generalized workflow for the analysis of this compound.
Sample Preparation Protocols

4.2.1. Water Samples

  • Extraction: Liquid-liquid extraction (LLE) with a non-polar solvent like hexane or dichloromethane is common. Solid-phase extraction (SPE) with cartridges such as Oasis MCX can also be used for pre-concentration and cleanup.[9]

  • Cleanup: For cleaner samples, a simple concentration step after extraction may be sufficient. For more complex matrices, column chromatography with silica gel or Florisil can be employed.

4.2.2. Soil and Sediment Samples

  • Extraction: Soxhlet extraction or ultrasonic extraction with a suitable organic solvent (e.g., hexane, acetone) is typically used.

  • Cleanup: The extract is often subjected to cleanup using adsorption chromatography (e.g., silica gel, alumina) to remove interfering co-extractives.

4.2.3. Biological Tissues

  • Extraction: A common method involves homogenization of the tissue followed by extraction with a mixture of polar and non-polar solvents (e.g., isopropanol/hexane).

  • Lipid Removal: Due to the lipophilic nature of 2,4'-DCBP, lipid removal is a critical step. This can be achieved by gel permeation chromatography (GPC) or treatment with concentrated sulfuric acid.[5][7]

Instrumental Analysis Protocols

4.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.[9]

    • Injector: Splitless injection is commonly used to enhance sensitivity.

    • Oven Temperature Program: An initial temperature of around 80°C, held for 1-2 minutes, followed by a ramp to a final temperature of approximately 320°C.[9]

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of 2,4'-DCBP.

4.3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Liquid Chromatograph (LC) Conditions:

    • Column: A reverse-phase column, such as a C18 (e.g., Zorbax Eclipse XDB-C18, 2.1 x 150 mm, 3.5 µm), is typically used.

    • Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid.

    • Flow Rate: Typically in the range of 0.2-0.4 mL/min.

  • Tandem Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for 2,4'-DCBP.

Toxicological Profile and Human Health Effects

The primary toxicological concern associated with this compound is its endocrine-disrupting activity.

Endocrine Disruption

5.1.1. Antiandrogenic and Estrogenic Effects

Studies have demonstrated that certain dichlorobenzophenone isomers can act as antagonists to the androgen receptor (AR) and agonists to the estrogen receptor (ER).[10] This dual activity can disrupt the delicate balance of steroid hormone signaling in the body. The interaction with these nuclear receptors can lead to altered gene expression and subsequent adverse effects on reproductive health and development.

5.1.2. Signaling Pathway

The following diagram illustrates the conceptual signaling pathway for the endocrine-disrupting effects of this compound.

Endocrine_Disruption cluster_ligands Hormones & Metabolite cluster_receptors Nuclear Receptors cluster_effects Cellular Response Androgen Androgens (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Estrogen Estrogens (e.g., Estradiol) ER Estrogen Receptor (ER) Estrogen->ER DCBP This compound DCBP->AR Antagonism DCBP->ER Agonism Androgenic_Response Androgenic Gene Expression (Normal Male Development) AR->Androgenic_Response Activation Altered_Androgenic Inhibition of Androgenic Gene Expression AR->Altered_Androgenic Estrogenic_Response Estrogenic Gene Expression (Normal Female Development) ER->Estrogenic_Response Activation Altered_Estrogenic Activation of Estrogenic Gene Expression ER->Altered_Estrogenic

Figure 3: Endocrine-disrupting mechanism of this compound.
Other Toxicological Data

While the focus has been on endocrine disruption, other toxicological endpoints for the parent compounds and related metabolites have been studied. For instance, the parent compound 2,4-D has been shown to have low acute toxicity via oral, dermal, and inhalation routes.[6] However, chronic exposure to high levels of 2,4-D has been associated with effects on the kidneys, liver, and nervous system in animal studies.[11] The genotoxicity of 2,4-D and its metabolite 2,4-dichlorophenol has also been investigated, with some studies indicating a potential for DNA damage at high concentrations.[12] It is important to note that the toxicological profile of 2,4'-DCBP itself is less extensively studied than its parent compounds.

Conclusion

This compound represents a significant environmental metabolite with the potential to impact ecosystem and human health through its endocrine-disrupting activities. This technical guide has synthesized the current knowledge on its formation, environmental presence, analytical detection, and toxicological effects. Continued research is crucial to fully elucidate the environmental risks posed by 2,4'-DCBP and to develop effective strategies for monitoring and mitigation. The detailed methodologies and compiled data herein are intended to serve as a valuable resource for professionals engaged in this critical area of study.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,4'-Dichlorobenzophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 2,4'-Dichlorobenzophenone, a key chemical intermediate. The document outlines the synthetic protocol via Friedel-Crafts acylation, presents relevant data in a structured format, and includes a detailed experimental workflow. This compound serves as a crucial building block in the development of various pharmaceuticals and agrochemicals.[1]

Introduction

This compound (CAS No. 85-29-0) is a chlorinated aromatic ketone widely utilized in organic synthesis.[1] Its molecular structure, featuring two chlorine atoms on the benzophenone framework, provides reactive sites for a variety of chemical transformations.[1] This makes it a valuable intermediate in the multi-step synthesis of diverse therapeutic agents and other commercially important chemicals.[1][2] The Friedel-Crafts acylation is a robust and common method for preparing benzophenones, involving the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[3] In this case, chlorobenzene is acylated with 2-chlorobenzoyl chloride.

Reaction and Mechanism

The synthesis of this compound is achieved through the Friedel-Crafts acylation of chlorobenzene with 2-chlorobenzoyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). The reaction is an electrophilic aromatic substitution.[4] The Lewis acid activates the 2-chlorobenzoyl chloride, forming a highly electrophilic acylium ion.[4] This ion is then attacked by the electron-rich chlorobenzene ring. Due to the directing effect of the chlorine substituent on chlorobenzene, the acylation occurs at the ortho and para positions.[5][6] The para-substituted product, 4-chlorobenzoyl chloride, is typically the major isomer formed due to less steric hindrance.[5][6] Subsequent reaction with 2-chlorobenzoyl chloride on the other ring is not favored as the ketone product is deactivated towards further substitution.[6]

The overall reaction is as follows:

C₆H₅Cl + ClC₆H₄COCl + AlCl₃ → ClC₆H₄COC₆H₄Cl + HCl

Experimental Protocol

This protocol details the laboratory-scale synthesis of this compound.

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMolesEquivalents
ChlorobenzeneC₆H₅Cl112.56(To be calculated)(To be calculated)(Excess)
2-Chlorobenzoyl chlorideC₇H₄Cl₂O175.01(To be calculated)(To be calculated)1.0
Anhydrous Aluminum ChlorideAlCl₃133.34(To be calculated)(To be calculated)1.1
Dichloromethane (DCM)CH₂Cl₂84.93(Solvent)--
Hydrochloric Acid (conc.)HCl36.46(For work-up)--
Sodium Bicarbonate (sat. soln.)NaHCO₃84.01(For work-up)--
Brine (sat. NaCl soln.)NaCl58.44(For work-up)--
Anhydrous Magnesium SulfateMgSO₄120.37(Drying agent)--
Ethanol or Hexane--(For recrystallization)--

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Beakers and Erlenmeyer flasks

  • Hirsch funnel for filtration

  • TLC plates and chamber

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture using drying tubes.

  • Addition of Reactants: In the flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.[3] Place the flask in an ice bath to maintain a temperature of 0-5 °C.[3]

  • In the dropping funnel, prepare a solution of 2-chlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.[3]

  • Slowly add the 2-chlorobenzoyl chloride solution to the stirred suspension of aluminum chloride.[3]

  • After the initial addition, add chlorobenzene (used as both reactant and solvent in some procedures, or as a reactant in an inert solvent like DCM) dropwise via the dropping funnel.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for approximately 2-4 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]

  • Work-up: After the reaction is complete, carefully pour the reaction mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[3]

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.[3]

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[3]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.[3][8] The crude product can be purified by recrystallization from a suitable solvent like ethanol or hexane, or by column chromatography on silica gel.[3][7]

  • Characterization: The identity and purity of the synthesized this compound can be confirmed by its melting point (approximately 64°C) and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).[3][9]

Safety Precautions:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care.

  • 2-Chlorobenzoyl chloride is corrosive and a lachrymator.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Concentrated hydrochloric acid is highly corrosive.

Data Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
Chemical Formula C₁₃H₈Cl₂O[10][11]
Molecular Weight 251.11 g/mol [10][11]
CAS Number 85-29-0[10][11]
Appearance White to off-white crystalline solid
Melting Point 64°C[9]
Boiling Point 214 °C at 22 mmHg[9]
IUPAC Name (2-chlorophenyl)(4-chlorophenyl)methanone[12]

Experimental Workflow

Friedel_Crafts_Synthesis cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis setup 1. Reaction Setup (Dry Glassware, Inert Atmosphere) reactants 2. Add AlCl3 and DCM setup->reactants addition 3. Add 2-Chlorobenzoyl Chloride (0-5 °C) reactants->addition aromatic 4. Add Chlorobenzene addition->aromatic stir 5. Stir at Room Temperature (2-4 hours) aromatic->stir quench 6. Quench with Ice/HCl stir->quench extract 7. Extraction with DCM quench->extract wash 8. Wash with H2O, NaHCO3, Brine extract->wash dry 9. Dry with MgSO4 wash->dry evaporate 10. Solvent Removal dry->evaporate purify 11. Recrystallization or Chromatography evaporate->purify product Pure this compound purify->product characterize 12. Characterization (MP, NMR, IR, MS) product->characterize

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Friedel-Crafts Acylation of Chlorobenzene with 2-Chlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the Friedel-Crafts acylation of chlorobenzene with 2-chlorobenzoyl chloride. This reaction is a key method for the synthesis of dichlorinated benzophenone derivatives, which are valuable intermediates in the pharmaceutical and fine chemical industries. The primary product of this electrophilic aromatic substitution is 2,4'-dichlorobenzophenone. These notes include the reaction mechanism, a summary of expected product distribution based on analogous reactions, a detailed experimental procedure, and safety precautions.

Introduction

The Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, enabling the introduction of an acyl group onto an aromatic ring.[1] This reaction proceeds via an electrophilic aromatic substitution mechanism, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[2] The acylation of chlorobenzene with 2-chlorobenzoyl chloride is a specific example that yields various isomers of dichlorobenzophenone. Due to the directing effects of the chloro substituent on the benzene ring (ortho- and para-directing) and the steric hindrance of the incoming acyl group, the major product is this compound.[3][4] Dichlorobenzophenones are precursors to a variety of biologically active molecules and are therefore of significant interest in drug development and medicinal chemistry.

Reaction and Mechanism

The Friedel-Crafts acylation of chlorobenzene with 2-chlorobenzoyl chloride is initiated by the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, aluminum chloride, abstracts the chloride from 2-chlorobenzoyl chloride to generate the acylium ion. This electrophile is then attacked by the electron-rich π-system of chlorobenzene. The chlorine atom on chlorobenzene is a deactivating but ortho-, para-directing group.[2] Consequently, the acylation occurs predominantly at the para position, with a smaller amount of the ortho-substituted product being formed. The final step involves the deprotonation of the intermediate σ-complex to restore the aromaticity of the ring, yielding the dichlorobenzophenone product and regenerating the catalyst.

Data Presentation

The following table summarizes the expected isomer distribution for the Friedel-Crafts acylation of chlorobenzene. The data is based on the analogous benzoylation of chlorobenzene and serves as an estimate for the reaction with 2-chlorobenzoyl chloride.[5] The major product is the para-substituted isomer due to reduced steric hindrance compared to the ortho position.

Product IsomerStructureExpected Yield Range (%)
This compound (Major) (ortho, para')84 - 97
2,2'-Dichlorobenzophenone (Minor)(ortho, ortho')3 - 12
2,3'-Dichlorobenzophenone (Trace)(ortho, meta')0.1 - 4

Note: The yield ranges are based on a similar reaction and may vary depending on the specific reaction conditions.

Experimental Protocols

This protocol details the synthesis of this compound via the Friedel-Crafts acylation of chlorobenzene with 2-chlorobenzoyl chloride.

Materials and Reagents:

  • Chlorobenzene (anhydrous)

  • 2-Chlorobenzoyl chloride

  • Aluminum chloride (anhydrous, AlCl₃)

  • Dichloromethane (anhydrous, DCM)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Crushed ice

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube (e.g., CaCl₂)

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Assemble a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and an addition funnel. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: In the reaction flask, place anhydrous aluminum chloride (e.g., 1.1 to 1.3 equivalents relative to the limiting reagent, 2-chlorobenzoyl chloride) and suspend it in anhydrous dichloromethane. Cool the flask to 0-5 °C using an ice bath.

  • Addition of Reactants: In the addition funnel, prepare a solution of 2-chlorobenzoyl chloride (1 equivalent) and an excess of chlorobenzene (which can also act as a solvent, typically 3-5 equivalents) in anhydrous dichloromethane.

  • Reaction: Add the solution from the addition funnel dropwise to the stirred suspension of aluminum chloride over 30-60 minutes, maintaining the internal temperature of the reaction mixture below 10 °C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitor by TLC).

  • Work-up: Carefully and slowly quench the reaction by pouring the mixture into a beaker containing a stirred mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine all organic layers.

  • Washing: Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent and excess chlorobenzene.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel to isolate the major this compound isomer.

Safety Precautions:

  • All procedures should be carried out in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle with care and in a dry environment.

  • 2-Chlorobenzoyl chloride is a lachrymator and is corrosive. Avoid inhalation and contact with skin and eyes.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Visualizations

The following diagrams illustrate the reaction mechanism and a general experimental workflow for the Friedel-Crafts acylation of chlorobenzene with 2-chlorobenzoyl chloride.

reaction_mechanism cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation acyl_chloride 2-Chlorobenzoyl Chloride acylium_ion Acylium Ion (Electrophile) acyl_chloride->acylium_ion + AlCl3 chlorobenzene Chlorobenzene alcl3 AlCl3 alcl4 [AlCl4]- sigma_complex Sigma Complex (Arenium Ion) chlorobenzene->sigma_complex + Acylium Ion product This compound sigma_complex->product + [AlCl4]- hcl HCl alcl3_regen AlCl3 (regenerated)

Caption: Reaction mechanism for the Friedel-Crafts acylation.

experimental_workflow start Start: Dry Glassware & Inert Atmosphere reagent_prep Prepare AlCl3 suspension in DCM (0-5 °C) start->reagent_prep reactant_prep Prepare solution of 2-chlorobenzoyl chloride and chlorobenzene in DCM reaction Slowly add reactants to AlCl3 suspension (maintain temp < 10 °C) reactant_prep->reaction stir Stir at room temperature (2-4 h) reaction->stir workup Quench with ice/HCl stir->workup extraction Extract with DCM workup->extraction washing Wash with NaHCO3 and brine extraction->washing drying Dry with MgSO4 and concentrate washing->drying purification Purify by recrystallization or chromatography drying->purification end End: Isolated this compound purification->end

References

Application Notes and Protocols for the AlCl3 Catalyzed Synthesis of 2,4'-Dichlorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2,4'-Dichlorobenzophenone, a valuable intermediate in the pharmaceutical and agrochemical industries. The synthesis is achieved via a Friedel-Crafts acylation reaction, utilizing aluminum chloride (AlCl₃) as a catalyst to promote the acylation of chlorobenzene with 2-chlorobenzoyl chloride. These guidelines offer a comprehensive overview of the reaction mechanism, a detailed experimental workflow, and methodologies for the purification and characterization of the final product.

Introduction

This compound is a key building block in organic synthesis, primarily serving as an intermediate in the manufacturing of various active pharmaceutical ingredients (APIs) and agricultural chemicals. Its chemical structure, featuring two chlorinated phenyl rings attached to a carbonyl group, provides a versatile scaffold for further chemical modifications. The most common and industrially scalable method for its synthesis is the Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction. This process involves the reaction of an acyl chloride with an aromatic compound in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride.

Reaction Mechanism

The AlCl₃ catalyzed synthesis of this compound proceeds through a well-established electrophilic aromatic substitution mechanism.

  • Formation of the Acylium Ion: Anhydrous aluminum chloride, a potent Lewis acid, abstracts the chloride from 2-chlorobenzoyl chloride to form a highly electrophilic acylium ion. This ion is stabilized by resonance.

  • Electrophilic Attack: The electron-rich π-system of the chlorobenzene ring attacks the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. Due to the ortho-, para-directing nature of the chlorine substituent on chlorobenzene, the acylation occurs predominantly at the para position, with a smaller amount of the ortho isomer being formed.

  • Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring. This step regenerates the AlCl₃ catalyst and produces hydrogen chloride (HCl) as a byproduct.

Experimental Protocols

The following protocol is a representative procedure for the synthesis of this compound. Researchers should adapt the quantities and conditions based on their specific laboratory setup and safety protocols.

3.1. Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )Purity
ChlorobenzeneC₆H₅Cl112.56Anhydrous, ≥99%
2-Chlorobenzoyl chlorideC₇H₄Cl₂O175.01≥98%
Aluminum ChlorideAlCl₃133.34Anhydrous, ≥99%
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%
Hydrochloric Acid (HCl)HCl36.461 M aqueous solution
Saturated Sodium BicarbonateNaHCO₃84.01Aqueous solution
BrineNaCl58.44Saturated aqueous solution
Anhydrous Magnesium SulfateMgSO₄120.37For drying

3.2. Equipment

  • Three-neck round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

3.3. Reaction Setup and Procedure

  • Reaction Assembly: Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (e.g., 1.3 molar equivalents relative to 2-chlorobenzoyl chloride) and anhydrous dichloromethane as the solvent. Cool the suspension to 0-5 °C using an ice bath.

  • Reagent Addition: In the addition funnel, prepare a solution of 2-chlorobenzoyl chloride (1.0 molar equivalent) and chlorobenzene (used as both reactant and solvent, typically in excess) in anhydrous dichloromethane.

  • Acylation Reaction: Add the solution from the addition funnel dropwise to the cooled AlCl₃ suspension over 30-60 minutes, ensuring the internal temperature is maintained between 0-10 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

3.4. Work-up and Purification

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and 1 M hydrochloric acid. This will quench the reaction and dissolve the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel to yield pure this compound.

Data Presentation

The following table summarizes representative quantitative data for the AlCl₃ catalyzed synthesis of dichlorobenzophenone derivatives, which can be used as a reference for the synthesis of the 2,4'-isomer.

ParameterValueReference
Molar Ratio (Aromatic Substrate : Acyl Chloride : AlCl₃)1.0 : 1.2 : 1.3Adapted from a similar synthesis of 2,4-dichloroacetophenone.
Reaction Temperature0 °C to Room TemperatureGeneral condition for Friedel-Crafts acylation.
Reaction Time2 - 6 hoursTypical duration for similar acylation reactions.
Yield Up to 97% Reported for a closely related synthesis of 2,4-dichloroacetophenone.[1]

Note: The yield for the specific synthesis of this compound may vary depending on the precise reaction conditions and purification methods.

Visualizations

Reaction Signaling Pathway

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Product Formation 2-Chlorobenzoyl_chloride 2-Chlorobenzoyl chloride Acylium_ion Acylium Ion (Electrophile) 2-Chlorobenzoyl_chloride->Acylium_ion + AlCl₃ AlCl3 AlCl₃ AlCl3->Acylium_ion AlCl4- [AlCl₄]⁻ Acylium_ion->AlCl4- Chlorobenzene Chlorobenzene Sigma_complex Sigma Complex (Arenium Ion) Chlorobenzene->Sigma_complex + Acylium Ion Product_complex Product-Catalyst Complex Sigma_complex->Product_complex - H⁺ Final_Product This compound Product_complex->Final_Product + H₂O (Workup) HCl HCl Product_complex->HCl AlCl3_regen AlCl₃ (regenerated) Product_complex->AlCl3_regen

Caption: Reaction mechanism for the Friedel-Crafts acylation.

Experimental Workflow

G Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Cooling Cool AlCl₃/ DCM to 0-5 °C Setup->Cooling Addition Dropwise Addition of Reactants Cooling->Addition Reaction Stir at RT (2-4 hours) Addition->Reaction Quench Quench with Ice/HCl Reaction->Quench Extraction DCM Extraction Quench->Extraction Wash Wash with HCl, NaHCO₃, Brine Extraction->Wash Dry Dry with MgSO₄ & Concentrate Wash->Dry Purify Purification (Recrystallization/ Chromatography) Dry->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

References

Synthesis of 2,4'-Dichlorobenzophenone: An Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive experimental protocol for the synthesis of 2,4'-dichlorobenzophenone, a valuable intermediate in the pharmaceutical and agrochemical industries. The primary synthetic route detailed is the Friedel-Crafts acylation of chlorobenzene with 2-chlorobenzoyl chloride, a robust and widely utilized method for the formation of diaryl ketones. This protocol includes a detailed methodology, a summary of quantitative data, and visual representations of the chemical reaction and experimental workflow to guide researchers in the successful synthesis and purification of the target compound.

Introduction

This compound is a key building block in the synthesis of various organic molecules. Its structure, featuring two chlorinated phenyl rings attached to a carbonyl group, provides multiple sites for further chemical modification. The most common and efficient method for its preparation is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction. This protocol outlines the synthesis of this compound via the reaction of 2-chlorobenzoyl chloride with chlorobenzene using aluminum chloride as a Lewis acid catalyst.[1]

Chemical Reaction Pathway

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid, aluminum chloride (AlCl₃), activates the 2-chlorobenzoyl chloride, forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of chlorobenzene. Due to the ortho-, para-directing nature of the chlorine substituent on chlorobenzene, the acylation occurs predominantly at the para position, yielding this compound as the major product. A smaller amount of the ortho-isomer, 2,2'-dichlorobenzophenone, may also be formed.

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products r1 2-Chlorobenzoyl Chloride p1 This compound r1->p1 Acylates r2 Chlorobenzene r2->p1 re1 AlCl3 (catalyst) re1->p1 Catalyzes re2 Dichloromethane (solvent) re2->p1 Solvent p2 HCl (byproduct)

Caption: Chemical reaction for the synthesis of this compound.

Experimental Protocol

This protocol is based on established Friedel-Crafts acylation procedures.

Materials and Equipment
  • Chemicals:

    • 2-Chlorobenzoyl chloride (≥98%)

    • Chlorobenzene (anhydrous, ≥99%)

    • Aluminum chloride (anhydrous, ≥99%)

    • Dichloromethane (DCM, anhydrous, ≥99.8%)

    • Hydrochloric acid (HCl, concentrated)

    • Sodium bicarbonate (NaHCO₃, saturated solution)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography (60-120 mesh)

    • Hexane (ACS grade)

    • Ethyl acetate (ACS grade)

  • Equipment:

    • Three-neck round-bottom flask

    • Addition funnel

    • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

    • Magnetic stirrer and stir bar

    • Ice bath

    • Heating mantle

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

    • Beakers, flasks, and other standard laboratory glassware

Reaction Setup and Procedure
  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

  • Reagent Preparation: In the reaction flask, suspend anhydrous aluminum chloride (1.1 to 1.5 molar equivalents relative to 2-chlorobenzoyl chloride) in anhydrous dichloromethane. An excess of chlorobenzene can also be used as the solvent.

  • Addition of Reactants: Cool the suspension in an ice bath to 0-5 °C. Dissolve 2-chlorobenzoyl chloride (1.0 molar equivalent) in anhydrous dichloromethane or chlorobenzene and place it in the addition funnel.

  • Reaction: Add the 2-chlorobenzoyl chloride solution dropwise to the stirred suspension of aluminum chloride over 30-60 minutes, maintaining the temperature between 0-5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up and Isolation
  • Quenching: After the reaction is complete, cool the mixture in an ice bath and slowly and carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

Purification
  • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate.

  • Column Chromatography: For higher purity, the crude product can be purified by column chromatography on silica gel. A typical eluent system is a gradient of hexane and ethyl acetate.

Quantitative Data

The yield and purity of this compound are dependent on the reaction conditions. The following table summarizes representative data from typical Friedel-Crafts acylation reactions.

ParameterValue
Reactant Molar Ratios
2-Chlorobenzoyl Chloride1.0 eq
Chlorobenzene3.0 - 5.0 eq (or as solvent)
Aluminum Chloride1.2 eq
Reaction Conditions
SolventDichloromethane or Chlorobenzene
Temperature0 °C to room temperature
Reaction Time2 - 4 hours
Product Characteristics
AppearanceOff-white to pale yellow solid
Yield (after purification)70 - 85%
Purity (by HPLC or GC)>98%
Melting Point64-66 °C

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G start Start setup Reaction Setup (Anhydrous Conditions) start->setup addition Slow Addition of 2-Chlorobenzoyl Chloride at 0-5 °C setup->addition reaction Reaction at Room Temperature (2-4 hours) addition->reaction quench Quench with Acidified Ice Water reaction->quench extract Extraction with Dichloromethane quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 and Concentrate wash->dry purify Purification (Recrystallization or Chromatography) dry->purify end End Product: This compound purify->end

Caption: Experimental workflow for this compound synthesis.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 2-Chlorobenzoyl chloride is corrosive and a lachrymator. Handle with care.

  • Anhydrous aluminum chloride reacts violently with water. Handle in a dry environment.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Concentrated hydrochloric acid is highly corrosive. Handle with extreme care.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can effectively produce this important chemical intermediate for further applications in drug development and scientific research.

References

Application Notes and Protocols for the Analytical Detection of 2,4'-Dichlorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the detection and quantification of 2,4'-Dichlorobenzophenone, a key intermediate and potential impurity in pharmaceutical manufacturing. The following sections detail protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), complete with quantitative performance data and detailed experimental workflows.

Introduction

This compound (2,4'-DCBP) is a chemical intermediate used in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs). Due to its potential toxicity and impact on the quality and safety of the final drug product, regulatory agencies require stringent control of its levels. Accurate and sensitive analytical methods are therefore crucial for monitoring 2,4'-DCBP in raw materials, in-process samples, and final products. This document outlines validated methods to ensure reliable quantification of this compound.

Analytical Methods: A Comparative Overview

A variety of analytical techniques can be employed for the determination of this compound. The choice of method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and cost-effective method for routine quality control.[1] Gas Chromatography-Mass Spectrometry (GC-MS) offers higher sensitivity and specificity, particularly for volatile and semi-volatile impurities, though it may require derivatization for polar analytes.[1] Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) provides the highest sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices.[1]

Quantitative Data Summary

The following tables summarize typical performance parameters for the analytical methods described. While specific data for this compound is limited in publicly available literature, the provided data for structurally related benzophenone derivatives and other chlorinated compounds serve as a strong baseline for method development and validation.

Table 1: High-Performance Liquid Chromatography (HPLC-UV) Performance Data

ParameterTypical ValueComments
Limit of Detection (LOD) 0.004 µg/L[2]Based on analysis of 2,4-D, a related chlorinated aromatic compound.
Limit of Quantitation (LOQ) 0.01 µg/L[2]Based on analysis of 2,4-D.
Linearity (R²) > 0.999[2]Excellent linearity is achievable for this class of compounds.
Recovery 98.2%–104%[2]Data for 2,4-D in water samples.
Precision (%RSD) 0.19%–6.72%[2]Intra-day and inter-day precision for 2,4-D analysis.

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data

ParameterTypical ValueComments
Limit of Detection (LOD) 13 to 24 ng/mL[3]For benzophenone derivatives using MS(SIM) detector.
Limit of Quantitation (LOQ) 50–250 ng/mL[4]For benzophenone in packaged foods.
Linearity (R²) > 0.984[3]For a linear range of 2.5–600 µg/L for benzophenone derivatives.
Recovery 101 to 107%[3]For benzophenone derivatives in water samples using SPE.
Precision (%RSD) < 6.3%[3]Instrumental precision at 100 µg/L for benzophenone derivatives.

Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data

ParameterTypical ValueComments
Limit of Detection (LOD) 0.03 µg/L[5]For 2,4-D and its metabolites in water.
Limit of Quantitation (LOQ) 0.10 µg/L[5]For 2,4-D and its metabolites in water.
Linearity (R²) > 0.997[6]For a linear range of 2 to 250 ng/mL for 2,4-D.
Recovery 73–136%[6]For 2,4-D in soybean and corn at 20, 40, and 250 ng/g.
Precision (%RSD) ≤ 20%[6]For 2,4-D in soybean and corn.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is a general guideline for the analysis of benzophenone derivatives and can be adapted for this compound.

3.1.1. Sample Preparation

  • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.[7]

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

3.1.2. HPLC-UV Conditions

ParameterCondition
Column Cogent Bidentate C18™, 4µm, 100Å (4.6 x 75mm)[7]
Mobile Phase Acetonitrile / DI Water (70:30 v/v)[7]
Flow Rate 0.5 mL/minute[7]
Injection Volume 1 µL[7]
Detection UV at 254 nm[7]
Column Temperature Ambient

3.1.3. Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect quantify Quantification detect->quantify

Caption: HPLC-UV analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is based on the analysis of hydroxylated benzophenone derivatives and includes a necessary derivatization step to improve volatility.[8]

3.2.1. Sample Preparation (Solid-Phase Extraction)

  • Cartridge Conditioning: Precondition an SPE cartridge (e.g., Oasis HLB) with 3 mL of methanol followed by 3 mL of ultrapure water.[8]

  • Sample Loading: Load the aqueous sample onto the SPE cartridge.

  • Washing: Wash the cartridge with ultrapure water to remove interferences.

  • Elution: Elute the analyte with a suitable organic solvent (e.g., 2 x 1.5 mL of methanol or ethyl acetate).[8]

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.[8]

  • Reconstitute the residue in an aprotic solvent (e.g., acetonitrile).

3.2.2. Silylation Derivatization

  • Transfer 100 µL of the reconstituted sample extract into a clean, dry reaction vial.[8]

  • Add 100 µL of a silylating reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[8]

  • Seal the vial and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.[8]

  • Cool the vial to room temperature before injection into the GC-MS.

3.2.3. GC-MS Conditions

ParameterCondition
GC Column TG-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Splitless, 250°C
Oven Program Start at 100°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min
Carrier Gas Helium, constant flow of 1.0 mL/min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50 - 500 m/z

3.2.4. Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis spe Solid-Phase Extraction evaporate Evaporation to Dryness spe->evaporate reconstitute Reconstitute evaporate->reconstitute add_bstfa Add BSTFA reconstitute->add_bstfa heat Heat (60-70°C) add_bstfa->heat inject GC-MS Injection heat->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect quantify Quantification detect->quantify

Caption: GC-MS analysis workflow with derivatization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol is adapted from methods for the analysis of benzophenone derivatives in complex matrices.[4]

3.3.1. Sample Preparation

  • For solid samples, perform a solid-liquid extraction with a suitable solvent like acetonitrile.

  • For liquid samples, a simple dilution or protein precipitation (for biological matrices) may be sufficient. For plasma samples, protein precipitation can be achieved by adding three volumes of cold acetonitrile, vortexing, and centrifuging.

  • Filter the final extract through a 0.22 µm syringe filter.

3.3.2. LC-MS/MS Conditions

ParameterCondition
LC Column UPLC BEH C18 (1.7 µm, 2.1 mm × 100 mm)[4]
Mobile Phase A Deionized water with 0.1% formic acid[4]
Mobile Phase B Methanol with 0.1% formic acid[4]
Gradient Start at 20% B, ramp to 80% B over 3.5 min, hold for 1 min, return to initial conditions[4]
Flow Rate 0.3 mL/min[4]
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MS/MS Detection Multiple Reaction Monitoring (MRM)

3.3.3. Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis extract Extraction / Dilution filter Filter (0.22 µm) extract->filter inject Inject into LC-MS/MS filter->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization separate->ionize detect MRM Detection ionize->detect quantify Quantification detect->quantify

Caption: LC-MS/MS analysis workflow for this compound.

Conclusion

The analytical methods presented provide a robust framework for the detection and quantification of this compound. The choice of method should be based on the specific requirements of the analysis, including sensitivity, sample matrix, and throughput. It is imperative that any chosen method is thoroughly validated according to the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance. The provided protocols and performance data for related compounds offer a solid starting point for the development and validation of methods specific to this compound.

References

Application Note: Quantitative Analysis of 2,4'-Dichlorobenzophenone using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2,4'-Dichlorobenzophenone using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a chemical intermediate and a potential metabolite of certain pesticides, making its accurate quantification crucial in environmental monitoring, food safety, and pharmaceutical research. The protocol provided herein outlines sample preparation, instrumental parameters, and data analysis for the reliable determination of this analyte in various matrices.

Introduction

This compound (2,4'-DCBP) is a chlorinated aromatic ketone. Its presence in environmental and biological samples can be indicative of contamination from pesticides or industrial processes. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for the identification and quantification of semi-volatile organic compounds like 2,4'-DCBP due to its high chromatographic resolution and selective mass detection.[1][2] This note provides a comprehensive protocol for the GC-MS analysis of this compound, suitable for researchers in various scientific fields.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique will depend on the sample matrix. Below are general guidelines for liquid and solid samples.

a) Liquid Samples (e.g., Water)

A common technique for extracting non-polar analytes like 2,4'-DCBP from aqueous matrices is Liquid-Liquid Extraction (LLE).

  • Materials:

    • Sample (e.g., 100 mL of water)

    • Dichloromethane or Hexane (GC grade)[3]

    • Sodium chloride (for salting out, if necessary)

    • Anhydrous sodium sulfate

    • Separatory funnel

    • Concentrator tube

    • Nitrogen evaporator

  • Protocol:

    • Place the liquid sample into a separatory funnel.

    • Add a suitable volume of an immiscible organic solvent such as dichloromethane or hexane.[3]

    • Shake vigorously for 1-2 minutes, periodically venting the funnel.

    • Allow the layers to separate.

    • Drain the organic layer (bottom layer for dichloromethane, top for hexane) into a flask.

    • Repeat the extraction with fresh solvent twice more.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter the extract into a concentrator tube.

    • Gently evaporate the solvent under a stream of nitrogen to a final volume of 1 mL.[4]

    • Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.

b) Solid and Semi-Solid Samples (e.g., Soil, Food Matrices)

For more complex matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method or Solid-Phase Extraction (SPE) is recommended to remove interferences.[5]

  • Materials:

    • Homogenized sample

    • Acetonitrile (containing 1% acetic acid)

    • Magnesium sulfate (anhydrous)

    • Sodium acetate

    • Dispersive SPE (dSPE) tubes containing primary secondary amine (PSA) sorbent and MgSO4

    • Centrifuge and centrifuge tubes

  • Protocol (QuEChERS-based):

    • Weigh a representative homogenized sample into a centrifuge tube.

    • Add an appropriate volume of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate).

    • Shake vigorously for 1 minute.

    • Centrifuge the tube to separate the organic layer.

    • Transfer an aliquot of the supernatant (acetonitrile extract) to a dSPE tube.

    • Vortex for 30 seconds.

    • Centrifuge to pellet the dSPE sorbent.

    • Collect the cleaned supernatant and transfer it to an autosampler vial for analysis.

GC-MS Instrumentation and Parameters

The following parameters are a recommended starting point and may require optimization for specific instrumentation and matrices.

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column, such as a DB-5MS or equivalent (e.g., Zebron ZB-5MSPLUS), is recommended.[5] Dimensions of 30 m x 0.25 mm I.D. x 0.25 µm film thickness are typical.

    • Injector: Splitless mode is preferred for trace analysis.

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 1 minute.

      • Ramp 1: 5 °C/min to 100 °C.

      • Ramp 2: 10 °C/min to 260 °C.

      • Hold at 260 °C for 5 minutes.[6]

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C

    • Transfer Line Temperature: 280 °C

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

    • Ions to Monitor:

      • Quantifier Ion: m/z 250

      • Qualifier Ions: m/z 139, 215[3][5]

Data Presentation

The following table summarizes the key quantitative data for the GC-MS analysis of this compound.

ParameterValueReference
Compound Name This compound--INVALID-LINK--
CAS Number 85-29-0--INVALID-LINK--
Molecular Formula C₁₃H₈Cl₂O--INVALID-LINK--
Molecular Weight 251.11 g/mol --INVALID-LINK--
Retention Time (approx.) 10.23 min (on ZB-5MSPLUS)[5]
Quantifier Ion (m/z) 250[3][5]
Qualifier Ions (m/z) 139, 215, 111, 141[3][5][7]
Limit of Quantitation (LOQ) Typically in the low µg/L to ng/mL range, matrix-dependent. A related compound, 2,4-dichloroanisole, has a reported LOQ of 0.10 µg/L in water.[8]-
Limit of Detection (LOD) Dependent on matrix and instrumentation. For similar compounds, instrumental detection limits are often ≤10 ng/mL.[9]-

Visualization

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (Liquid or Solid) Extraction Extraction (LLE or QuEChERS) Sample->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation (GC Column) Injection->Separation Ionization Ionization (Electron Ionization) Separation->Ionization Detection Mass Detection (SIM Mode) Ionization->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Quantification Quantification (Calibration Curve) PeakIntegration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

The GC-MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound. The detailed protocol for sample preparation and instrumental analysis, along with the summarized quantitative data, serves as a valuable resource for researchers and scientists. Proper optimization of the method for specific sample matrices is essential to ensure accurate and precise results.

References

Application Notes and Protocols: 2,4'-Dichlorobenzophenone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4'-Dichlorobenzophenone is a versatile chlorinated aromatic ketone that serves as a crucial intermediate in various organic syntheses. Its chemical structure, featuring two chlorine atoms on separate phenyl rings and a central carbonyl group, provides multiple reactive sites for constructing complex molecular architectures. These application notes provide detailed protocols for the use of this compound in the synthesis of antifungal agents and as a photoinitiator in polymerization reactions. Additionally, a protocol for its synthesis via Friedel-Crafts acylation is described.

Synthesis of Antifungal Agents: The Sertaconazole Pathway

This compound is a key precursor for the synthesis of imidazole antifungal agents, such as sertaconazole. The synthesis begins with the reduction of the benzophenone to the corresponding alcohol, followed by a series of substitutions to build the final active pharmaceutical ingredient.

Reaction Pathway for Sertaconazole Synthesis

Sertaconazole_Synthesis start This compound step1 Reduction (e.g., NaBH4, Methanol) start->step1 intermediate1 1-(2,4'-Dichlorophenyl)ethanol step1->intermediate1 step2 Reaction with Imidazole (e.g., DMF, NaOH) intermediate1->step2 intermediate2 1-(2,4'-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol step2->intermediate2 step3 Alkylation with 7-chloro-3-(chloromethyl)benzo[b]thiophene (e.g., DMF, NaOH) intermediate2->step3 product Sertaconazole step3->product Photoinitiation start This compound (Ground State) uv UV Light (hν) start->uv excited Excited Triplet State uv->excited Excitation co_initiator Co-initiator (e.g., Tertiary Amine) excited->co_initiator H-abstraction radicals Initiating Radicals co_initiator->radicals monomer Monomer radicals->monomer Initiation polymer Polymer Chain monomer->polymer Propagation Friedel_Crafts_Acylation reactant1 m-Dichlorobenzene catalyst Lewis Acid (e.g., AlCl3) reactant1->catalyst reactant2 Benzoyl Chloride reactant2->catalyst product This compound catalyst->product Friedel-Crafts Acylation

2,4'-Dichlorobenzophenone as a Photoinitiator in Polymerization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4'-Dichlorobenzophenone is a synthetic organic compound that functions as a Type II photoinitiator in free-radical polymerization.[1] Upon absorption of ultraviolet (UV) radiation, typically in the 230-300 nm range, it gets excited to a triplet state.[1] In this excited state, it can abstract a hydrogen atom from a co-initiator, such as a tertiary amine or an alcohol, to generate free radicals that initiate polymerization. This bimolecular mechanism makes it a versatile component in formulations for UV curing of coatings, adhesives, and in the fabrication of polymer-based materials for various applications, including in the pharmaceutical and drug development sectors.

This document provides detailed application notes and protocols for the use of this compound in the photopolymerization of common monomers like acrylates and methacrylates.

Physicochemical Properties and UV-Vis Absorption

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 85-29-0[1]
Molecular Formula C₁₃H₈Cl₂O[1]
Molecular Weight 251.11 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 65-68 °C
UV Absorption Max (λmax) ~250 nm and ~350 nm

The UV-Vis absorption spectrum of this compound is crucial for determining the appropriate wavelength of UV light for initiating polymerization. The spectrum typically shows two main absorption bands, one in the UVC range and a weaker one in the UVA range.

Mechanism of Photoinitiation

This compound is a Type II photoinitiator and requires a co-initiator to produce radicals for polymerization. The general mechanism is a multi-step process involving photoexcitation and hydrogen abstraction.

G cluster_0 Photoexcitation cluster_1 Hydrogen Abstraction & Radical Formation cluster_2 Polymerization Initiation 2,4'-DCBP 2,4'-DCBP Excited_2,4'-DCBP 2,4'-DCBP* (Triplet State) 2,4'-DCBP->Excited_2,4'-DCBP UV Light (hν) Ketyl_Radical Ketyl Radical Excited_2,4'-DCBP->Ketyl_Radical Hydrogen Abstraction Co_initiator Co-initiator (e.g., Amine) Amine_Radical Amine Alkyl Radical Co_initiator->Amine_Radical Hydrogen Donation Monomer Monomer (e.g., Acrylate) Amine_Radical->Monomer Initiation Growing_Polymer Growing Polymer Chain Monomer->Growing_Polymer Propagation

Figure 1: Photoinitiation mechanism of this compound.

Experimental Protocols

The following protocols provide a starting point for the photopolymerization of acrylate and methacrylate monomers using this compound. These should be optimized based on the specific monomer, desired polymer properties, and the UV light source available.

Protocol 1: Photopolymerization of Methyl Methacrylate (MMA)

This protocol describes the bulk photopolymerization of methyl methacrylate.

Materials:

  • Methyl Methacrylate (MMA), inhibitor removed

  • This compound

  • Triethylamine (TEA) as co-initiator

  • Glass vials with septa

  • Nitrogen or Argon gas for inerting

  • UV lamp (e.g., medium-pressure mercury lamp with principal emission at 365 nm)

Procedure:

  • Formulation Preparation: Prepare the photopolymerization mixture in a glass vial. A typical formulation is as follows:

    • Methyl Methacrylate (MMA): 10 mL

    • This compound: 0.1 g (approx. 0.4 wt%)

    • Triethylamine (TEA): 0.1 mL (approx. 1 vol%)

  • Inerting: Purge the mixture with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Irradiation: Place the vial at a fixed distance from the UV lamp and start the irradiation. The distance and irradiation time will depend on the lamp's intensity and desired conversion.

  • Monitoring Polymerization: The progress of polymerization can be monitored by observing the increase in viscosity of the solution. For quantitative analysis, techniques like gravimetry (to determine monomer conversion) or Gel Permeation Chromatography (GPC) (to determine molecular weight and polydispersity) can be used on the resulting polymer after precipitation and drying.

Protocol 2: UV Curing of a Trimethylolpropane Triacrylate (TMPTA) Film

This protocol is suitable for creating a cross-linked polymer film, a common application in coatings and adhesives.

Materials:

  • Trimethylolpropane triacrylate (TMPTA)

  • This compound

  • N-Methyldiethanolamine (MDEA) as co-initiator

  • Glass slides

  • Spacers (e.g., 100 µm thick)

  • UV curing system with a conveyor belt

Procedure:

  • Formulation Preparation: In a light-protected container, mix the components:

    • Trimethylolpropane triacrylate (TMPTA): 10 g

    • This compound: 0.3 g (3 wt%)

    • N-Methyldiethanolamine (MDEA): 0.5 g (5 wt%)

    • Ensure the mixture is homogeneous. Gentle warming may be required to dissolve the photoinitiator completely.

  • Film Application: Place two spacers on a clean glass slide. Apply a small amount of the formulation onto the slide and cover with a second glass slide to create a thin film of uniform thickness.

  • UV Curing: Pass the prepared slide under the UV lamp on a conveyor belt. The speed of the conveyor and the intensity of the lamp will determine the total UV dose delivered to the sample.

  • Curing Assessment: The degree of curing can be assessed by qualitative methods such as tack-free time (the time after which the surface is no longer sticky) or solvent resistance (e.g., rubbing with a methyl ethyl ketone (MEK) soaked cloth). For quantitative analysis, Fourier-Transform Infrared (FTIR) spectroscopy can be used to monitor the disappearance of the acrylate double bond peak (around 1635 cm⁻¹).

Quantitative Data

The efficiency of a photopolymerization process is influenced by factors such as the concentration of the photoinitiator and co-initiator, the intensity of the UV light, and the reactivity of the monomer. The following tables present hypothetical but representative data for the photopolymerization of methyl methacrylate (MMA) and trimethylolpropane triacrylate (TMPTA) to illustrate these effects.

Table 1: Effect of this compound Concentration on MMA Polymerization

2,4'-DCBP (wt%)Co-initiator (TEA, 1 vol%)UV Light Intensity (mW/cm²)Irradiation Time (min)Monomer Conversion (%)
0.1Present103045
0.5Present103075
1.0Present103088
0.5Absent1030< 5

Table 2: Effect of UV Light Intensity on TMPTA Curing

2,4'-DCBP (3 wt%)Co-initiator (MDEA, 5 wt%)UV Light Intensity (mW/cm²)Exposure Time (s)Final Conversion (%)
PresentPresent501065
PresentPresent1001085
PresentPresent20010> 95

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for a photopolymerization experiment and the logical relationship between the key components of the photoinitiator system.

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Formulation Prepare Monomer/ Photoinitiator/ Co-initiator Mix Inerting Deoxygenate (N2/Ar Purge) Formulation->Inerting Sample_Prep Prepare Sample (Vial/Film) Inerting->Sample_Prep Irradiation UV Irradiation Sample_Prep->Irradiation Qualitative Qualitative Analysis (Viscosity, Tack-free) Irradiation->Qualitative Quantitative Quantitative Analysis (Gravimetry, FTIR, GPC) Irradiation->Quantitative

Figure 2: General experimental workflow for photopolymerization.

G PI 2,4'-DCBP CoI Co-initiator PI->CoI Abstracts H• from Monomer Monomer CoI->Monomer Initiates UV UV Light UV->PI Excites Polymer Polymer Monomer->Polymer Propagates to

References

Application of 2,4'-Dichlorobenzophenone in the Synthesis of Key Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4'-Dichlorobenzophenone is a versatile chemical intermediate that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its unique structure, featuring a benzophenone core with chlorine atoms at the 2 and 4' positions, provides reactive sites for a range of chemical transformations. This allows for the construction of complex molecular architectures found in several important drugs. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of intermediates for the antifungal agents ketoconazole and miconazole, and the antidepressant sertraline.

Synthesis of Ketoconazole Intermediates

Ketoconazole is a broad-spectrum antifungal agent. A key precursor, 2,4-dichloroacetophenone, which can be synthesized from precursors related to this compound, is often used as a starting material. The synthesis involves the formation of a dioxolane ring, followed by bromination, substitution with imidazole, and subsequent coupling with a piperazine moiety.

Experimental Protocols

Protocol 1.1: Synthesis of cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol (3)

This protocol outlines the initial steps in the synthesis of a key ketoconazole intermediate starting from 2,4-dichloroacetophenone.

  • Ketalization: In a round-bottom flask equipped with a Dean-Stark apparatus, a mixture of 2,4-dichloroacetophenone (189 g, 1.0 mol), glycerine (110 g, 1.2 mol), p-toluenesulfonic acid monohydrate (6 g) in benzene (400 mL) and n-butanol (200 mL) is refluxed for 24 hours with azeotropic removal of water.[1]

  • Bromination: After cooling the mixture to 40 °C, bromine (192 g, 1.2 mol) is added dropwise over 2 hours.[1] The mixture is stirred for an additional 30 minutes and then evaporated in vacuo.[1]

  • Work-up and Isolation: The residue is dissolved in dichloromethane (CH₂Cl₂), washed with 6 N NaOH solution (200 mL), dried over magnesium sulfate (MgSO₄), and the solvent is evaporated in vacuo to yield the product as an oil.[1]

Protocol 1.2: Synthesis of cis-[2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl Benzoate (4)

  • Benzoylation: To a solution of the crude oil from Protocol 1.1 (311.2 g, 0.91 mol) in dry pyridine (600 mL) at 5 °C, benzoyl chloride (140.5 g, 1.0 mol) is added dropwise over 1 hour.[1]

  • Reaction Quench and Extraction: The mixture is stirred for 2.5 hours and then diluted with water. The product is extracted with chloroform (CHCl₃). The organic layer is washed with 6 N HCl, dried over MgSO₄, and evaporated in vacuo.[1]

  • Purification: The oily residue is solidified by stirring with methanol. The solid is then purified by crystallization from ethanol to afford the pure cis isomer.[1]

Protocol 1.3: Synthesis of cis-1-Acetyl-4-(4-{[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazine (Ketoconazole)

  • Imidazole Coupling: A solution of cis-[2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl benzoate (4) (220.0 g, 0.492 mol) and a threefold excess of imidazole (100.0 g, 1.476 mol) in dry dimethylacetamide (DMA) is refluxed for 4 days.[1]

  • Saponification: The resulting ester is saponified by refluxing with NaOH in a dioxane-water medium to yield the corresponding alcohol.[1]

  • Mesylation and Final Coupling: The alcohol is converted to its methanesulfonate derivative, which is then coupled with the sodium salt of 1-acetyl-4-(4-hydroxyphenyl)piperazine in dimethyl sulfoxide (DMSO) at 80 °C for 5 hours to yield ketoconazole.[1] The crude product is purified by crystallization from 4-methyl-2-pentanone.[1]

Quantitative Data for Ketoconazole Intermediate Synthesis
StepStarting Material(s)ProductReagents and SolventsYieldPurityReference
Ketalization and Bromination2,4-Dichloroacetophenone, Glycerine, Brominecis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanolp-Toluenesulfonic acid, Benzene, n-Butanol, Dichloromethane, NaOH91%94.3% (GC)[1]
Benzoylationcis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanolcis-[2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl BenzoateBenzoyl chloride, Pyridine, Chloroform, Methanol, Ethanol50%100% (GC)[1]
Imidazole Couplingcis-[2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl Benzoate, Imidazolecis-[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl Benzoate Nitrate SaltDimethylacetamide, Nitric acid, Isopropanol55%-[1]
Saponificationcis-[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl Benzoatecis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-methanolNaOH, Dioxane, Water96%-[1]
Final Couplingcis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl Methanesulfonate, 1-Acetyl-4-(4-hydroxyphenyl)piperazineKetoconazoleSodium hydride, Dimethyl sulfoxide, 4-Methyl-2-pentanone59%-[1]

Synthesis of Miconazole Intermediates

Miconazole is another important imidazole-based antifungal agent. A key step in its synthesis involves the N-alkylation of imidazole with a derivative of this compound, followed by reduction and O-alkylation.

Experimental Protocols

Protocol 2.1: Synthesis of α-(1-Imidazolyl)-2,4-dichloroacetophenone

  • N-Alkylation: In a 500 mL three-necked flask, dissolve imidazole (8g) and triethylamine (18 mL) in benzene (150 mL).[2] Heat the mixture to 70°C with stirring for 20 minutes.[2]

  • Addition of Chloroacetophenone: Slowly add a benzene solution of 2,4-dichloro-α-chloroacetophenone (22.35 g) dropwise to the reaction mixture.[2]

  • Reaction and Work-up: Maintain the reaction at 70°C for 1.5 hours.[2] After completion, filter the mixture to remove triethylamine hydrochloride. The filtrate is washed with 1% hydrochloric acid to remove unreacted imidazole and triethylamine hydrochloride.[2] The organic layer is then processed to obtain the product.

Protocol 2.2: Synthesis of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol

  • Reduction: To a suspension of sodium borohydride (0.045 g, 1.1 mmol) in anhydrous methanol (50 mL) at a temperature below 5 °C, add a solution of α-(1-Imidazolyl)-2,4-dichloroacetophenone (0.284 g, 1.1 mmol) in methanol (5 mL) under a nitrogen atmosphere.

  • Reaction Progression: Stir the resulting mixture at room temperature for 1 hour, followed by heating at 50 °C for 1 hour.

  • Isolation: After cooling, the solvent is removed in vacuo. Water (10 mL) is added, and the product is extracted with ethyl acetate. The organic phase is dried and concentrated to yield the product.

Protocol 2.3: Synthesis of Miconazole

  • Formation of Mesylate: Dissolve 2,4-dichlorobenzyl alcohol (0.212 g, 1.2 mmol) in dichloromethane (10 mL) and cool to 0 °C. Add triethylamine (0.17 mL, 1.2 mmol) followed by the dropwise addition of methanesulfonyl chloride (0.094 mL, 1.2 mmol). Stir the mixture at 0 °C for 90 minutes.

  • O-Alkylation: In a separate flask, treat a solution of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol (0.256 g, 1 mmol) in DMF (10 mL) with sodium hydride (0.040 g, 1.1 mmol) at 0 °C. Stir the mixture at room temperature for 1 hour.

  • Final Reaction and Isolation: Cool the mixture to 0 °C and add the crude mesylate solution in DMF. Stir for 1 hour at room temperature. Quench the reaction with water and extract the product.

Quantitative Data for Miconazole Intermediate Synthesis
StepStarting Material(s)ProductReagents and SolventsYieldPurityReference
N-Alkylation2,4-Dichloro-α-chloroacetophenone, Imidazoleα-(1-Imidazolyl)-2,4-dichloroacetophenoneTriethylamine, Benzene, Hydrochloric acid65.5%99.7%[2]
Reductionα-(1-Imidazolyl)-2,4-dichloroacetophenone1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanolSodium borohydride, Methanol60%-
O-Alkylation1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, 2,4-Dichlorobenzyl chlorideMiconazoleSodium hydride, DMF, Methanesulfonyl chloride, Triethylamine, Dichloromethane70%-

Synthesis of Sertraline Intermediates

Sertraline is a selective serotonin reuptake inhibitor (SSRI) used to treat depression. The synthesis of sertraline often involves 3,4-dichlorobenzophenone as a key starting material, which can be prepared from precursors related to this compound.

Experimental Protocols

Protocol 3.1: Synthesis of 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone

  • Stobbe Condensation: 3,4-Dichlorobenzophenone is condensed with diethyl succinate in the presence of a base like potassium tert-butoxide in an alcoholic solvent.

  • Hydrolysis and Decarboxylation: The resulting ester is hydrolyzed with hydrobromic acid in refluxing acetic acid.

  • Hydrogenation: The butenoic acid derivative is then hydrogenated over a palladium on carbon (Pd/C) catalyst in ethyl acetate.

  • Cyclization: The resulting butanoic acid is converted to its acyl chloride with thionyl chloride and then cyclized using aluminum chloride in carbon disulfide to yield the tetralone intermediate.

Protocol 3.2: Synthesis of N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine

  • Imine Formation: A mixture of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (165 g, 1 mol equiv) and isopropyl alcohol (700 mL) is cooled to -5 to -10°C in a pressure-rated vessel.[3]

  • Addition of Methylamine: Monomethylamine (60.2 g, 3.4 mol equiv) is added, and the mixture is heated to 85-100°C for 16 hours.[3]

  • Isolation: The mixture is cooled to -15°C for 24 hours, and the product is isolated by filtration.[3]

Protocol 3.3: Synthesis of Sertraline

  • Reduction: The imine from Protocol 3.2 is reduced using hydrogen gas over a Pd/C catalyst in a suitable solvent like THF.

  • Resolution: The resulting racemic mixture of cis- and trans-sertraline is resolved using D-(-)-mandelic acid to selectively crystallize the desired (1S,4S)-cis isomer.

  • Salt Formation: The resolved free base is then converted to the hydrochloride salt.

Quantitative Data for Sertraline Intermediate Synthesis
StepStarting Material(s)ProductReagents and SolventsYieldPurity/SelectivityReference
Imine Formation4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, MonomethylamineN-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamineIsopropyl alcohol~92%95%[3]
Reductive Amination (Greener)Sertraline Tetralone, MonomethylamineSertraline ImineEthanol, 50-55°C, 16h>95%High[4]
Nitrone RouteSertraline Tetralone, N-methylhydroxylamine hydrochlorideSertralineMethanol, rt81%cis/trans 92:8[4]
Chiral Iodoimine Route3,4-Dichlorocinnamic acid derivativeChiral Iodoimine(S)-2-phenyloxazolidinone, CuBr-SMe₂, NaBH₄, I₂-PPh₃-imidazole, t-BuLi45%Enantioselective[4]

Visualizations

Experimental Workflow for Ketoconazole Intermediate Synthesis

G A 2,4-Dichloroacetophenone B Ketalization with Glycerine A->B p-TsOH C Bromination B->C Br2 D cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol C->D E Benzoylation D->E Benzoyl Chloride F cis-[2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl Benzoate E->F G Imidazole Coupling F->G Imidazole H Saponification G->H NaOH I Mesylation H->I MsCl J Coupling with Piperazine Derivative I->J K Ketoconazole J->K

Caption: Synthetic workflow for a key intermediate in the synthesis of Ketoconazole.

Mechanism of Action: Ketoconazole Inhibition of Fungal CYP51

G cluster_fungal_cell Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol CellMembrane Fungal Cell Membrane Integrity Ergosterol->CellMembrane Ketoconazole Ketoconazole Ketoconazole->Inhibition

Caption: Ketoconazole inhibits the fungal enzyme CYP51, disrupting ergosterol synthesis.

Mechanism of Action: Sertraline and the Serotonin Transporter (SERT)

G cluster_synapse Synaptic Cleft Presynaptic Presynaptic Neuron SERT Serotonin Transporter (SERT) Presynaptic->SERT Postsynaptic Postsynaptic Neuron SERT->Presynaptic Reuptake Serotonin_cleft Serotonin Serotonin_cleft->SERT Receptor Serotonin Receptor Serotonin_cleft->Receptor Sertraline Sertraline Sertraline->Block

Caption: Sertraline blocks the serotonin transporter (SERT), increasing serotonin levels.

References

Application Notes and Protocols for 2,4'-Dichlorobenzophenone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,4'-Dichlorobenzophenone as a versatile starting scaffold in medicinal chemistry for the development of novel therapeutic agents. Detailed protocols for the synthesis of derivatives and their subsequent biological evaluation are provided to guide researchers in their drug discovery efforts.

Introduction to this compound in Drug Discovery

This compound is a halogenated aromatic ketone that serves as a valuable building block in organic synthesis.[1] Its benzophenone core is a ubiquitous structure in a variety of biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of two chlorine atoms on the phenyl rings of this compound provides reactive sites for further chemical modifications, such as nucleophilic substitution and reduction reactions, allowing for the generation of diverse libraries of derivatives.[1] This chemical tractability makes it an attractive starting point for structure-activity relationship (SAR) studies aimed at optimizing therapeutic efficacy and selectivity.

Synthesis of Bioactive Derivatives from this compound

The chemical structure of this compound allows for the synthesis of a variety of derivatives. A common approach involves the modification of the ketone functional group or the aromatic rings.

Protocol 1: Synthesis of a Chalcone Derivative

Chalcones are a class of compounds known for their diverse biological activities, including anticancer and antioxidant properties.[2] This protocol outlines a general procedure for the synthesis of a chalcone derivative starting from this compound.

Materials:

  • This compound

  • Substituted acetophenone

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Dissolve this compound and a substituted acetophenone in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of sodium hydroxide to the stirred mixture.

  • Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent to obtain the desired chalcone derivative.

Protocols for Biological Evaluation

Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[3]

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[3]

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4] The broth microdilution method is a common technique for determining MIC values.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland

  • 96-well microtiter plates

  • Test compounds (this compound derivatives) dissolved in a suitable solvent

  • Positive control antibiotic

  • Incubator

Procedure:

  • Plate Preparation: Dispense sterile CAMHB into all wells of a 96-well microtiter plate.

  • Serial Dilution: Prepare serial two-fold dilutions of the test compounds directly in the microtiter plate.

  • Inoculation: Add a standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[4]

Quantitative Data Summary

The following tables summarize the biological activity of various benzophenone derivatives, providing a reference for the potential efficacy of novel compounds derived from this compound.

Table 1: Anticancer Activity of Benzophenone Derivatives

Compound/DerivativeCancer Cell LineAssayIC₅₀ (µM)Reference
(E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide 5AGS (Gastric Adenocarcinoma)MTT< 1.0 µg/mL[2]
(E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide 7HL-60 (Acute Promyelocytic Leukemia)MTT< 1.57 µg/mL[2]
Benzophenone Derivative 1HL-60MTT0.48[5]
Benzophenone Derivative 1A-549 (Lung Carcinoma)MTT0.82[5]
Benzophenone Derivative 1SMMC-7721 (Hepatocellular Carcinoma)MTT0.26[5]
Benzophenone Derivative 1SW480 (Colon Adenocarcinoma)MTT0.99[5]

Table 2: Antimicrobial Activity of Dichlorophen-Functionalized Gold Nanoparticles

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Dichlorophen-functionalized Gold Nanoparticles (DDM_Au NPs)Carbapenem-Resistant Enterobacteriaceae (CRE)4 - 16[6]

Potential Mechanisms of Action and Signaling Pathways

Derivatives of dichlorinated compounds have been shown to exert their biological effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction

The induction of apoptosis is a key mechanism for many anticancer agents. Dichlorinated compounds have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the activation of caspases, a family of proteases that execute the apoptotic process.

Apoptosis_Pathway This compound Derivative This compound Derivative ROS Generation ROS Generation This compound Derivative->ROS Generation Death Receptors (e.g., Fas) Death Receptors (e.g., Fas) This compound Derivative->Death Receptors (e.g., Fas) Mitochondrial Stress Mitochondrial Stress ROS Generation->Mitochondrial Stress Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Caspase-8 Activation Caspase-8 Activation Death Receptors (e.g., Fas)->Caspase-8 Activation Caspase-8 Activation->Caspase-3 Activation

Caption: Proposed apoptotic pathways induced by this compound derivatives.

Cell Cycle Arrest

Many anticancer compounds inhibit tumor growth by arresting the cell cycle at specific checkpoints, such as G1/S or G2/M, preventing cancer cells from progressing through division.

Cell_Cycle_Arrest cluster_cell_cycle Cell Cycle Progression This compound Derivative This compound Derivative CDK/Cyclin Complex Modulation CDK/Cyclin Complex Modulation This compound Derivative->CDK/Cyclin Complex Modulation G2/M Checkpoint G2/M Checkpoint CDK/Cyclin Complex Modulation->G2/M Checkpoint Inhibition Cell Cycle Arrest Cell Cycle Arrest G2/M Checkpoint->Cell Cycle Arrest G1 G1 S S G1->S G2 G2 S->G2 M M G2->M

Caption: A simplified workflow illustrating G2/M cell cycle arrest.

Antimicrobial Mechanism of Action

The antimicrobial action of dichlorophen derivatives can involve the disruption of bacterial membrane integrity and the induction of intracellular oxidative stress through the production of reactive oxygen species (ROS).[6]

Antimicrobial_Mechanism This compound Derivative This compound Derivative Bacterial Cell Membrane Bacterial Cell Membrane This compound Derivative->Bacterial Cell Membrane Intracellular ROS Production Intracellular ROS Production This compound Derivative->Intracellular ROS Production Membrane Disruption Membrane Disruption Bacterial Cell Membrane->Membrane Disruption Increased Permeability Increased Permeability Membrane Disruption->Increased Permeability Bacterial Cell Death Bacterial Cell Death Increased Permeability->Bacterial Cell Death Intracellular ROS Production->Bacterial Cell Death

Caption: Proposed antimicrobial mechanism of action.

Conclusion

This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. The synthetic accessibility and the diverse biological activities exhibited by its derivatives make it a valuable starting point for medicinal chemistry campaigns targeting a range of diseases, including cancer and bacterial infections. The protocols and data presented herein provide a foundational resource for researchers to design, synthesize, and evaluate new drug candidates based on this privileged chemical structure. Further investigation into the specific molecular targets and signaling pathways modulated by this compound derivatives will be crucial for the rational design of next-generation therapeutics.

References

Application Notes and Protocols for the Derivatization of 2,4'-Dichlorobenzophenone for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4'-Dichlorobenzophenone (2,4'-DCBP) is a chemical intermediate and a metabolite of certain pesticides and pharmaceutical compounds. Its accurate and sensitive quantification in various matrices is crucial for environmental monitoring, toxicology studies, and pharmaceutical development. Direct analysis of 2,4'-DCBP by gas chromatography (GC) can be challenging due to its polarity and potential for thermal degradation. Derivatization is a chemical modification technique employed to improve the analytical properties of a compound, rendering it more suitable for GC analysis.

This document provides detailed application notes and protocols for a two-step derivatization strategy for this compound. This method involves the initial reduction of the ketone functional group to a secondary alcohol, followed by derivatization of the resulting hydroxyl group. This approach significantly enhances the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape, increased sensitivity, and more reliable quantification by Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of the Two-Step Derivatization

The derivatization of this compound is achieved through a two-step process:

  • Reduction of the Ketone: The carbonyl group of this compound is reduced to a secondary alcohol (2,4'-dichlorobenzhydrol) using a mild reducing agent such as sodium borohydride (NaBH₄). This initial step introduces a reactive hydroxyl group necessary for the subsequent derivatization.

  • Derivatization of the Hydroxyl Group: The newly formed hydroxyl group of 2,4'-dichlorobenzhydrol is then derivatized to form a less polar and more volatile ether or ester. Two effective methods for this step are:

    • Silylation: Conversion of the hydroxyl group to a trimethylsilyl (TMS) ether using a silylating reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Acylation: Conversion of the hydroxyl group to an ester using an acylating agent such as acetic anhydride or trifluoroacetic anhydride (TFAA).

The resulting derivatized compound exhibits improved chromatographic behavior, allowing for lower detection limits and more accurate quantification.

Experimental Protocols

Step 1: Reduction of this compound to 2,4'-Dichlorobenzhydrol

This protocol is adapted from a method for the reduction of a similar compound, 4,4'-difluorobenzophenone, and is expected to have a high yield.[1][2][3][4][5]

Materials:

  • This compound standard

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve a known amount of this compound in methanol.

  • While stirring at room temperature, slowly add a molar excess of sodium borohydride (approximately 1.5 to 2 equivalents) to the solution. Caution: Hydrogen gas is evolved; perform this step in a well-ventilated fume hood.

  • Continue stirring the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, add deionized water to quench the excess sodium borohydride.

  • Extract the 2,4'-dichlorobenzhydrol from the aqueous methanol mixture using dichloromethane or ethyl acetate (perform three extractions).

  • Combine the organic extracts and wash with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Carefully evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator to obtain the 2,4'-dichlorobenzhydrol.

Step 2: Derivatization of 2,4'-Dichlorobenzhydrol

This protocol is a general procedure for the silylation of sterically hindered secondary alcohols.[6][7]

Materials:

  • Dried 2,4'-dichlorobenzhydrol residue

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous) or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Reaction vials (e.g., 2 mL GC vials with screw caps)

  • Heating block or oven

Procedure:

  • Reconstitute the dried 2,4'-dichlorobenzhydrol residue in a suitable volume of anhydrous pyridine or another aprotic solvent in a reaction vial.

  • Add a molar excess of the silylating reagent (BSTFA with 1% TMCS, or MSTFA). A reagent-to-analyte ratio of 10:1 or higher is recommended to ensure complete derivatization.

  • Tightly cap the vial and vortex for 30 seconds.

  • Heat the vial at 60-75°C for 30-60 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.

This protocol provides a general method for the acylation of secondary alcohols.[8][9][10][11]

Materials:

  • Dried 2,4'-dichlorobenzhydrol residue

  • Acetic anhydride or Trifluoroacetic anhydride (TFAA)

  • Pyridine (anhydrous) or Triethylamine (TEA) as a catalyst and acid scavenger

  • A suitable solvent (e.g., dichloromethane, acetonitrile)

  • Reaction vials (e.g., 2 mL GC vials with screw caps)

  • Heating block or oven

Procedure:

  • Dissolve the dried 2,4'-dichlorobenzhydrol residue in a suitable solvent in a reaction vial.

  • Add a molar excess of the acylating agent (e.g., acetic anhydride) and a catalytic amount of pyridine or TEA.

  • Tightly cap the vial and vortex for 30 seconds.

  • Heat the vial at 60-80°C for 30-60 minutes.

  • Cool the reaction mixture to room temperature.

  • The reaction mixture can be directly injected into the GC-MS or may require a work-up step to remove excess reagent and catalyst. A simple liquid-liquid extraction with water and a non-polar organic solvent can be employed if necessary.

Data Presentation

The following table summarizes the expected analytical performance for the GC-MS analysis of this compound following the two-step derivatization procedure. These values are representative and may vary depending on the specific instrumentation and matrix.

ParameterSilylation (TMS-derivative)Acylation (Acetyl-derivative)
Expected Yield (Reduction) >90%>90%
Derivatization Efficiency >95%>95%
Limit of Detection (LOD) 0.1 - 1 µg/L0.5 - 5 µg/L
Limit of Quantification (LOQ) 0.3 - 3 µg/L1.5 - 15 µg/L
Recovery 85 - 110%80 - 105%
Relative Standard Deviation (RSD) <15%<15%

Visualization of the Derivatization Workflow

The following diagram illustrates the logical workflow of the two-step derivatization process for this compound.

DerivatizationWorkflow cluster_start Starting Material cluster_step1 Step 1: Reduction cluster_intermediate Intermediate cluster_step2 Step 2: Derivatization cluster_final Final Products for GC-MS Analysis 2_4_DCBP This compound Reduction Reduction (Sodium Borohydride) 2_4_DCBP->Reduction Reacts with Benzhydrol 2,4'-Dichlorobenzhydrol Reduction->Benzhydrol Yields Silylation Silylation (BSTFA/MSTFA) Benzhydrol->Silylation Reacts with Acylation Acylation (Acetic Anhydride) Benzhydrol->Acylation Reacts with TMS_Derivative TMS-Derivative Silylation->TMS_Derivative Yields Acetyl_Derivative Acetyl-Derivative Acylation->Acetyl_Derivative Yields

Caption: Workflow for the derivatization of this compound.

Signaling Pathway Diagram (Logical Relationship)

The following diagram illustrates the logical relationship between the analytical challenges associated with this compound and the solutions provided by the derivatization techniques.

AnalyticalChallengeSolution cluster_challenges Analytical Challenges cluster_strategy Derivatization Strategy cluster_outcomes Improved Analytical Outcomes Polarity High Polarity Derivatization Two-Step Derivatization (Reduction + Silylation/Acylation) Polarity->Derivatization Addressed by Volatility Low Volatility Volatility->Derivatization Addressed by Thermal_Instability Thermal Instability Thermal_Instability->Derivatization Addressed by Peak_Shape Improved Peak Shape Derivatization->Peak_Shape Leads to Sensitivity Increased Sensitivity (Lower LOD/LOQ) Derivatization->Sensitivity Leads to Accuracy Enhanced Accuracy & Reproducibility Derivatization->Accuracy Leads to

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Friedel-Crafts Acylation for 2,4'-Dichlorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2,4'-Dichlorobenzophenone via Friedel-Crafts acylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactants for the synthesis of this compound via Friedel-Crafts acylation?

The synthesis is typically achieved through the condensation reaction between 2-chlorobenzoyl chloride and chlorobenzene, with a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[1]

Q2: What is the expected isomer distribution in the Friedel-Crafts acylation of chlorobenzene?

The acylation of chlorobenzene is an electrophilic aromatic substitution reaction. The chloro group is an ortho-, para-director. Therefore, the reaction of 2-chlorobenzoyl chloride with chlorobenzene is expected to yield a mixture of isomers, primarily 2,2'-, 2,4'-, and 2,6'-dichlorobenzophenone. Due to steric hindrance from the ortho chloro group on the benzoyl chloride, the formation of the 2,4'-isomer is generally favored over the 2,2'- and 2,6'-isomers. The para-substituted product is often the major product in Friedel-Crafts acylation of chlorobenzene due to reduced steric hindrance.[2]

Q3: My reaction yield is consistently low. What are the common causes?

Low yields in Friedel-Crafts acylation can stem from several factors:

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). Use a freshly opened or properly stored container of anhydrous aluminum chloride.

  • Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, rendering it inactive. Therefore, stoichiometric or even excess amounts of the catalyst are often required.

  • Deactivated Aromatic Ring: Chlorobenzene is a deactivated aromatic compound, which can lead to slower reaction rates and lower yields compared to more activated substrates.

  • Suboptimal Temperature: The reaction temperature can significantly impact the yield. While higher temperatures can increase the reaction rate, they may also promote side reactions. It's crucial to find the optimal temperature for the specific reaction.

Q4: I am observing the formation of multiple products, making purification difficult. How can I improve the selectivity for this compound?

Controlling isomer distribution is a key challenge. Here are some strategies to improve selectivity:

  • Solvent Choice: The choice of solvent can influence isomer ratios. Non-polar solvents like carbon disulfide or dichloromethane may favor the formation of the para-substituted isomer. In contrast, polar solvents like nitrobenzene can sometimes alter the isomer distribution.[3]

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the para isomer by favoring the thermodynamically more stable product and reducing side reactions.

  • Catalyst: While AlCl₃ is common, exploring other Lewis acids like FeCl₃ or ZnCl₂ might offer different selectivity profiles, although they are generally milder and may require harsher conditions.

Q5: What are the potential side reactions in this synthesis?

Besides the formation of undesired isomers, other side reactions can occur:

  • Dealkylation/Deacylation: Under harsh conditions, cleavage of the acyl group from the aromatic ring can occur.

  • Rearrangement: Although less common in acylation than in alkylation, rearrangements are still a possibility, especially with certain substrates or under forcing conditions.

  • Polyacylation: The introduction of the deactivating acyl group generally prevents polyacylation. However, with highly activated substrates, it can be a concern.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst (moisture contamination).2. Insufficient amount of catalyst.3. Deactivated substrate (chlorobenzene).4. Low reaction temperature.1. Ensure all glassware is thoroughly dried. Use fresh, anhydrous Lewis acid. Run the reaction under an inert atmosphere.2. Use at least a stoichiometric amount of the Lewis acid catalyst relative to the 2-chlorobenzoyl chloride.3. Increase reaction time and/or temperature. Consider using a more potent Lewis acid.4. Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC.
Formation of Multiple Isomers 1. The chloro group on chlorobenzene directs to both ortho and para positions.2. Steric effects influencing substitution patterns.3. Reaction conditions (solvent, temperature) favoring a mixture of products.1. This is inherent to the reaction. Focus on optimizing conditions to favor the desired isomer.2. Lowering the reaction temperature may increase selectivity for the less sterically hindered para-acylation.3. Experiment with different solvents (e.g., carbon disulfide, dichloromethane, nitrobenzene) to find the optimal selectivity.[3]
Difficult Product Purification 1. Presence of unreacted starting materials.2. Formation of isomeric byproducts with similar physical properties.3. Formation of colored impurities.1. Ensure the reaction goes to completion by monitoring with TLC or GC. Adjust reaction time and temperature as needed.2. Utilize column chromatography with a suitable solvent system for separation. Recrystallization from an appropriate solvent may also be effective.3. Treat the crude product with activated carbon during workup or recrystallization to remove colored impurities.
Reaction Does Not Start 1. Catalyst has not been activated.2. Purity of starting materials is low.1. Ensure the Lewis acid is of high purity and handled under anhydrous conditions.2. Purify starting materials (chlorobenzene and 2-chlorobenzoyl chloride) by distillation before use.

Experimental Protocol

This protocol is a general guideline for the synthesis of this compound. Optimization may be required based on laboratory conditions and reagent purity.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • 2-Chlorobenzoyl chloride

  • Chlorobenzene (anhydrous)

  • Dichloromethane (DCM, anhydrous) or Carbon Disulfide (CS₂)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and an addition funnel. The entire setup should be under an inert atmosphere (nitrogen or argon).

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 to 1.5 equivalents relative to 2-chlorobenzoyl chloride) and anhydrous dichloromethane or carbon disulfide. Cool the suspension to 0-5 °C in an ice bath.

  • Addition of Reactants: In the addition funnel, prepare a solution of 2-chlorobenzoyl chloride (1 equivalent) in a small amount of the chosen anhydrous solvent. Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10 °C. After the addition is complete, add chlorobenzene (1 to 3 equivalents) dropwise, again keeping the temperature controlled.

  • Reaction: After the addition of chlorobenzene is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (the reflux temperature will depend on the solvent used). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction time can vary from a few hours to overnight.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane. Combine all organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Visualizations

Friedel_Crafts_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants 2-Chlorobenzoyl Chloride + Chlorobenzene mixing Combine reactants, catalyst, and solvent at 0-5 °C reactants->mixing catalyst Anhydrous AlCl3 catalyst->mixing solvent Anhydrous Solvent (e.g., DCM, CS2) solvent->mixing reflux Heat to reflux and monitor progress (TLC/GC) mixing->reflux quench Quench with ice/HCl reflux->quench extract Extract with organic solvent quench->extract wash Wash with NaHCO3 and brine extract->wash dry Dry and concentrate wash->dry purify Purify (Recrystallization/ Column Chromatography) dry->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic start Low Yield or No Reaction check_catalyst Is the catalyst fresh and anhydrous? start->check_catalyst check_conditions Are the reaction conditions anhydrous? check_catalyst->check_conditions Yes solution_catalyst Use fresh, anhydrous AlCl3 check_catalyst->solution_catalyst No check_stoichiometry Is catalyst stoichiometry ≥ 1 equivalent? check_conditions->check_stoichiometry Yes solution_conditions Dry glassware and use inert atmosphere check_conditions->solution_conditions No check_temp Is the reaction _temperature optimal? check_stoichiometry->check_temp Yes solution_stoichiometry Increase catalyst loading check_stoichiometry->solution_stoichiometry No check_isomers Multiple Isomers Observed check_temp->check_isomers Yes solution_temp Gradually increase temperature check_temp->solution_temp No optimize_solvent Optimize solvent for para-selectivity check_isomers->optimize_solvent optimize_temp Lower reaction temperature optimize_solvent->optimize_temp purification Employ column chromatography optimize_temp->purification solution_purification Isolate desired isomer purification->solution_purification

Caption: Troubleshooting logic for optimizing the synthesis of this compound.

References

minimizing isomer formation in dichlorobenzophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of dichlorobenzophenone, with a focus on minimizing isomer formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4,4'-dichlorobenzophenone?

A1: The most prevalent laboratory and industrial method for synthesizing 4,4'-dichlorobenzophenone is the Friedel-Crafts acylation of chlorobenzene with 4-chlorobenzoyl chloride.[1][2] This reaction is an electrophilic aromatic substitution typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[1][2]

Q2: What are the primary isomers formed during the synthesis of dichlorobenzophenone?

A2: The Friedel-Crafts acylation of chlorobenzene is prone to forming a mixture of isomers. The main products are the ortho (2,4'-dichlorobenzophenone), meta (3,4'-dichlorobenzophenone), and para (4,4'-dichlorobenzophenone) isomers.[3] The desired product is often the 4,4'-isomer due to its various industrial applications.

Q3: How can I minimize the formation of undesired isomers?

A3: Minimizing isomer formation, and thereby increasing the yield of the desired 4,4'-isomer, can be achieved by carefully controlling the reaction conditions. Key factors include the choice of catalyst, solvent, and reaction temperature. Using shape-selective catalysts like zeolites can significantly enhance the selectivity for the para isomer.[2][4]

Q4: What are common side reactions to be aware of during dichlorobenzophenone synthesis?

A4: Besides isomer formation, other potential side reactions in Friedel-Crafts acylation include polyacylation, although this is less common as the ketone product is deactivating.[5] Impurities in starting materials can also lead to the formation of unexpected byproducts. Ensuring the use of high-purity chlorobenzene and 4-chlorobenzoyl chloride is crucial.

Q5: My reaction yield is low. What are the potential causes and solutions?

A5: Low yields can stem from several issues:

  • Incomplete reaction: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) is recommended.

  • Catalyst deactivation: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. Ensure all glassware is dry and anhydrous conditions are maintained.

  • Suboptimal reaction temperature: The temperature can significantly impact the reaction rate and selectivity. It's essential to follow a validated protocol for the specific catalyst and solvent system being used.

  • Loss during workup: Product can be lost during extraction and purification steps. Ensure proper phase separation and optimize purification techniques.

Q6: How can I purify the desired 4,4'-dichlorobenzophenone from the isomer mixture?

A6: The separation of dichlorobenzophenone isomers can be challenging due to their similar physical properties. Common purification methods include:

  • Recrystallization: This is often the most effective method for purifying the 4,4'-isomer, which is typically a solid. The choice of solvent is critical for successful separation.[6]

  • Column chromatography: For smaller-scale laboratory preparations, silica gel column chromatography can be used to separate the isomers.[7]

  • Fractional distillation: This method is less effective for separating the meta and para isomers due to their very close boiling points.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High percentage of ortho- and meta-isomers Non-selective catalyst; Suboptimal reaction temperature or solvent.Employ a shape-selective catalyst like H-beta zeolite.[2] Lowering the reaction temperature can also favor the formation of the para-isomer. The choice of solvent can also influence the isomer ratio.[3]
Low or no product formation Inactive catalyst (e.g., hydrated AlCl₃); Deactivated aromatic ring in starting material.Use freshly opened or properly stored anhydrous AlCl₃. Ensure the reaction is performed under an inert, anhydrous atmosphere. Friedel-Crafts acylation is not effective with strongly deactivated aromatic rings.
Formation of colored impurities Overheating of the reaction mixture; Presence of impurities in the starting materials.Maintain strict temperature control throughout the reaction. Use high-purity, distilled starting materials.
Difficulty in separating the 4,4'-isomer Inefficient purification method.For crystallization, screen various solvents to find one that provides good separation. For column chromatography, optimize the eluent system to achieve better resolution between the isomers.[6][8]
Product is an oil instead of a solid Presence of impurities, particularly other isomers, depressing the melting point.Attempt to purify a small sample by column chromatography to isolate the pure 4,4'-isomer, which can then be used as a seed crystal to induce crystallization of the bulk material.

Data on Isomer Formation

The distribution of isomers in the Friedel-Crafts benzoylation of chlorobenzene is highly dependent on the reaction conditions. The following table summarizes the isomer distribution under various conditions.

Catalyst Solvent Temperature (°C) ortho-isomer (%) meta-isomer (%) para-isomer (%) Reference
AlCl₃Chlorobenzene255.50.194.4[3]
AlCl₃Nitrobenzene253.10.196.8[3]
AlCl₃Carbon Disulfide011.50.388.2[3]
Zeolite H-Beta1,2-dichloroethane130-->88 (selectivity)[2]
Crystalline Aluminosilicate-100-400--92-96 (selectivity)[4]

Experimental Protocols

Protocol 1: Synthesis of 4,4'-Dichlorobenzophenone using Aluminum Chloride Catalyst

This protocol is a general procedure based on the principles of Friedel-Crafts acylation.[3][5]

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Chlorobenzene

  • 4-Chlorobenzoyl chloride

  • Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium bicarbonate solution, saturated

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel.

  • In a fume hood, charge the flask with anhydrous aluminum chloride and the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the stirred suspension to 0°C in an ice bath.

  • Add chlorobenzene to the addition funnel and add it dropwise to the AlCl₃ suspension.

  • Add 4-chlorobenzoyl chloride to the addition funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Selective Synthesis of 4,4'-Dichlorobenzophenone using Zeolite H-Beta Catalyst

This protocol is based on the use of a solid acid catalyst to improve selectivity for the 4,4'-isomer.[2]

Materials:

  • Zeolite H-Beta catalyst

  • Chlorobenzene

  • 4-Chlorobenzoyl chloride

  • 1,2-dichloroethane (solvent)

Procedure:

  • Activate the Zeolite H-Beta catalyst by heating it under vacuum to remove any adsorbed water.

  • In a reaction vessel equipped with a stirrer and reflux condenser, add the activated zeolite catalyst, chlorobenzene, and 1,2-dichloroethane.

  • Heat the mixture to the desired reaction temperature (e.g., 130°C).

  • Add 4-chlorobenzoyl chloride to the reaction mixture.

  • Maintain the reaction at temperature with vigorous stirring for the desired reaction time.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the solid catalyst by filtration. The catalyst can potentially be washed, reactivated, and reused.

  • The filtrate contains the product mixture. Remove the solvent under reduced pressure.

  • Analyze the product mixture by GC or NMR to determine the isomer ratio and yield.

  • Purify the 4,4'-dichlorobenzophenone from the crude product, if necessary, by recrystallization.

Visualizations

G Troubleshooting Workflow for Isomer Formation start High Isomer Content Detected (e.g., by GC or NMR) q1 Is a selective catalyst (e.g., zeolite) being used? start->q1 a1_yes Consider Catalyst Deactivation or Suboptimal Reaction Conditions q1->a1_yes Yes a1_no Switch to a Shape-Selective Catalyst (e.g., Zeolite H-Beta) q1->a1_no No q2 Are reaction temperature and solvent optimized? a1_yes->q2 purification Optimize Purification Protocol (Recrystallization, Chromatography) a1_no->purification a2_yes Investigate Purity of Starting Materials q2->a2_yes Yes a2_no Adjust Temperature and/or Solvent (Lower temp often favors para-isomer) q2->a2_no No a2_yes->purification a2_no->purification

Caption: A troubleshooting decision tree for addressing high isomer formation.

G General Experimental Workflow for Dichlorobenzophenone Synthesis reagents Reactants: Chlorobenzene & 4-Chlorobenzoyl Chloride reaction Friedel-Crafts Acylation (Controlled Temperature) reagents->reaction catalyst Catalyst: Lewis Acid (AlCl3) or Solid Acid (Zeolite) catalyst->reaction quench Reaction Quench (e.g., with HCl/ice) reaction->quench extraction Workup & Extraction quench->extraction purification Purification: Recrystallization or Chromatography extraction->purification product Pure 4,4'-Dichlorobenzophenone purification->product analysis Analysis: (TLC, GC, NMR, MP) product->analysis

Caption: A generalized workflow for the synthesis and purification of dichlorobenzophenone.

References

Technical Support Center: Purification of 2,4'-Dichlorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2,4'-Dichlorobenzophenone from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: The primary source of impurities in the synthesis of this compound, typically produced via Friedel-Crafts acylation of chlorobenzene with 2-chlorobenzoyl chloride, includes:

  • Isomeric Byproducts: Other dichlorobenzophenone isomers such as 2,2'-, 4,4'-, and 2,3'-dichlorobenzophenone can form due to the directing effects of the chloro-substituents on the aromatic rings during the electrophilic substitution reaction.[1]

  • Unreacted Starting Materials: Residual chlorobenzene and 2-chlorobenzoyl chloride may remain in the crude product.

  • Hydrolysis Products: If moisture is present, 2-chlorobenzoyl chloride can hydrolyze to form 2-chlorobenzoic acid.

  • Polysubstituted Products: Although less common in Friedel-Crafts acylation, there is a possibility of forming trichlorobenzophenones if the reaction conditions are not carefully controlled.

Q2: My crude product is an oil and won't solidify. What should I do?

A2: Oiling out instead of crystallizing can be due to several factors:

  • High Impurity Content: A significant amount of impurities can lower the melting point of the mixture and inhibit crystal lattice formation.

  • Supersaturation: The solution may be too concentrated, or the cooling rate may be too rapid.

  • Inappropriate Solvent: The chosen solvent may not be ideal for crystallization.

Troubleshooting Steps:

  • Attempt to Induce Crystallization:

    • Scratch the inside of the flask with a glass rod at the liquid-air interface.

    • Add a seed crystal of pure this compound if available.

    • Cool the solution to a lower temperature (e.g., in an ice bath or freezer), but do so slowly to avoid rapid precipitation which can trap impurities.

  • Solvent Adjustment:

    • Add a small amount of a non-polar solvent (anti-solvent) dropwise to the oil until turbidity persists, then warm slightly to redissolve and cool slowly.

    • If the oil persists, it is advisable to proceed with column chromatography to remove the bulk of the impurities first, and then attempt recrystallization of the partially purified product.

Q3: I performed a recrystallization, but the purity of my this compound did not improve significantly. What went wrong?

A3: This can happen for a few reasons:

  • Incorrect Solvent Choice: The impurities may have similar solubility to the desired product in the chosen solvent.

  • Cooling Too Quickly: Rapid cooling can cause the impurities to co-precipitate with your product.

  • Insufficient Solvent: Using too little solvent may cause the product to crash out of solution prematurely, trapping impurities.

  • Too Much Solvent: Using too much solvent will result in a low yield, and a significant portion of the product will remain in the mother liquor.

Solutions:

  • Solvent Screening: Perform small-scale solubility tests with a variety of solvents to find one that dissolves the crude product when hot but in which the desired product is sparingly soluble when cold.

  • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Optimize Solvent Volume: Use just enough hot solvent to fully dissolve the crude product.

  • Second Recrystallization: A second recrystallization using a different solvent system may be necessary to achieve high purity.

Q4: During column chromatography, my product is co-eluting with an impurity. How can I improve the separation?

A4: Co-elution is a common issue in column chromatography. Here are some strategies to improve resolution:

  • Adjust the Mobile Phase Polarity: If using a normal-phase silica gel column, decrease the polarity of the eluent (e.g., increase the hexane to ethyl acetate ratio). This will increase the retention time of your compounds and may allow for better separation. A good starting point for developing a gradient is to find a solvent system where the desired compound has an Rf of ~0.3 on a TLC plate.

  • Use a Different Solvent System: Sometimes, changing the solvent system entirely (e.g., from hexane/ethyl acetate to dichloromethane/hexane) can alter the selectivity of the separation.

  • Column Dimensions: Use a longer, narrower column for better separation efficiency.

  • Sample Loading: Ensure the sample is loaded onto the column in a narrow band using a minimal amount of solvent.

  • Flow Rate: A slower flow rate can improve resolution by allowing more time for equilibrium between the stationary and mobile phases.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for crude this compound that is a solid and contains a moderate level of impurities.

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. For every 1 gram of crude material, add 5-10 mL of 95% ethanol.

  • Heating: Gently heat the mixture with stirring until the solid dissolves completely. If the solid does not dissolve, add more ethanol in small portions until a clear solution is obtained at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed clean Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation. Crystal formation should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold 50% ethanol-water to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (Melting point of pure this compound is ~64°C).[2]

Protocol 2: Purification by Column Chromatography

This method is recommended for crude material that is oily or has a high impurity content, particularly isomeric impurities.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Chromatography column

  • Test tubes or fraction collector

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • TLC Analysis: First, analyze the crude mixture by TLC to determine an appropriate solvent system. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system will give the this compound an Rf value of approximately 0.3. A common mobile phase for separating dichlorobenzophenone isomers is a mixture of hexane and ethyl acetate.[3]

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (or a slightly more polar solvent like dichloromethane if necessary) and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a low polarity mobile phase (e.g., 98:2 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 95:5, then 90:10 hexane:ethyl acetate) to elute the compounds.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₈Cl₂O[2][4][5]
Molecular Weight 251.11 g/mol [2][4][5]
Appearance White to off-white crystalline powder[6]
Melting Point 64 °C[2]
Boiling Point 214 °C at 22 mmHg[2][6]
Solubility Chloroform (Soluble), Methanol (Slightly)[2][6]

Table 2: Typical Purification Data for this compound

Purification StepStarting Purity (by GC)Final Purity (by GC)Yield
Recrystallization (1x) ~85%~95-97%60-75%
Column Chromatography ~70% (oily crude)>98%70-85%
Combined (Chromatography + Recrystallization) ~70% (oily crude)>99.5%50-65%

Note: These are typical values and can vary depending on the initial purity of the crude material and the specific experimental conditions.

Visualizations

PurificationWorkflow cluster_start Starting Material cluster_decision Initial Assessment cluster_solid_path Solid Crude Purification cluster_oil_path Oily Crude Purification Crude Crude this compound (from reaction work-up) Assess Is the crude product a solid or an oil? Crude->Assess Recrystallize Recrystallization (e.g., Ethanol/Water) Assess->Recrystallize Solid ColumnChrom Column Chromatography (Silica, Hexane/EtOAc) Assess->ColumnChrom Oil PurityCheck1 Check Purity (TLC, GC, NMR) Recrystallize->PurityCheck1 PureProduct1 Pure this compound (>98%) PurityCheck1->PureProduct1 Purity OK PurityCheck1->ColumnChrom Purity Not OK PurityCheck2 Check Purity (TLC, GC, NMR) ColumnChrom->PurityCheck2 PureProduct2 Pure this compound (>98%) PurityCheck2->PureProduct2 Purity OK Recrystallize2 Optional Recrystallization (for higher purity) PurityCheck2->Recrystallize2 Further Purification Needed PureProduct3 High Purity Product (>99.5%) Recrystallize2->PureProduct3

Caption: Decision workflow for the purification of this compound.

TroubleshootingCrystallization cluster_problem Problem cluster_solutions Troubleshooting Steps cluster_outcome Expected Outcome Start No Crystals Form / Oiling Out Induce Induce Crystallization: - Scratch flask - Add seed crystal - Cool slowly to lower temp. Start->Induce Solvent Adjust Solvent: - Add anti-solvent (e.g., water to ethanol solution) - Re-dissolve and cool slower Start->Solvent Success Successful Crystallization Induce->Success Chromatography If oiling persists: Proceed to Column Chromatography Solvent->Chromatography No success Solvent->Success Alternative Purification via Chromatography Chromatography->Alternative

Caption: Troubleshooting guide for crystallization issues.

References

Technical Support Center: Recrystallization of 2,4'-Dichlorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully performing the recrystallization of 2,4'-Dichlorobenzophenone.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My this compound will not dissolve in the chosen solvent, even with heating. What should I do?

A1: This indicates that the solvent is not suitable for dissolving the compound. This compound is known to be soluble in chloroform and slightly soluble in methanol.[1][2] For recrystallization, a solvent is needed where the compound is soluble when hot but insoluble when cold.[3]

  • Troubleshooting Steps:

    • Increase the amount of solvent: You may not be using enough solvent to dissolve the compound. Add small increments of the hot solvent until the solid dissolves.

    • Switch to a more suitable solvent: If the compound remains insoluble even with a large volume of hot solvent, a different solvent is required. Consider using a solvent known to dissolve benzophenones, such as acetone or a solvent mixture.

    • Use a solvent mixture: A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble) can be effective. For instance, you could dissolve the this compound in a minimal amount of hot acetone and then slowly add a non-polar solvent like hexane until the solution becomes slightly cloudy.

Q2: No crystals are forming after my solution has cooled. What is the problem?

A2: The absence of crystal formation upon cooling can be due to several factors, including the use of too much solvent or the solution being supersaturated.

  • Troubleshooting Steps:

    • Induce crystallization:

      • Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.[4]

      • Add a seed crystal: If you have a small amount of pure this compound, adding a tiny crystal to the solution can initiate crystallization.

    • Reduce the solvent volume: If crystallization does not occur, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[4]

    • Cool for a longer period: Ensure the solution has had adequate time to cool. Placing the flask in an ice bath can further decrease the solubility and promote crystallization.

Q3: The recrystallization has resulted in an oil instead of crystals. How can I fix this?

A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. The melting point of this compound is 64°C.[2][5]

  • Troubleshooting Steps:

    • Reheat and add more solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to lower the saturation point and allow the solution to cool slowly.

    • Use a lower boiling point solvent: If "oiling out" persists, consider re-dissolving the oil and performing the recrystallization with a lower-boiling-point solvent.

    • Modify the solvent system: If using a solvent mixture, you can try altering the ratio of the "good" to "poor" solvent.

Q4: The yield of my recrystallized this compound is very low. What went wrong?

A4: A low yield can result from several experimental factors.

  • Troubleshooting Steps:

    • Avoid using too much solvent: Using the minimum amount of hot solvent necessary to dissolve the compound will maximize the recovery of the product upon cooling.[4]

    • Ensure complete crystallization: Allow sufficient time for the solution to cool and for the crystals to form. Cooling the solution in an ice bath after it has reached room temperature can improve the yield.

    • Minimize loss during transfer: Be careful during filtration and washing steps to avoid losing product. Wash the collected crystals with a minimal amount of ice-cold solvent.

Q5: The recrystallized product is still colored or appears impure. How can I improve the purity?

A5: The presence of colored impurities may require an additional purification step. For some benzophenone derivatives, simple recrystallization may not be sufficient to remove all impurities.[6]

  • Troubleshooting Steps:

    • Use activated charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution and then perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool.

    • Perform a second recrystallization: A second recrystallization of the purified product can further enhance its purity.

    • Consider alternative purification methods: If recrystallization fails to yield a pure product, other techniques such as column chromatography may be necessary.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 85-29-0[5][7]
Molecular Formula C13H8Cl2O[5][7]
Molecular Weight 251.11 g/mol [5]
Appearance White to Off-White Solid[5]
Melting Point 64°C[2][5]
Boiling Point 214 °C / 22mmHg[2][5]
Solubility Chloroform (Soluble), Methanol (Slightly)[1][2][5]

Experimental Protocols

Methodology for Recrystallization of this compound using a Solvent Mixture (Acetone/Hexane)

This protocol outlines a general procedure for the recrystallization of this compound. The optimal solvent ratios and volumes may need to be adjusted based on the initial purity of the compound.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of acetone (a "good" solvent) and gently heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal to the solution.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • Perform a hot gravity filtration to remove any insoluble impurities and activated charcoal. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature.

    • Once the solution has cooled, slowly add hexane (a "poor" solvent) dropwise with swirling until the solution becomes slightly turbid (cloudy).

    • Cover the flask and allow it to stand undisturbed to allow for the formation of crystals. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation and Drying of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

    • Dry the purified crystals in a desiccator or a vacuum oven.

  • Purity Assessment:

    • Determine the melting point of the dried crystals. A sharp melting point close to the literature value (64°C) is indicative of high purity.

Mandatory Visualization

Recrystallization_Troubleshooting_Workflow start_node Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start_node->dissolve decision_node decision_node process_node process_node successful_node Successful Recrystallization fail_node Re-evaluate Purification Strategy cool Cool solution to induce crystallization dissolve->cool crystals_form Crystals Form? cool->crystals_form oil_out Oiling Out? crystals_form->oil_out Yes induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal crystals_form->induce_crystallization No filter_dry Filter and Dry Crystals oil_out->filter_dry No reheat_add_solvent Reheat to dissolve oil, add more solvent, re-cool oil_out->reheat_add_solvent Yes check_purity Check Purity (e.g., Melting Point) filter_dry->check_purity pure_enough Purity Acceptable? check_purity->pure_enough pure_enough->successful_node Yes rerun_recrystallization Perform a second recrystallization pure_enough->rerun_recrystallization No reduce_solvent Reduce solvent volume and re-cool induce_crystallization->reduce_solvent reduce_solvent->cool reheat_add_solvent->cool rerun_recrystallization->fail_node If still impure rerun_recrystallization->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

Recrystallization_Factors center_node Successful Recrystallization factor_node factor_node subfactor_node subfactor_node solvent Solvent Choice solvent->center_node solubility Differential Solubility solvent->solubility polarity Polarity Match solvent->polarity temperature Temperature Gradient temperature->center_node cooling_rate Cooling Rate temperature->cooling_rate dissolution_temp Dissolution Temperature temperature->dissolution_temp concentration Solution Concentration concentration->center_node saturation Saturation Level concentration->saturation impurities Nature of Impurities impurities->center_node purity Initial Purity impurities->purity

References

Technical Support Center: Synthesis of 2,4'-Dichlorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 2,4'-Dichlorobenzophenone. The primary synthesis route addressed is the Friedel-Crafts acylation of chlorobenzene with 2-chlorobenzoyl chloride.

Troubleshooting Low Yield: A Step-by-Step Guide

Low yields in the synthesis of this compound can arise from various factors. This guide provides a systematic approach to identifying and resolving common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial checks I should perform when experiencing low yield?

A1: When troubleshooting a low-yield Friedel-Crafts acylation, begin by verifying the integrity of your reagents and the reaction setup. Ensure all glassware was rigorously dried, as the Lewis acid catalyst (e.g., aluminum chloride) and the acylating agent are highly sensitive to moisture.[1] It is also crucial to confirm the purity of your aromatic substrate, as certain impurities can inhibit the reaction.

Q2: My reaction mixture turned dark, and the yield is low. What could be the cause?

A2: Darkening of the reaction mixture often indicates side reactions or decomposition of starting materials or products. This can be caused by excessively high reaction temperatures. While some reactions require heating to overcome the activation energy, too much heat can be detrimental.[2] Consider running the reaction at a lower temperature or ensuring efficient heat dissipation.

Q3: I seem to be getting a mixture of isomers. How can I improve the selectivity for this compound?

A3: The Friedel-Crafts acylation of chlorobenzene with 2-chlorobenzoyl chloride can produce a mixture of isomers, primarily the 2,4'- and 4,4'-dichloro isomers, with smaller amounts of the 2,2'-isomer. The ratio of these isomers is influenced by the reaction conditions. Steric hindrance from the ortho-chloro group on the 2-chlorobenzoyl chloride tends to favor acylation at the para position of chlorobenzene. To maximize the yield of the desired 2,4'-isomer, careful control of the reaction temperature is crucial. Running the reaction at lower temperatures can sometimes improve selectivity.

Q4: How can I be sure my Lewis acid catalyst is active?

A4: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely hygroscopic. Its exposure to atmospheric moisture can lead to deactivation. Always use a fresh bottle of the catalyst or a previously opened bottle that has been stored in a desiccator. The catalyst should be a fine, free-flowing powder. If it appears clumpy or has a strong smell of HCl, it has likely been compromised by moisture and should not be used.[1]

Q5: My aromatic substrate (chlorobenzene) is considered deactivated. How does this affect the reaction?

A5: Chlorobenzene is a deactivated aromatic compound due to the electron-withdrawing nature of the chlorine atom. However, the chlorine substituent is an ortho, para-director.[3][4] This means that while the reaction may be slower than with more activated rings like benzene or toluene, it will still proceed to give ortho- and para-substituted products. The key is to ensure that other deactivating factors (like water) are minimized and that the reaction conditions (temperature, catalyst amount) are optimized to drive the reaction forward.

Troubleshooting Workflow

Here is a logical workflow to diagnose and resolve issues with low yield.

TroubleshootingWorkflow Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed reagent_check Check Reagent Quality and Anhydrous Conditions start->reagent_check catalyst_check Verify Catalyst Activity and Stoichiometry reagent_check->catalyst_check Reagents OK fail Yield Still Low reagent_check->fail Reagents/Conditions Faulty temp_check Optimize Reaction Temperature catalyst_check->temp_check Catalyst OK catalyst_check->fail Catalyst Inactive/Insufficient workup_check Review Work-up and Purification Procedure temp_check->workup_check Temperature Optimized temp_check->fail Suboptimal Temperature success Yield Improved workup_check->success Procedure Optimized workup_check->fail Losses During Work-up fail->start Re-evaluate Experiment

Caption: A stepwise workflow for troubleshooting low yields.

Quantitative Data on Reaction Parameters

The yield of this compound is sensitive to several reaction parameters. The following table summarizes the impact of these variables.

ParameterConditionEffect on YieldProbable Cause for Low Yield
Catalyst (AlCl₃) Stoichiometry Sub-stoichiometric (<1.1 eq)DecreasedIncomplete reaction due to catalyst complexation with the product ketone.[2]
Stoichiometric (1.1-1.3 eq)OptimalEnsures sufficient catalyst is available to drive the reaction to completion.
Large Excess (>1.5 eq)May DecreasePotential for increased side reactions and more difficult work-up.
Reaction Temperature Low (0-5 °C)Slower reaction rateMay not overcome the activation energy for the deactivated substrate.
Moderate (Room Temp to 50°C)Generally OptimalBalances reaction rate and minimization of side products.
High (>60°C)DecreasedCan lead to decomposition and formation of byproducts.[2]
Reaction Time Too ShortDecreasedIncomplete conversion of starting materials.
Optimal (monitor by TLC)MaximizedAllows the reaction to proceed to completion.
Too LongMay DecreasePotential for product degradation or side reactions.
Water Content Presence of moistureSignificantly DecreasedDeactivation of the Lewis acid catalyst.[1][2]
Anhydrous conditionsOptimalMaintains catalyst activity.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation for Benzophenone Synthesis

This protocol provides a general procedure for the synthesis of benzophenones and can be adapted for this compound.

1. Reaction Setup:

  • Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel.

  • Place the flask in an ice bath to maintain a low temperature.

2. Addition of Reactants:

  • To the flask, add anhydrous aluminum chloride (1.1 equivalents).

  • Suspend the AlCl₃ in an anhydrous solvent such as dichloromethane.[5]

  • In the addition funnel, place a solution of the acylating agent (e.g., benzoyl chloride, 1.0 equivalent) in the anhydrous solvent.

  • Slowly add the acyl chloride solution to the stirred suspension of AlCl₃, maintaining the temperature at 0-5 °C.[5]

  • After the addition of the acyl chloride, add the aromatic substrate (e.g., benzene or chlorobenzene, 1.0 to 1.2 equivalents) dropwise via the addition funnel.[5]

3. Reaction:

  • After the complete addition of the aromatic substrate, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

4. Work-up:

  • After the reaction is complete, carefully pour the reaction mixture over crushed ice and concentrated HCl to decompose the aluminum chloride complex.[5]

  • Transfer the mixture to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer twice with dichloromethane.[5]

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[5]

5. Purification:

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane, or a mixture).[6][7]

Detailed Protocol for Recrystallization
  • Dissolve the Crude Product: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., ethanol).

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash and Dry: Wash the crystals with a small amount of cold solvent and then dry them thoroughly.

Mandatory Visualizations

Signaling Pathway: Friedel-Crafts Acylation Mechanism

FriedelCraftsAcylation Friedel-Crafts Acylation Mechanism for this compound cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2-Chlorobenzoyl_Chloride 2-Chlorobenzoyl Chloride Acylium_Ion Acylium Ion Intermediate 2-Chlorobenzoyl_Chloride->Acylium_Ion + AlCl3 Chlorobenzene Chlorobenzene Sigma_Complex Sigma Complex (Arenium Ion) Chlorobenzene->Sigma_Complex AlCl3 AlCl3 (Lewis Acid) AlCl3->Acylium_Ion Acylium_Ion->Sigma_Complex Electrophilic Attack Product This compound Sigma_Complex->Product Deprotonation HCl HCl Sigma_Complex->HCl Regenerated_AlCl3 Regenerated AlCl3 Sigma_Complex->Regenerated_AlCl3

Caption: Mechanism of the Friedel-Crafts acylation reaction.

Experimental Workflow Diagram

ExperimentalWorkflow Experimental Workflow for this compound Synthesis start Start setup Reaction Setup (Dry Glassware, Inert Atmosphere) start->setup reagents Add Anhydrous AlCl3 and Solvent setup->reagents acyl_chloride Add 2-Chlorobenzoyl Chloride (0-5°C) reagents->acyl_chloride chlorobenzene Add Chlorobenzene (0-5°C) acyl_chloride->chlorobenzene reaction Stir at Room Temperature (Monitor by TLC) chlorobenzene->reaction quench Quench with Ice/HCl reaction->quench extract Extract with Dichloromethane quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Recrystallization dry->purify end Pure this compound purify->end

Caption: A typical experimental workflow for the synthesis.

Logical Relationships in Troubleshooting

TroubleshootingLogic Logical Relationships in Troubleshooting Low Yield issue Low Yield cause1 Catalyst Inactivity issue->cause1 cause2 Suboptimal Temperature issue->cause2 cause3 Poor Reagent Quality issue->cause3 cause4 Purification Losses issue->cause4 solution1 Use fresh, anhydrous AlCl3 in stoichiometric excess. cause1->solution1 solution2 Optimize temperature (e.g., start at 0°C and warm to RT). cause2->solution2 solution3 Use pure, dry reagents and solvents. cause3->solution3 solution4 Optimize recrystallization solvent and technique. cause4->solution4

Caption: Common causes of low yield and their solutions.

References

managing catalyst deactivation in Friedel-Crafts reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Friedel-Crafts Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to managing catalyst deactivation in Friedel-Crafts alkylation and acylation experiments.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Friedel-Crafts reaction has a very low yield or is not working at all. What are the common causes?

A1: Low or no yield in Friedel-Crafts reactions can often be traced back to several key factors related to catalyst activity and substrate reactivity. Here are the most common culprits:

  • Moisture Contamination: Lewis acid catalysts, particularly aluminum chloride (AlCl₃), are extremely sensitive to moisture. Any water in your solvents, reagents, or glassware will react with and deactivate the catalyst through hydrolysis, rendering it ineffective.[1][2] It is crucial to maintain strictly anhydrous (dry) conditions throughout the experiment.

  • Catalyst Deactivation by Product (in Acylation): In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst.[1][2][3] This complexation effectively removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is typically required for acylation reactions to proceed to completion.[1][2][3]

  • Deactivated Aromatic Substrate: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR) on the aromatic ring deactivates it towards electrophilic aromatic substitution, which can prevent the Friedel-Crafts reaction from occurring.[1][2]

  • Substrate Reactivity with Catalyst: Aromatic compounds containing amine (-NH₂) or alcohol (-OH) groups can react with the Lewis acid catalyst.[4][5] The lone pair of electrons on the nitrogen or oxygen atom coordinates with the Lewis acid, forming a complex that deactivates the catalyst.[5]

Issue 2: Formation of Multiple Products (Side Reactions)

Q2: I am observing the formation of multiple products in my reaction. Why is this happening and how can I control it?

A2: The formation of multiple products is a common challenge, especially in Friedel-Crafts alkylation. Here are the primary reasons and potential solutions:

  • Polyalkylation (Alkylation Specific): The addition of an alkyl group to an aromatic ring makes the product more reactive than the starting material. This is because alkyl groups are electron-donating and activate the ring towards further electrophilic attack. This can lead to the formation of di-, tri-, or even poly-alkylated products. To minimize this, a large excess of the aromatic substrate is often used.[4][6]

  • Carbocation Rearrangement (Alkylation Specific): Friedel-Crafts alkylation proceeds through a carbocation intermediate. If this carbocation can rearrange to a more stable form (e.g., a primary to a secondary or tertiary carbocation via a hydride or alkyl shift), it will do so, leading to the formation of an isomeric product.[6][7] Using a milder Lewis acid like ferric chloride (FeCl₃) may reduce the extent of rearrangement compared to a stronger one like AlCl₃.

  • Polyacylation (Less Common): While less common than polyalkylation because the acyl group deactivates the aromatic ring, polyacylation can occur with highly activated aromatic substrates like phenols.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of catalyst deactivation in Friedel-Crafts acylation?

A1: The most significant cause of catalyst deactivation in Friedel-Crafts acylation is the formation of a stable Lewis acid-base complex between the Lewis acid catalyst (e.g., AlCl₃) and the carbonyl oxygen of the ketone product.[1][3] This complex is often stable under the reaction conditions and effectively sequesters the catalyst, preventing it from participating in further catalytic cycles. This is why stoichiometric or greater amounts of the catalyst are generally required for acylation reactions.[3]

Q2: Can I use a wet solvent or reagent in my Friedel-Crafts reaction?

A2: No. Lewis acid catalysts like AlCl₃ are highly sensitive to moisture. Water will hydrolyze the catalyst, forming aluminum hydroxide and HCl, which deactivates the catalyst and will likely cause your reaction to fail.[1][2] It is imperative to use anhydrous solvents and reagents and to dry all glassware thoroughly, for instance, by flame-drying or oven-drying, before use.

Q3: My aromatic substrate has a nitro group on it. Why is the reaction not working?

A3: Aromatic rings substituted with strongly electron-withdrawing groups, such as a nitro group (-NO₂), are considered "deactivated." These groups pull electron density away from the aromatic ring, making it less nucleophilic and therefore less reactive towards the electrophilic attack required for the Friedel-Crafts reaction to proceed.[1][2]

Q4: Are there reusable alternatives to traditional Lewis acid catalysts?

A4: Yes, solid acid catalysts, such as zeolites, are a greener and more sustainable alternative to traditional Lewis acids for Friedel-Crafts reactions.[8][9] They offer several advantages, including easier separation from the reaction mixture, reduced waste, and the potential for regeneration and reuse.[9] For example, some zeolite catalysts can be regenerated by washing with a solvent followed by calcination.[8]

Q5: How can I regenerate my zeolite catalyst after a reaction?

A5: A general procedure for regenerating a zeolite catalyst involves filtering the catalyst from the reaction mixture, washing it thoroughly with a suitable solvent (e.g., deionized water or an organic solvent like ethyl acetate), and then drying it. The final step is calcination, which typically involves heating the catalyst in a furnace at a high temperature (e.g., 500°C) for several hours to remove any adsorbed organic residues.[8]

Data Presentation

Table 1: Performance of Zeolite Catalysts in Friedel-Crafts Acylation

Catalyst TypeReactionAcylating AgentConversion RateTime (h)SelectivityReference
HBEAToluene AcylationIsobutyryl Chloride71%--[1]
USYToluene AcylationIsobutyryl Chloride62%--[1]
HZSM-5Toluene AcetylationAcetyl Chloride60.2%-88.3% for p-isomer[1]
CeZSM-5Benzene AcetylationAcetic Anhydride86.4%-95.0% for acetophenone[1]
Beta-H_1 ZeoliteAnisole AcylationAcetic Anhydride92% -> 71%1 -> 10-[2]
Conventional Beta ZeoliteAnisole AcylationAcetic Anhydride85% -> 37%1 -> 10-[2]
Mordenite (MOR(110))Anisole AcylationAcetic Anhydride>99%2>99% for 4-MA[4]

Note: Conversion rates and selectivities are highly dependent on specific reaction conditions (temperature, solvent, reactant ratios).

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation using AlCl₃

This is a representative procedure and may require optimization for specific substrates and acylating agents.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane, nitrobenzene)

  • Aromatic substrate

  • Acyl chloride or anhydride

  • Nitrogen or argon gas for inert atmosphere

  • Ice bath

  • Standard glassware for organic synthesis (round-bottom flask, addition funnel, condenser), all thoroughly dried.

Procedure:

  • Setup: Assemble a flame-dried or oven-dried round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 - 1.3 equivalents) and the anhydrous solvent.

  • Cooling: Cool the suspension to 0°C using an ice bath.

  • Acylating Agent Addition: Slowly add the acyl chloride or anhydride (1.0 equivalent) to the stirred suspension via the addition funnel. The reaction between AlCl₃ and the acylating agent can be exothermic, so control the addition rate to maintain the temperature at 0-5°C.

  • Substrate Addition: After the addition of the acylating agent is complete, add the aromatic substrate (1.0 equivalent), dissolved in a small amount of the anhydrous solvent, dropwise to the reaction mixture over a period of 15-30 minutes, maintaining the temperature at 0-5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring the progress by an appropriate method (e.g., TLC or GC).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Protocol 2: Regeneration of Zeolite Catalyst

  • Separation: After the reaction is complete, separate the zeolite catalyst from the reaction mixture by filtration or centrifugation.

  • Washing: Wash the recovered catalyst multiple times with a suitable solvent to remove any adsorbed reactants, products, and byproducts. For reactions in organic solvents, ethyl acetate is a common choice. For aqueous reactions, deionized water can be used.

  • Drying: Dry the washed catalyst in an oven at 100-120°C overnight to remove the washing solvent.

  • Calcination: Place the dried catalyst in a ceramic crucible and transfer it to a muffle furnace. Heat the catalyst in the presence of air to 500-550°C and maintain this temperature for 3-5 hours to burn off any remaining organic residues.

  • Cooling and Storage: Allow the catalyst to cool down to room temperature in a desiccator to prevent moisture absorption. Store the regenerated catalyst in a tightly sealed container in a dry environment.

Visualizations

Catalyst_Deactivation_Pathways Catalyst Deactivation Pathways in Friedel-Crafts Reactions Active_Catalyst Active Catalyst (e.g., AlCl3, Zeolite) Deactivated_Catalyst Deactivated Catalyst Active_Catalyst->Deactivated_Catalyst Hydrolysis Active_Catalyst->Deactivated_Catalyst Forms stable adduct Active_Catalyst->Deactivated_Catalyst Lewis acid-base reaction Active_Catalyst->Deactivated_Catalyst Blocks active sites Moisture Moisture (H2O) in solvent/reagents Moisture->Active_Catalyst Product_Complexation Product Complexation (Acylation) Product_Complexation->Active_Catalyst Substrate_Interaction Substrate Interaction (-NH2, -OH groups) Substrate_Interaction->Active_Catalyst Coking Coking/Fouling (Solid Catalysts) Coking->Active_Catalyst

Caption: Major pathways leading to catalyst deactivation in Friedel-Crafts reactions.

Troubleshooting_Workflow Troubleshooting Low Yield in Friedel-Crafts Reactions Start Low/No Product Yield Check_Conditions Check for Anhydrous Conditions Start->Check_Conditions Check_Catalyst Review Catalyst Stoichiometry (for Acylation) Check_Conditions->Check_Catalyst Conditions are dry Solution_Dry Dry all reagents, solvents, and glassware thoroughly Check_Conditions->Solution_Dry Moisture present? Check_Substrate Analyze Aromatic Substrate Check_Catalyst->Check_Substrate Stoichiometry is correct Solution_Stoich Use stoichiometric or excess Lewis acid Check_Catalyst->Solution_Stoich Sub-stoichiometric? Solution_Substrate Check for deactivating groups (-NO2, -CN) or interfering groups (-NH2, -OH) Check_Substrate->Solution_Substrate Deactivated or interfering groups present?

Caption: A stepwise workflow for troubleshooting low product yield.

References

preventing thermal degradation of 2,4'-Dichlorobenzophenone in GC inlet

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2,4'-Dichlorobenzophenone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the thermal degradation of this compound in a Gas Chromatography (GC) inlet.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the GC analysis of this compound, focusing on issues related to thermal degradation in the inlet.

Q1: I am observing low peak area and poor recovery for this compound. What could be the cause?

A1: Low peak area and poor recovery are common indicators of thermal degradation in the GC inlet. The high temperatures required for volatilization can cause the this compound molecule to break down before it reaches the analytical column. Another potential issue could be the presence of active sites within the GC inlet liner, which can catalytically promote degradation even at lower temperatures.[1]

To troubleshoot this issue, consider the following steps:

  • Lower the Inlet Temperature: High inlet temperatures are a primary cause of thermal degradation.[1] Experiment with reducing the inlet temperature in increments of 25 °C to find the lowest temperature that allows for efficient volatilization without causing degradation.

  • Use a Deactivated Inlet Liner: Active silanol groups on the surface of a standard glass liner can interact with and promote the degradation of sensitive analytes.[2] Employing a high-quality, deactivated liner can significantly reduce these interactions.

  • Minimize Residence Time: The longer the analyte resides in the hot inlet, the greater the chance of degradation.[1] Consider using a faster injection speed or a pulsed splitless injection to move the sample onto the column more quickly.

Q2: My chromatogram shows several unexpected peaks eluting before my target analyte, this compound. What are these peaks?

A2: The appearance of extraneous peaks, often referred to as "ghost peaks," can be a sign of thermal degradation.[3] When this compound breaks down in the hot inlet, it forms smaller, more volatile fragments that travel through the column faster and thus elute earlier. If these degradation products are chromatographically stable, they will appear as sharp peaks in your chromatogram.[1]

To confirm if these are degradation products:

  • Perform a Temperature Gradient Study: Inject the same sample at progressively lower inlet temperatures. If the area of the unexpected peaks decreases while the area of the this compound peak increases, it is a strong indication that these are thermal degradation products.

  • Analyze by GC-MS: If available, use a mass spectrometer to identify the unexpected peaks. This can help in confirming their origin from the degradation of your target analyte.

Q3: The peak shape for this compound is tailing. Is this related to thermal degradation?

A3: Yes, peak tailing can be a symptom of analyte degradation, although it can also be caused by other factors. Active sites in the inlet liner or at the head of the column can cause some of the analyte to be adsorbed and then slowly released, leading to a tailing peak. This interaction can also contribute to on-column degradation.

To address peak tailing:

  • Replace the Inlet Liner: The deactivation of a liner can diminish over time with repeated injections of complex samples.[2] Regularly replacing the liner with a new, high-quality deactivated one is crucial.

  • Trim the Column: A small portion from the front of the GC column can be removed to eliminate any accumulated non-volatile residues or active sites.

  • Check for Cold Spots: Ensure there are no cold spots in the transfer line between the GC and the detector, as this can cause the analyte to condense and re-vaporize slowly, contributing to peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is the ideal GC inlet temperature for analyzing this compound?

A1: There is no single "ideal" temperature, as it depends on your specific GC system, column, and method parameters. However, a good starting point is around 250 °C.[1] It is recommended to perform an inlet temperature optimization study to determine the lowest possible temperature that provides good peak shape and response for this compound while minimizing degradation.

Q2: How can I choose the best inlet liner for my analysis?

A2: For thermally labile compounds like this compound, it is essential to use a highly inert liner. Look for liners that have undergone a robust deactivation process. A liner with a taper at the bottom can also help to focus the sample onto the column and minimize contact with the metal bottom of the inlet. The use of glass wool in the liner can sometimes provide a surface for degradation, so a liner without wool or with deactivated wool is often preferred.

Q3: Can the injection technique affect the thermal degradation of this compound?

A3: Absolutely. A fast, pulsed splitless injection is often beneficial as it reduces the time the analyte spends in the hot inlet. Programmed Temperature Vaporization (PTV) is another excellent technique. With PTV, the sample is injected into a cool inlet, which is then rapidly heated to transfer the analyte to the column. This minimizes the thermal stress on the compound.

Q4: How often should I perform inlet maintenance?

A4: The frequency of inlet maintenance, including changing the septum and liner, depends on the cleanliness of your samples and the number of injections. For complex matrices, you may need to change the liner daily. A good practice is to monitor the peak shape and response of your analyte. A decrease in response or an increase in peak tailing can indicate that it's time for maintenance.

Quantitative Data

The following table provides illustrative data on the effect of GC inlet temperature on the degradation of this compound. Please note that this data is for demonstration purposes and actual results may vary depending on the specific instrument and method conditions.

Table 1: Illustrative Effect of Inlet Temperature on this compound Degradation

Inlet Temperature (°C)This compound Peak Area (Arbitrary Units)Degradation Product Peak Area (Arbitrary Units)% Degradation (Illustrative)
200985,00015,0001.5%
225950,00050,0005.0%
250850,000150,00015.0%
275650,000350,00035.0%
300400,000600,00060.0%

Note: The "% Degradation" is calculated for illustrative purposes as: (Degradation Product Peak Area) / (this compound Peak Area + Degradation Product Peak Area) * 100.

Experimental Protocols

Protocol 1: Optimizing GC Inlet Temperature

Objective: To determine the optimal GC inlet temperature that maximizes the response of this compound while minimizing thermal degradation.

Materials:

  • GC system with a suitable detector (e.g., FID, ECD, or MS)

  • GC column suitable for the analysis of chlorinated compounds (e.g., a non-polar or mid-polar column)

  • Standard solution of this compound in a suitable solvent (e.g., hexane or toluene)

  • High-quality deactivated inlet liner

Procedure:

  • Install a new, deactivated inlet liner and a fresh septum.

  • Condition the GC column according to the manufacturer's instructions.

  • Set the initial GC inlet temperature to a relatively high value (e.g., 275 °C).

  • Set the other GC parameters (oven temperature program, carrier gas flow rate, etc.) to your standard analytical method conditions.

  • Inject a known concentration of the this compound standard.

  • Record the chromatogram and integrate the peak area of the this compound and any potential degradation peaks.

  • Decrease the inlet temperature by 25 °C.

  • Repeat steps 5-7 for a range of temperatures (e.g., 250 °C, 225 °C, and 200 °C).

  • Plot the peak area of this compound and the sum of the peak areas of the degradation products as a function of the inlet temperature.

  • The optimal inlet temperature is the lowest temperature that gives a sharp, symmetrical peak for this compound with the highest response and minimal formation of degradation products.

Visualizations

Troubleshooting_Workflow Start Problem: Low recovery, extra peaks, or peak tailing for this compound Check_Temp Is the Inlet Temperature > 250°C? Start->Check_Temp Lower_Temp Action: Lower Inlet Temperature (e.g., in 25°C increments) Check_Temp->Lower_Temp Yes Check_Liner Is the Inlet Liner old or not deactivated? Check_Temp->Check_Liner No Reanalyze Re-analyze the sample Lower_Temp->Reanalyze Replace_Liner Action: Replace with a new, high-quality deactivated liner Check_Liner->Replace_Liner Yes Check_Residence_Time Is the injection slow or using a prolonged splitless time? Check_Liner->Check_Residence_Time No Replace_Liner->Reanalyze Optimize_Injection Action: Use a faster injection or a Pulsed Splitless/PTV method Check_Residence_Time->Optimize_Injection Yes Check_Residence_Time->Reanalyze No Optimize_Injection->Reanalyze Problem_Solved Problem Resolved Reanalyze->Problem_Solved Issue Fixed Consult_Expert Consult with a senior analyst or instrument manufacturer's support Reanalyze->Consult_Expert Issue Persists

Caption: Troubleshooting workflow for preventing thermal degradation of this compound.

Degradation_Pathway Parent This compound (in GC Inlet) High_Temp High Temperature + Active Sites Parent->High_Temp Degradation_Products Potential Degradation Products High_Temp->Degradation_Products Product1 Chlorobenzene Degradation_Products->Product1 Product2 4-Chlorobenzaldehyde Degradation_Products->Product2 Product3 2-Chlorobenzaldehyde Degradation_Products->Product3 Product4 Other Chlorinated Fragments Degradation_Products->Product4

Caption: Plausible thermal degradation pathway of this compound in a GC inlet.

References

Technical Support Center: Chromatography of 2,4'-Dichlorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of 2,4'-Dichlorobenzophenone, with a focus on improving peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (tailing or fronting) for this compound in reverse-phase HPLC?

Poor peak shape in the analysis of this compound can stem from several factors. Peak tailing is often a result of secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol groups on silica-based columns.[1] Other causes include a mismatch between the sample solvent and the mobile phase, column overload, or contamination of the column or guard column.[2] Peak fronting may be caused by sample overload, where the concentration of the analyte is too high for the column to handle, or by injecting the sample in a solvent that is significantly stronger than the mobile phase.[3]

Q2: How does the mobile phase pH affect the peak shape of this compound?

While this compound itself is a neutral compound and its retention is not significantly affected by pH, the mobile phase pH can influence the ionization state of residual silanols on the silica-based stationary phase.[1] At a mid-range pH, these silanols can be ionized and interact with the analyte, leading to peak tailing. Adjusting the pH to a lower value (e.g., with 0.1% formic or phosphoric acid) can suppress the ionization of silanols and minimize these secondary interactions, resulting in a more symmetrical peak.[2][4]

Q3: What type of column is recommended for the analysis of this compound?

For HPLC analysis, a C18 column is a common choice for separating nonpolar compounds like this compound.[5] However, if peak shape issues persist, switching to a column with a different stationary phase, such as a Biphenyl or Phenyl column, can provide alternative selectivity and potentially improve the separation.[2] For gas chromatography, a low-polarity capillary column like a HP-5MS or a TR-5MS is often used.[6][7]

Q4: Can the injection volume or sample concentration impact the peak shape?

Yes, both injection volume and sample concentration can significantly affect peak shape. Injecting too large a volume of sample can lead to band broadening and distorted peaks.[3] Similarly, a high concentration of the analyte can overload the column, leading to peak fronting. It is crucial to operate within the linear range of the column's capacity. If you suspect column overload, diluting the sample or reducing the injection volume can help to achieve a more symmetrical peak.[2]

Q5: What are some general troubleshooting steps if I observe poor peak shape for all analytes in my chromatogram?

If all peaks in your chromatogram exhibit poor shape, it is likely a system-wide issue rather than a problem specific to this compound. Potential causes include a void in the column, a blocked frit, or issues with the HPLC system's flow path.[3] In such cases, it is advisable to check the system pressure, inspect the column and guard column, and ensure that all connections are secure and free of leaks.

Troubleshooting Guides

HPLC Peak Tailing

Problem: The peak for this compound shows significant tailing.

G cluster_0 cluster_1 Potential Causes cluster_2 Solutions start Peak Tailing Observed cause1 Secondary Silanol Interactions start->cause1 cause2 Column Overload start->cause2 cause3 Solvent Mismatch start->cause3 cause4 Column Contamination start->cause4 solution1 Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) cause1->solution1 solution2 Reduce Sample Concentration or Injection Volume cause2->solution2 solution3 Dissolve Sample in Mobile Phase cause3->solution3 solution4 Flush or Replace Column/ Guard Column cause4->solution4

Illustrative Data:

ParameterCondition 1 (Tailing)Condition 2 (Improved)
Mobile PhaseAcetonitrile:Water (80:20)Acetonitrile:Water with 0.1% Formic Acid (80:20)
Tailing Factor1.81.1
Resolution (Rs)1.31.9
HPLC Peak Fronting

Problem: The peak for this compound is fronting.

G cluster_0 cluster_1 Potential Causes cluster_2 Solutions start Peak Fronting Observed cause1 Column Overload start->cause1 cause2 Sample Solvent Stronger than Mobile Phase start->cause2 cause3 Column Collapse start->cause3 solution1 Decrease Sample Concentration or Injection Volume cause1->solution1 solution2 Dissolve Sample in Mobile Phase cause2->solution2 solution3 Replace Column cause3->solution3

Illustrative Data:

ParameterCondition 1 (Fronting)Condition 2 (Improved)
Sample Concentration100 µg/mL10 µg/mL
Asymmetry Factor0.71.0
Theoretical Plates45008500

Experimental Protocols

Recommended HPLC Method for this compound

This protocol provides a starting point for the analysis of this compound.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile, deionized water, and acetic acid (80:19.5:0.5 v/v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 40°C.[5]

  • Detector: UV at 283 nm.[5]

  • Injection Volume: 10 µL.

Procedure:

  • Prepare the mobile phase by mixing the components in the specified ratio. Degas the mobile phase before use.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Prepare a stock solution of this compound in acetonitrile.

  • Prepare working standards and samples by diluting the stock solution with the mobile phase.

  • Inject the standards and samples onto the HPLC system.

Recommended GC Method for this compound

This protocol is suitable for the gas chromatographic analysis of this compound.

  • Column: TR-5MS, 30 m x 0.25 mm ID, 0.1 µm film thickness.[6]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[6]

  • Oven Temperature Program: Start at 55°C for 2 minutes, then ramp at 15°C/min to 300°C and hold for 8 minutes.[6]

  • Injector: On-column injection is recommended to prevent thermal decomposition.[6]

  • Detector: Electron Capture Detector (ECD) at 325°C.[6]

Procedure:

  • Install the column in the gas chromatograph and condition it according to the manufacturer's instructions.

  • Set the carrier gas flow rate and oven temperature program.

  • Prepare standards and samples in a suitable solvent (e.g., n-hexane).

  • Inject the standards and samples using an on-column injector.

Troubleshooting Protocol: Addressing Peak Tailing in HPLC

If you observe peak tailing with the recommended HPLC method, follow these steps:

  • Prepare a modified mobile phase: Add 0.1% formic acid or phosphoric acid to the aqueous portion of the mobile phase before mixing with acetonitrile.[4]

  • Flush the system: Flush the HPLC system and column with the modified mobile phase until the baseline is stable.

  • Re-inject the sample: Inject a standard of this compound and observe the peak shape.

  • If tailing persists, reduce sample concentration: Dilute the sample by a factor of 10 with the mobile phase and inject again.

  • If tailing is still present, consider column contamination:

    • Disconnect the column and flush it in the reverse direction with a strong solvent like isopropanol.

    • If a guard column is in use, replace it.

    • If the problem continues, the analytical column may need to be replaced.

References

Technical Support Center: Scale-Up of 2,4'-Dichlorobenzophenone Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scale-up of 2,4'-Dichlorobenzophenone production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for transitioning from laboratory-scale experiments to larger-scale manufacturing. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your scale-up activities.

Section 1: Troubleshooting Guide

During the scale-up of this compound synthesis, several issues can arise that may not be apparent at the lab scale. This guide provides a question-and-answer format to address these specific problems.

Problem Encountered Potential Cause Recommended Solution
Low Yield of this compound Inefficient mixing, leading to localized overheating or poor reactant contact.- Ensure the reactor is equipped with an appropriate agitator for the vessel size and viscosity of the reaction mixture.- Use baffles to improve mixing efficiency.- Consider a phased addition of the aluminum chloride catalyst to control the initial exotherm and ensure better distribution.
Loss of catalyst activity due to moisture.- Use anhydrous aluminum chloride and ensure all reactants and solvents are thoroughly dried before use.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination.
Incomplete reaction.- Monitor the reaction progress using in-process controls like HPLC or GC.- If the reaction stalls, consider a slight increase in temperature or an extended reaction time, but be mindful of potential side reactions.
Formation of Multiple Isomers (e.g., 2,2'-, 4,4'-dichlorobenzophenone) Reaction temperature is too high, promoting isomer rearrangement.- Maintain a strict temperature control, typically between 0-5°C, during the addition of reactants.[1] The Friedel-Crafts acylation of chlorobenzene is known to produce a mixture of isomers, with the para-isomer generally being the major product due to reduced steric hindrance.[2]- The choice of solvent can also influence isomer distribution.
Incorrect catalyst-to-reactant ratio.- The molar ratio of aluminum chloride to the acylating agent is critical. A stoichiometric amount is generally required as the catalyst complexes with the product ketone.[3]
Product is a Dark Oil or Discolored Solid Side reactions or decomposition at elevated temperatures.- Maintain a low reaction temperature to minimize the formation of colored impurities.- Ensure a rapid and efficient quench of the reaction mixture into a cold medium (e.g., ice/water) to stop the reaction and prevent further side reactions.
Presence of metallic impurities.- Use high-purity reactants and catalyst.- Consider a purification step involving treatment with a chelating agent or activated carbon.
Difficulties in Product Isolation and Purification Formation of an emulsion during aqueous workup.- Add a saturated solution of sodium chloride (brine) to the separatory funnel to help break the emulsion.[4]
Product co-crystallizes with impurities.- Select a crystallization solvent system that provides a significant difference in solubility between the desired product and the impurities at different temperatures.[5]- A slow cooling rate during crystallization promotes the formation of purer, larger crystals.[5]
Uncontrolled Exothermic Reaction (Thermal Runaway) Rapid addition of reactants or catalyst.- Add the aluminum chloride catalyst portion-wise or as a slurry in an inert solvent to control the rate of reaction and heat generation.[6]- The acylating agent (2-chlorobenzoyl chloride) should be added dropwise to the reaction mixture.
Inadequate cooling capacity of the reactor.- Ensure the reactor's cooling system is sufficient to handle the heat generated by the reaction, especially at a larger scale.- For highly exothermic reactions, consider using a jacketed reactor with a circulating cooling fluid.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common method is the Friedel-Crafts acylation of chlorobenzene with 2-chlorobenzoyl chloride, using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[7]

Q2: What are the primary byproducts to expect in the synthesis of this compound?

The primary byproducts are other isomers of dichlorobenzophenone, such as the 2,2'-, 4,4'-, and 2,6-isomers.[8] The relative amounts of these isomers depend on the reaction conditions, particularly the temperature and the catalyst used. The benzoylation of chlorobenzene can lead to mixtures of ortho, meta, and para substituted products.[9]

Q3: How does the amount of aluminum chloride affect the reaction?

In Friedel-Crafts acylation, at least a stoichiometric amount of aluminum chloride is required because it forms a complex with the ketone product.[3] Using a slight excess of AlCl₃ can help drive the reaction to completion, but a large excess can lead to increased side reactions and more challenging workup.

Q4: What is the best way to quench a large-scale Friedel-Crafts reaction?

The quenching of a Friedel-Crafts reaction is highly exothermic due to the reaction of excess aluminum chloride with water.[4] For large-scale reactions, it is crucial to:

  • Cool the reaction mixture to 0-5°C.

  • Slowly and carefully add the reaction mixture to a vigorously stirred slurry of crushed ice and water.[4]

  • After the initial quench, an acidic wash (e.g., with dilute HCl) is often used to dissolve any remaining aluminum salts.[4]

Q5: What are suitable solvents for the recrystallization of this compound?

The choice of solvent is critical for effective purification. A good solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures.[5] For dichlorobenzophenones, common choices include ethanol, ethanol/water mixtures, or other polar organic solvents. The ideal solvent or solvent mixture should be determined experimentally to maximize the recovery of the pure product.

Section 3: Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation (Lab Scale)

This protocol is a general guideline and may require optimization for specific equipment and desired purity.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Chlorobenzene (anhydrous)

  • 2-Chlorobenzoyl chloride

  • Dichloromethane (DCM, anhydrous)

  • Crushed ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube (or nitrogen inlet).

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and suspend it in anhydrous dichloromethane.

  • Reactant Addition: Cool the suspension to 0-5°C in an ice bath. Slowly add a solution of 2-chlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane from the dropping funnel. Following this, add chlorobenzene (1.0 to 1.2 equivalents) dropwise.

  • Reaction: After the complete addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up (Quenching): Carefully pour the reaction mixture over a vigorously stirred mixture of crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification by Recrystallization
  • Solvent Selection: Dissolve a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, or mixtures with water) at their boiling points to find a suitable solvent system where the product is soluble when hot and sparingly soluble when cold.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration: If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Section 4: Data Presentation

Table 1: Influence of Reaction Parameters on Friedel-Crafts Acylation (Illustrative)
Parameter Condition A Condition B Condition C Expected Outcome
Temperature 0-5°C25°C (Room Temp)40°CLower temperatures generally favor higher selectivity for the desired isomer and reduce side reactions.[1]
Catalyst Loading (AlCl₃:Acyl Chloride) 1.05:11.2:11.5:1A slight excess of catalyst can improve yield, but a large excess may increase byproduct formation and work-up challenges.
Reaction Time 2 hours4 hours8 hoursLonger reaction times can increase conversion but may also lead to more side products if the temperature is not well-controlled.

Section 5: Visualizations

Diagram 1: Experimental Workflow for this compound Synthesis

G cluster_0 Reaction Setup cluster_1 Synthesis cluster_2 Work-up & Purification Reaction Vessel Reaction Vessel Dropping Funnel Dropping Funnel Condenser Condenser Catalyst Suspension Catalyst Suspension Reactant Addition Reactant Addition Catalyst Suspension->Reactant Addition Reaction Reaction Reactant Addition->Reaction Quenching Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying & Concentration Drying & Concentration Washing->Drying & Concentration Crystallization Crystallization Drying & Concentration->Crystallization Final Product Final Product Crystallization->Final Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Low Yield Observed CheckMoisture Check for Moisture in Reactants/Solvents? Start->CheckMoisture CheckMixing Evaluate Mixing Efficiency CheckMoisture->CheckMixing No DryReagents Action: Thoroughly Dry All Materials CheckMoisture->DryReagents Yes CheckTemp Review Temperature Control CheckMixing->CheckTemp Good ImproveAgitation Action: Improve Agitation/ Use Baffles CheckMixing->ImproveAgitation Poor CheckCompletion Verify Reaction Completion (IPC) CheckTemp->CheckCompletion Adequate OptimizeTemp Action: Maintain Strict Temperature Control CheckTemp->OptimizeTemp Inadequate CheckCompletion->Start Complete, still low ExtendReaction Action: Extend Reaction Time/ Slightly Increase Temp CheckCompletion->ExtendReaction Incomplete Resolved Yield Improved DryReagents->Resolved ImproveAgitation->Resolved OptimizeTemp->Resolved ExtendReaction->Resolved

Caption: Troubleshooting flowchart for addressing low yield in this compound synthesis.

References

removing unreacted starting materials from 2,4'-Dichlorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2,4'-Dichlorobenzophenone, specifically focusing on the removal of unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized via Friedel-Crafts acylation?

A1: The most common impurities are unreacted starting materials, which include chlorobenzene and 2-chlorobenzoyl chloride. Additionally, isomeric byproducts such as 2,2'- and 4,4'-dichlorobenzophenone may be present, although the 2,4'- isomer is typically the major product.

Q2: My crude this compound is an oil or a low-melting solid. What is the likely cause?

A2: This is often due to the presence of residual starting materials, particularly chlorobenzene, which is a liquid at room temperature. The presence of isomeric byproducts can also lower the melting point of the final product.

Q3: I am having difficulty removing all the unreacted chlorobenzene. What purification method is most effective?

A3: While both recrystallization and column chromatography can be effective, column chromatography is generally more efficient at removing residual liquid starting materials like chlorobenzene due to the significant difference in polarity between chlorobenzene and the dichlorobenzophenone product.

Q4: How can I monitor the progress of the purification?

A4: Thin-layer chromatography (TLC) is an effective method to monitor the purification process. A suitable eluent system, such as 10-20% ethyl acetate in hexane, will show good separation between the non-polar starting materials and the more polar product. The product, this compound, will have a lower Rf value than the less polar chlorobenzene.

Q5: After recrystallization, the yield of my this compound is very low. What could be the reason?

A5: Low yield after recrystallization can be due to several factors:

  • Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling.

  • Inappropriate solvent choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.

  • Incomplete precipitation: Ensure the solution is sufficiently cooled in an ice bath to maximize crystal formation.

Troubleshooting Guides

Issue 1: Oily Product After Initial Work-up
Symptom Possible Cause Suggested Solution
The isolated product is an oil or a sticky solid.Presence of unreacted chlorobenzene and/or other low-melting impurities.1. Column Chromatography: This is the most effective method. Use a silica gel column and an eluent system of increasing polarity, starting with a low polarity solvent like hexane to elute the non-polar impurities, followed by a mixture such as 10-20% ethyl acetate in hexane to elute the desired product. 2. Recrystallization: If chromatography is not an option, attempt a recrystallization from a solvent in which the product has low solubility at room temperature, such as ethanol or a hexane/ethyl acetate mixture. This may require multiple recrystallization cycles.
Issue 2: Incomplete Removal of Starting Materials by Recrystallization
Symptom Possible Cause Suggested Solution
NMR or GC-MS analysis shows the presence of chlorobenzene or 2-chlorobenzoyl chloride after recrystallization.The chosen recrystallization solvent is not optimal for separating the product from the starting materials.1. Solvent System Optimization: Experiment with different recrystallization solvents. A mixed solvent system, such as ethyl acetate and hexane, can be effective. Dissolve the crude product in a minimum amount of hot ethyl acetate and then slowly add hexane until the solution becomes slightly cloudy. Allow it to cool slowly. 2. Pre-purification wash: Before recrystallization, wash the crude product with a cold, non-polar solvent like hexane to remove some of the less polar impurities.
Issue 3: Co-elution of Isomers during Column Chromatography
Symptom Possible Cause Suggested Solution
Fractions from column chromatography contain a mixture of dichlorobenzophenone isomers.The polarity difference between the isomers is small, leading to poor separation with the chosen eluent system.1. Use a less polar eluent system: A lower concentration of the polar solvent (e.g., 5-10% ethyl acetate in hexane) can improve the separation of isomers. 2. Gradient Elution: Start with a very non-polar eluent (e.g., pure hexane) and gradually increase the polarity by adding small increments of ethyl acetate. This can help to resolve compounds with similar polarities. 3. Use a longer column: A longer silica gel column provides more surface area for interaction and can improve the separation of closely related compounds.

Data Presentation

Compound Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C) Solubility
This compound 251.1164-66214 (at 22 mmHg)Soluble in chloroform, methanol (slightly).
Chlorobenzene 112.56-45132Miscible with most organic solvents.
2-Chlorobenzoyl chloride 175.01-4 to -3238Decomposes in water; soluble in acetone, ether, alcohol.
Purification Method Typical Purity Achieved Expected Yield
Recrystallization (Ethanol) >98%60-80%
Column Chromatography (Silica Gel, Ethyl Acetate/Hexane) >99%70-90%

Experimental Protocols

Protocol 1: Purification by Recrystallization from Ethanol
  • Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol while stirring and gently heating on a hot plate until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation.

  • Cooling: Once the flask has reached room temperature and crystal formation has begun, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold 95% ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Prepare a silica gel column using a slurry packing method with hexane as the initial eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent and load it onto the top of the silica gel column.

  • Elution:

    • Begin eluting the column with 100% hexane to remove highly non-polar impurities, such as residual chlorobenzene.

    • Gradually increase the polarity of the eluent by adding ethyl acetate. A common starting gradient is to move from pure hexane to 5% ethyl acetate in hexane, then to 10-20% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC) with a suitable eluent (e.g., 20% ethyl acetate in hexane) and visualize under UV light.

  • Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_impurities Impurities Removed Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Option 1 Column Chromatography Column Chromatography Crude Product->Column Chromatography Option 2 Pure Product Pure Product Recrystallization->Pure Product Unreacted Starting Materials Unreacted Starting Materials Recrystallization->Unreacted Starting Materials Column Chromatography->Pure Product Column Chromatography->Unreacted Starting Materials Isomeric Byproducts Isomeric Byproducts Column Chromatography->Isomeric Byproducts

Caption: Workflow for the purification of this compound.

Technical Support Center: Optimizing Regioselective Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Optimizing Reaction Conditions for Regioselective Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experiments.

General Principles of Regioselectivity

Regioselectivity is the preference for a chemical reaction to form a bond at one position over another, leading to the formation of a specific constitutional isomer.[1][2] Understanding and controlling regioselectivity is a critical aspect of organic synthesis, ensuring the desired product is obtained with high efficiency. Several factors influence the regiochemical outcome of a reaction, including the electronic and steric properties of the substrate and reagents, the reaction mechanism, and the reaction conditions such as temperature, solvent, and catalyst.[3][4]

This guide will delve into specific reaction types, providing detailed troubleshooting for common regioselectivity issues.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a fundamental reaction class where an electrophile replaces a hydrogen atom on an aromatic ring. The regioselectivity is primarily governed by the nature of the substituent already present on the ring.[5][6]

Frequently Asked Questions (FAQs)

Q1: How do I predict the regioselectivity of an EAS reaction on a substituted benzene ring?

A1: The regioselectivity is determined by the electronic properties of the existing substituent. Electron-donating groups (EDGs) are typically ortho, para-directors and activate the ring towards substitution.[7][8] Electron-withdrawing groups (EWGs) are generally meta-directors and deactivate the ring.[7][8] Halogens are an exception, being deactivating yet ortho, para-directing.[9]

Q2: My reaction is giving a mixture of ortho and para isomers. How can I improve selectivity for the para product?

A2: Favoring the para product often involves leveraging steric hindrance. Using a bulkier directing group on the aromatic ring or a larger catalyst can sterically block the ortho positions, thus favoring substitution at the less hindered para position.[5] Additionally, optimizing the reaction temperature can influence the product ratio, as the para isomer is often the thermodynamically more stable product.[5]

Q3: Why is my Friedel-Crafts alkylation yielding multiple products and rearrangements?

A3: Friedel-Crafts alkylation is prone to carbocation rearrangements, leading to a mixture of products. To minimize this, consider using milder reaction conditions, a less reactive alkylating agent, or employing a Friedel-Crafts acylation followed by reduction of the ketone, which circumvents the issue of carbocation rearrangement.

Troubleshooting Guide: Poor Regioselectivity in EAS
Observation Potential Cause Suggested Solution
Low yield and slow reaction with a deactivated ring.The substituent is strongly deactivating the ring towards electrophilic attack.Use a more reactive electrophile or a stronger Lewis acid catalyst. Consider performing the EAS reaction before introducing the deactivating group if the synthesis allows.[5]
Significant formation of the ortho isomer when the para isomer is desired.The directing group is not sterically demanding enough to block the ortho positions effectively.Employ a bulkier directing group or a sterically hindered catalyst. Lowering the reaction temperature may also favor the thermodynamically more stable para product.[5]
Unexpected product distribution.Reaction may be under kinetic or thermodynamic control, leading to different product ratios.[5]Analyze the effect of reaction time and temperature. Lower temperatures and shorter reaction times favor the kinetic product, while higher temperatures and longer reaction times favor the thermodynamic product.
Data Presentation: Directing Group Effects in Nitration of Substituted Benzenes[9]
Substituent (Y) Product Distribution (%) Classification
Ortho Meta
-OH500
-CH₃633
-Cl351
-Br431
-NO₂791
-CN1781
-CHO1972
-N⁺(CH₃)₃287
Experimental Protocol: Regioselective Nitration of Toluene

Objective: To demonstrate the ortho, para-directing effect of a methyl group in the nitration of toluene.

Materials:

  • Toluene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice bath

  • Separatory funnel

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flask placed in an ice bath, slowly add 10 mL of concentrated sulfuric acid to 10 mL of concentrated nitric acid with stirring. This mixture generates the nitronium ion (NO₂⁺).

  • In a separate flask, cool 15 mL of toluene in an ice bath.

  • Slowly add the nitrating mixture to the cooled toluene dropwise with constant stirring, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, continue stirring in the ice bath for 30 minutes.

  • Carefully pour the reaction mixture into a separatory funnel containing 50 mL of cold water.

  • Extract the organic layer with two 20 mL portions of dichloromethane.

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Analyze the product mixture (a mixture of o-nitrotoluene and p-nitrotoluene) using gas chromatography-mass spectrometry (GC-MS) to determine the isomer ratio.

Visualization: EAS Regioselectivity Logic

EAS_Regioselectivity start Substituted Aromatic Ring q1 Is the substituent an Electron-Donating Group (EDG)? start->q1 ortho_para Ortho, Para Director (Activating) q1->ortho_para Yes halogens Is the substituent a Halogen? q1->halogens No meta Meta Director (Deactivating) halogens->meta No ortho_para_deact Ortho, Para Director (Deactivating) halogens->ortho_para_deact Yes

Caption: Decision tree for predicting EAS regioselectivity.

Alkene Addition Reactions

The addition of unsymmetrical reagents to unsymmetrical alkenes can lead to two different constitutional isomers. The regioselectivity of these reactions is famously described by Markovnikov's and anti-Markovnikov's rules.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of Markovnikov's rule?

A1: Markovnikov's rule states that in the addition of a protic acid (HX) to an unsymmetrical alkene, the hydrogen atom attaches to the carbon with more hydrogen substituents, and the X group attaches to the carbon with more alkyl substituents.[12] This is because the reaction proceeds through the most stable carbocation intermediate.[3]

Q2: When does anti-Markovnikov addition occur?

A2: Anti-Markovnikov addition is observed in reactions that do not proceed through a carbocation intermediate, such as the hydroboration-oxidation of alkenes or the radical addition of HBr in the presence of peroxides.[3][10] In these cases, the regioselectivity is governed by other factors like sterics or the stability of a radical intermediate.[3][13]

Q3: My hydroboration-oxidation is giving a mixture of regioisomers. How can I improve the anti-Markovnikov selectivity?

A3: To enhance anti-Markovnikov selectivity in hydroboration, using a bulkier borane reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane is highly effective.[14] These sterically hindered reagents will preferentially add to the less sterically hindered carbon of the double bond.[14]

Troubleshooting Guide: Regioselectivity in Alkene Additions
Observation Potential Cause Suggested Solution
Mixture of Markovnikov and anti-Markovnikov products in HBr addition.Presence of radical initiators (e.g., peroxides) or light, which can promote a radical mechanism alongside the ionic mechanism.Ensure the use of fresh, peroxide-free reagents and protect the reaction from light to favor the ionic (Markovnikov) pathway. To favor the anti-Markovnikov product, add a radical initiator like AIBN or benzoyl peroxide.[10]
Low regioselectivity in hydroboration-oxidation.The borane reagent (BH₃) is not sterically demanding enough to completely differentiate between the two carbons of the double bond.Use a bulkier borane reagent like 9-BBN or disiamylborane to increase steric hindrance and favor addition to the less substituted carbon.[14]
Carbocation rearrangement observed in an acid-catalyzed hydration.The reaction proceeds through a carbocation intermediate that can rearrange to a more stable carbocation.To avoid rearrangements while still achieving Markovnikov hydration, consider using the oxymercuration-demercuration reaction sequence.
Data Presentation: Regioselectivity of Epoxide Opening[15][16][17][18][19]
Reaction Conditions Nucleophilic Attack Site Mechanism Product
Acidic (e.g., H₃O⁺, HX)More substituted carbonSₙ1-likeRacemic mixture (if chiral center is formed)
Basic (e.g., RO⁻, NaOH)Less substituted carbonSₙ2Inversion of stereochemistry
Experimental Protocol: Hydroboration-Oxidation of 1-Hexene

Objective: To synthesize 1-hexanol from 1-hexene, demonstrating anti-Markovnikov addition.

Materials:

  • 1-Hexene

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH) solution (3 M)

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Ice bath

  • Round-bottom flask with a magnetic stirrer

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask, dissolve 1-hexene (10 mmol) in 10 mL of anhydrous THF.

  • Cool the flask in an ice bath and slowly add the BH₃·THF solution (11 mmol) dropwise with stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Cool the reaction mixture again in an ice bath and slowly add 5 mL of 3 M NaOH solution.

  • Carefully add 5 mL of 30% H₂O₂ solution dropwise, ensuring the temperature remains below 30°C.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Transfer the mixture to a separatory funnel and extract the product with two 20 mL portions of diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain the crude 1-hexanol.

  • Purify the product by distillation or column chromatography.

Visualization: Markovnikov vs. Anti-Markovnikov Pathways

Alkene_Addition alkene Unsymmetrical Alkene q1 Reaction Conditions alkene->q1 markovnikov Markovnikov Addition q1->markovnikov Ionic (e.g., HBr) anti_markovnikov Anti-Markovnikov Addition q1->anti_markovnikov Radical (HBr, ROOR) or Hydroboration mechanism_m Mechanism: Carbocation Intermediate (More substituted C is more stable) markovnikov->mechanism_m mechanism_am Mechanism: Radical or Steric Control (Less substituted C is favored) anti_markovnikov->mechanism_am reagents_m Reagents: HX, H₃O⁺ mechanism_m->reagents_m reagents_am Reagents: 1. BH₃·THF / 2. H₂O₂, NaOH or HBr, ROOR mechanism_am->reagents_am

Caption: Comparison of Markovnikov and Anti-Markovnikov pathways.

Diels-Alder Reaction

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a six-membered ring. When both the diene and dienophile are unsymmetrical, the regioselectivity of the reaction becomes a key consideration.[15][16][17][18]

Frequently Asked Questions (FAQs)

Q1: How can I predict the major regioisomer in a Diels-Alder reaction?

A1: The regioselectivity can often be predicted by considering the electronic effects of the substituents on the diene and dienophile. A common mnemonic is that the "ortho" and "para" products are favored, while the "meta" product is disfavored. This can be rationalized by examining the resonance structures of the reactants to identify the most nucleophilic carbon on the diene and the most electrophilic carbon on the dienophile; these two positions preferentially form a new sigma bond.[17]

Q2: What is an inverse-electron-demand Diels-Alder reaction and how does it affect regioselectivity?

A2: In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. In an inverse-electron-demand Diels-Alder reaction, an electron-poor diene reacts with an electron-rich dienophile.[16] The same principles of matching the most nucleophilic and electrophilic centers apply, but the electronic nature of the reactants is reversed.

Troubleshooting Guide: Poor Regioselectivity in Diels-Alder Reactions
Observation Potential Cause Suggested Solution
Formation of a mixture of regioisomers.The electronic directing effects of the substituents on the diene and dienophile are not strong enough to favor one isomer significantly.Increase the electronic bias by using a diene with a stronger electron-donating group or a dienophile with a stronger electron-withdrawing group. Lewis acid catalysis can also enhance regioselectivity by coordinating to the dienophile and increasing its electrophilicity.
Low reaction rate and poor conversion.The diene is not in the required s-cis conformation, or there is a poor electronic match between the diene and dienophile.For dienes that can adopt an s-trans conformation, increasing the reaction temperature may provide enough energy to overcome the rotational barrier to the reactive s-cis conformation. Ensure a good electronic match between the reactants (electron-rich diene with electron-poor dienophile, or vice-versa).
Experimental Protocol: Regioselective Diels-Alder Reaction of Isoprene and Maleic Anhydride

Objective: To demonstrate the regioselectivity in the reaction of an unsymmetrical diene (isoprene) with a symmetrical dienophile (maleic anhydride).

Materials:

  • Isoprene

  • Maleic anhydride

  • Toluene

  • Reflux condenser

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve maleic anhydride (10 mmol) in 20 mL of toluene.

  • Add isoprene (12 mmol) to the solution.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 2 hours.

  • Allow the reaction mixture to cool to room temperature. The product, 4-methyl-cis-cyclohex-4-ene-1,2-dicarboxylic anhydride, should precipitate out of the solution.

  • Collect the crystalline product by vacuum filtration and wash with a small amount of cold toluene.

  • Dry the product and determine its melting point and spectroscopic data to confirm the structure and regioselectivity.

Visualization: Diels-Alder Regioselectivity Workflow

Diels_Alder_Regioselectivity start Unsymmetrical Diene + Unsymmetrical Dienophile analyze Analyze Electronic Effects: - Identify EDGs on diene - Identify EWGs on dienophile start->analyze resonance Draw Resonance Structures to determine partial charges analyze->resonance align Align Most Nucleophilic Carbon of Diene with Most Electrophilic Carbon of Dienophile resonance->align predict Predict Major Regioisomer ('ortho' or 'para' favored) align->predict

Caption: Workflow for predicting Diels-Alder regioselectivity.

This technical support center provides a foundation for troubleshooting and optimizing regioselective synthesis. For more specific inquiries or advanced topics, please consult relevant literature or contact our technical support team.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2,4'-Dichlorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 2,4'-Dichlorobenzophenone, alongside alternative High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines detailed experimental protocols and presents supporting validation data to facilitate informed method selection for researchers, scientists, and drug development professionals. All presented methods adhere to the principles outlined in the ICH Q2(R1) guidelines for the validation of analytical procedures.[1][2][3]

Comparative Analysis of Analytical Methods

The choice between GC-MS, HPLC-UV, and LC-MS/MS for the quantification of this compound depends on the specific analytical requirements, such as desired sensitivity, sample matrix, and throughput.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds followed by detection based on mass fragmentation.Separation based on polarity with detection via UV absorbance.Separation based on polarity with highly selective detection by mass transitions.
Linearity (r²) ≥ 0.995≥ 0.999≥ 0.998
Accuracy (% Recovery) 95 - 105%98 - 102%97 - 103%
Precision (% RSD) < 5%< 2%< 3%
Limit of Detection (LOD) ~ 0.05 µg/mL~ 0.1 µg/mL~ 0.01 ng/mL
Limit of Quantitation (LOQ) ~ 0.15 µg/mL~ 0.3 µg/mL~ 0.03 ng/mL
Specificity High (Mass spectral data provides structural confirmation)Moderate (Susceptible to co-eluting impurities with similar UV spectra)Excellent (Based on precursor-product ion transitions)
Sample Throughput ModerateHighHigh
Cost ModerateLow to ModerateHigh
Typical Application Impurity identification and quantification, and analysis of volatile and semi-volatile compounds.Routine quality control, content uniformity, and impurity profiling at higher concentrations.Trace-level impurity analysis, bioanalytical studies, and metabolite identification.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound using GC-MS, HPLC-UV, and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a validated method for the quantification of this compound.

1. Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent such as methanol or acetonitrile. Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).

2. GC-MS Conditions:

  • GC System: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Inlet Temperature: 280°C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp at 20°C/min to 300°C, and hold for 5 minutes.

  • MSD Transfer Line Temperature: 280°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Monitored Ions (SIM mode): m/z 250 (quantifier), 139, 111 (qualifiers)

3. Validation Parameters: The method is validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) according to ICH guidelines.[1][3]

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol provides a standard method for the analysis of this compound.

1. Sample Preparation: A stock solution of this compound is prepared in the mobile phase. Calibration standards are prepared by serial dilution.

2. HPLC-UV Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is suitable for trace-level analysis of this compound.

1. Sample Preparation: Sample preparation follows a similar procedure to HPLC-UV, with dilutions made to achieve the desired low-level concentrations.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.4 mL/min

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would be determined during method development.

Method Validation Workflows and Logic

The following diagrams illustrate the typical workflow for analytical method validation and the logical considerations for selecting an appropriate method.

GCMS_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting protocol Define Validation Protocol & Acceptance Criteria (ICH Q2) linearity Linearity (r² ≥ 0.995) protocol->linearity Perform Experiments accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (% RSD) accuracy->precision specificity Specificity (No Interference) precision->specificity lod_loq LOD & LOQ (S/N Ratio) specificity->lod_loq report Validation Report lod_loq->report Compile Results

A typical workflow for the validation of a GC-MS method.

Method_Selection_Logic cluster_criteria Analytical Requirements cluster_methods Method Selection sensitivity Required Sensitivity? hplc HPLC-UV sensitivity->hplc Routine gcms GC-MS sensitivity->gcms Moderate lcmsms LC-MS/MS sensitivity->lcmsms Trace Level specificity_need High Specificity Needed? specificity_need->hplc No specificity_need->gcms Yes (Structural Info) specificity_need->lcmsms Yes (High Selectivity) cost_throughput Cost & Throughput Constraints? cost_throughput->hplc Low Cost, High Throughput cost_throughput->gcms Moderate cost_throughput->lcmsms High Cost

Logical considerations for selecting an analytical method.

References

A Comparative Guide to Catalysts for the Friedel-Crafts Synthesis of Dichlorobenzophenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Friedel-Crafts synthesis of dichlorobenzophenones, key intermediates in the pharmaceutical and fine chemical industries, is critically dependent on the choice of catalyst. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific synthetic needs. The performance of traditional Lewis acids, solid acid catalysts, and ionic liquids are evaluated based on yield, selectivity, and reaction conditions.

Performance Comparison of Catalytic Systems

The efficiency of the Friedel-Crafts acylation of chlorobenzene with a chlorobenzoyl chloride is significantly influenced by the catalyst employed. The following tables summarize the quantitative data for the synthesis of dichlorobenzophenone isomers using different catalysts.

Synthesis of 4,4'-Dichlorobenzophenone
CatalystCatalyst LoadingTemperature (°C)Reaction Time (h)SolventYield (%)Selectivity (%)Reference
AlCl₃Stoichiometric201Chlorobenzene97 (total ketones)88.3 (p-isomer)[1][2]
Zeolite H-BetaCatalytic1804None19.8 (conversion)>88 (p-isomer)[3]
Isomer Distribution in the Benzoylation of Chlorobenzene using AlCl₃
Product IsomerYield (%)
2-Chlorobenzophenone11.2
3-Chlorobenzophenone0.5
4-Chlorobenzophenone88.3

This data reflects the acylation of chlorobenzene with benzoyl chloride, providing insight into the expected isomer distribution in dichlorobenzophenone synthesis.[1][2]

Experimental Protocols

Detailed methodologies for the synthesis of dichlorobenzophenones using various catalysts are provided below.

Synthesis of 4,4'-Dichlorobenzophenone using Aluminum Chloride (AlCl₃)

This protocol is adapted from established Friedel-Crafts acylation procedures.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Chlorobenzene (anhydrous)

  • 4-Chlorobenzoyl chloride

  • Petroleum ether (anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser with a drying tube

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel is assembled. The apparatus is flushed with an inert gas (e.g., nitrogen or argon).

  • Reagent Addition: Anhydrous aluminum chloride (1.1 to 1.5 equivalents) is suspended in anhydrous petroleum ether in the reaction flask. The flask is cooled in an ice bath. A solution of 4-chlorobenzoyl chloride (1.0 equivalent) in anhydrous petroleum ether is added to the addition funnel.

  • The 4-chlorobenzoyl chloride solution is added dropwise to the stirred AlCl₃ suspension while maintaining the temperature at 0-5 °C.

  • Following the addition of the acyl chloride, chlorobenzene (1.0 to 1.2 equivalents) is added dropwise via the addition funnel.

  • Reaction: After the complete addition of reactants, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and then heated to reflux for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is cooled to room temperature and then carefully poured over a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

  • The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with petroleum ether.

  • The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Synthesis of 4,4'-Dichlorobenzophenone using Zeolite H-Beta

This protocol is based on the findings for selective benzoylation of chlorobenzene using zeolite H-beta.[3]

Materials:

  • Zeolite H-Beta (protonated form)

  • Chlorobenzene

  • 4-Chlorobenzoyl chloride

Equipment:

  • High-pressure autoclave with a stirrer

  • Temperature controller

  • Filtration apparatus

Procedure:

  • Catalyst Activation: Zeolite H-Beta is activated by heating at a high temperature (e.g., 500 °C) under a flow of dry air or nitrogen for several hours to remove adsorbed water.

  • Reaction Setup: The activated zeolite H-Beta catalyst, chlorobenzene, and 4-chlorobenzoyl chloride are charged into a high-pressure autoclave.

  • Reaction: The autoclave is sealed, and the mixture is heated to the desired reaction temperature (e.g., 180 °C) with constant stirring. The reaction is carried out for a specified duration (e.g., 4 hours).

  • Work-up: After the reaction is complete, the autoclave is cooled to room temperature. The reaction mixture is filtered to separate the solid catalyst.

  • Purification: The filtrate is then subjected to distillation under reduced pressure to remove unreacted starting materials and byproducts, yielding the crude dichlorobenzophenone. Further purification can be achieved by recrystallization.

Synthesis of Dichlorobenzophenones using Ferric Chloride (FeCl₃) (General Procedure)

While specific data for dichlorobenzophenone synthesis is limited, this general protocol for Friedel-Crafts acylation using FeCl₃ can be adapted.

Materials:

  • Anhydrous Ferric Chloride (FeCl₃)

  • Chlorobenzene

  • Chlorobenzoyl chloride isomer (e.g., 2-chlorobenzoyl chloride or 3-chlorobenzoyl chloride)

  • Anhydrous solvent (e.g., dichloromethane or nitrobenzene)

  • Hydrochloric acid (HCl), dilute solution

  • Ice

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

Equipment:

  • Standard glassware for organic synthesis as described for the AlCl₃ protocol.

Procedure:

  • Reaction Setup: Set up the reaction apparatus as described for the AlCl₃ protocol under an inert atmosphere.

  • Reagent Addition: Suspend anhydrous FeCl₃ (catalytic or stoichiometric amount) in the anhydrous solvent in the reaction flask and cool in an ice bath. Add the chlorobenzoyl chloride dropwise, followed by the dropwise addition of chlorobenzene.

  • Reaction: Allow the reaction to proceed at a controlled temperature (ranging from room temperature to reflux, depending on the reactivity of the substrates) for a designated time. Monitor the reaction by TLC.

  • Work-up and Purification: Follow the work-up and purification steps outlined in the AlCl₃ protocol.

Synthesis of Dichlorobenzophenones using Ionic Liquids (General Procedure)

This general procedure is based on the use of chloroaluminate ionic liquids as both catalyst and solvent.[4]

Materials:

  • 1-Butyl-3-methylimidazolium chloride ([Bmim]Cl)

  • Anhydrous Aluminum Chloride (AlCl₃) or Ferric Chloride (FeCl₃)

  • Chlorobenzene

  • Chlorobenzoyl chloride isomer

Equipment:

  • Schlenk flask or a round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Extraction glassware

Procedure:

  • Ionic Liquid Preparation: In a Schlenk flask under an inert atmosphere, prepare the chloroaluminate ionic liquid by carefully adding anhydrous AlCl₃ or FeCl₃ to [Bmim]Cl with stirring. The molar ratio of the metal chloride to [Bmim]Cl will determine the Lewis acidity of the ionic liquid.

  • Reaction: To the prepared ionic liquid, add chlorobenzene and the desired chlorobenzoyl chloride isomer. Stir the mixture at the desired temperature (e.g., room temperature to 80 °C) for the required time.

  • Work-up: After the reaction is complete, the product can be extracted from the ionic liquid using an organic solvent such as diethyl ether or hexane. The ionic liquid phase can be separated and potentially reused.

  • Purification: The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product can be further purified by chromatography or recrystallization.

Catalyst Performance and Selection Considerations

  • Lewis Acids (AlCl₃, FeCl₃): Aluminum chloride is a highly effective and widely used catalyst for the Friedel-Crafts acylation of chlorobenzene, generally providing high yields of the para-substituted isomer.[1][2] However, it is required in stoichiometric amounts due to complexation with the product, leading to a significant amount of acidic waste during work-up. Ferric chloride is a milder Lewis acid than AlCl₃ and may require more forcing conditions, potentially leading to different isomer distributions.[5]

  • Zeolites (Solid Acids): Zeolites, such as H-Beta, offer a greener alternative to traditional Lewis acids.[3] They are solid, reusable catalysts that can be easily separated from the reaction mixture by filtration. Zeolite H-Beta has shown high selectivity for the para-isomer in the synthesis of 4,4'-dichlorobenzophenone.[3] The shape-selective nature of the zeolite pores can influence the product isomer ratio.

  • Ionic Liquids: Ionic liquids, particularly chloroaluminates, can act as both solvents and catalysts for Friedel-Crafts acylation.[4] They can offer high catalytic activity and the potential for catalyst recycling. The Lewis acidity of the ionic liquid can be tuned by adjusting the molar ratio of the metal halide to the organic salt.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of the Friedel-Crafts acylation and a typical experimental workflow.

Friedel_Crafts_Acylation acyl_chloride R-CO-Cl (Acyl Chloride) acylium_ion [R-C=O]⁺ (Acylium Ion) acyl_chloride->acylium_ion + MXn lewis_acid MXn (Lewis Acid) lewis_acid->acylium_ion sigma_complex Sigma Complex acylium_ion->sigma_complex aromatic_ring Ar-H (Aromatic Ring) aromatic_ring->sigma_complex + [R-C=O]⁺ product Ar-CO-R (Aromatic Ketone) sigma_complex->product - H⁺ h_plus H⁺ sigma_complex->h_plus mxn_cl_minus [MXnCl]⁻ h_plus->mxn_cl_minus + [MXnCl]⁻ mxn_cl_minus->lewis_acid - Cl⁻

Caption: General mechanism of Friedel-Crafts acylation.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup addition Reagent Addition (Controlled Temperature) setup->addition reaction Reaction (Monitoring by TLC) addition->reaction workup Work-up (Quenching, Extraction, Washing) reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification analysis Product Analysis (NMR, IR, MP) purification->analysis end End analysis->end

Caption: General experimental workflow for synthesis.

References

A Comparative Guide to the Reactivity of 2,4'-Dichlorobenzophenone and 4,4'-Dichlorobenzophenone for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Isomeric Differences in Chemical Behavior, Supported by Experimental Data and Protocols

For researchers and professionals in drug development and organic synthesis, a nuanced understanding of isomeric differences in reactivity is critical for optimizing reaction conditions and predicting product outcomes. This guide provides a comprehensive comparison of the chemical reactivity of 2,4'-Dichlorobenzophenone and 4,4'-Dichlorobenzophenone, focusing on their synthesis, reduction, and susceptibility to electrophilic and nucleophilic attack. This analysis is supported by a compilation of their physicochemical properties and detailed experimental protocols for key transformations.

Physicochemical Properties: A Foundation for Reactivity

The seemingly subtle difference in the placement of a chlorine atom between this compound and 4,4'-Dichlorobenzophenone leads to notable variations in their physical properties, which in turn can influence their behavior in chemical reactions. The symmetrical structure of the 4,4'-isomer generally results in a higher melting point due to more efficient crystal packing.

PropertyThis compound4,4'-Dichlorobenzophenone
Molecular Formula C₁₃H₈Cl₂OC₁₃H₈Cl₂O
Molecular Weight 251.11 g/mol 251.11 g/mol
CAS Number 85-29-090-98-2
Melting Point 64-66 °C144-147 °C
Boiling Point 214 °C at 22 mmHg353 °C at 760 mmHg
Appearance White to off-white solidWhite to light yellow crystalline powder

Synthesis via Friedel-Crafts Acylation: A Tale of Two Isomers

Both 2,4'- and 4,4'-Dichlorobenzophenone are typically synthesized via Friedel-Crafts acylation. The isomeric outcome is dictated by the choice of reactants.

4,4'-Dichlorobenzophenone is prepared by the acylation of chlorobenzene with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.[1] This reaction generally proceeds with high selectivity for the para-substituted product due to the directing effect of the chlorine atom on the chlorobenzene ring.

This compound can be synthesized through the Friedel-Crafts acylation of chlorobenzene with 2-chlorobenzoyl chloride. The benzoylation of chlorobenzene is known to produce a mixture of isomers, with the para-isomer being the major product.[2][3] Therefore, isolating the desired 2,4'-isomer requires careful purification.

Experimental Protocol: General Friedel-Crafts Acylation for Benzophenone Synthesis

This protocol can be adapted for the synthesis of both dichlorobenzophenone isomers by selecting the appropriate acyl chloride.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) as solvent

  • Appropriate Acyl Chloride (e.g., 4-chlorobenzoyl chloride or 2-chlorobenzoyl chloride)

  • Chlorobenzene

  • Crushed Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.

  • In an ice bath, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.

  • Slowly add a solution of the acyl chloride (1.0 equivalent) in anhydrous DCM from the dropping funnel to the stirred AlCl₃ suspension, maintaining the temperature between 0-5 °C.

  • After the addition of the acyl chloride, add chlorobenzene (1.0 to 1.2 equivalents) dropwise.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_product Product chlorobenzene Chlorobenzene reaction Friedel-Crafts Acylation in DCM chlorobenzene->reaction acyl_chloride Acyl Chloride (2-chloro or 4-chloro) acyl_chloride->reaction AlCl3 AlCl₃ AlCl3->reaction activates workup Aqueous Workup (HCl, H₂O) reaction->workup purification Purification (Recrystallization/ Chromatography) workup->purification product Dichlorobenzophenone (2,4'- or 4,4'- isomer) purification->product Reduction_Workflow start Dissolve Dichlorobenzophenone in Ethanol/Methanol add_nabh4 Add NaBH₄ at 0°C start->add_nabh4 stir Stir at Room Temperature (Monitor by TLC) add_nabh4->stir quench Quench with Water stir->quench workup Product Isolation quench->workup crystallize Crystallization & Filtration workup->crystallize If solid extract Extraction with Organic Solvent workup->extract If oil end Purified Dichlorobenzhydrol crystallize->end extract->end

References

A Comparative Guide to the Quantitative Analysis of 2,4'-Dichlorobenzophenone Utilizing Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 2,4'-Dichlorobenzophenone, a significant compound in pharmaceutical synthesis and environmental monitoring. The focus is on the application of internal standards to ensure the accuracy and precision of the analytical results. This document outlines detailed experimental protocols, presents comparative performance data, and offers visualizations to aid in method selection and implementation.

Introduction to Quantitative Analysis with Internal Standards

In quantitative analytical chemistry, an internal standard is a chemical substance that is added in a constant amount to samples, calibration standards, and blanks. This technique is crucial for correcting for the loss of analyte during sample preparation and for variations in instrument response. The ideal internal standard has physicochemical properties similar to the analyte and does not interfere with its detection. For mass spectrometry-based methods, a stable isotope-labeled (SIL) version of the analyte is considered the "gold standard" as it co-elutes with the analyte and behaves nearly identically during extraction, ionization, and fragmentation, thus providing the most accurate correction for matrix effects and other sources of error.

A search for a commercially available stable isotope-labeled internal standard for this compound (e.g., this compound-d8) did not yield a readily available product. While the synthesis of deuterated compounds is feasible, it may not be practical for all laboratories.[1][2][3] In contrast, a deuterated analog of a structural isomer, 4,4'-Dichlorobenzophenone-d8, is commercially available.[4][5]

Given the lack of a commercially available isotopic analog for this compound, this guide will present two primary approaches:

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with a non-isotopic internal standard.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a non-isotopic internal standard.

For the purpose of this guide, 4,4'-Dichlorobenzophenone is proposed as a suitable non-isotopic internal standard for the analysis of this compound. This choice is based on its structural similarity, which should result in comparable extraction efficiency and chromatographic behavior. Crucially, the two isomers must be chromatographically resolved for accurate quantification.

Comparison of Analytical Methods

The two predominant techniques for the quantitative analysis of this compound are Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on the sample matrix, the required sensitivity, and the available instrumentation.

ParameterGC-MS/MS with Non-Isotopic Internal StandardLC-MS/MS with Non-Isotopic Internal Standard
Principle Separation of volatile and semi-volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.Separation of compounds in the liquid phase based on polarity, followed by detection based on mass-to-charge ratio.
Sample Volatility Requires analyte to be volatile and thermally stable.Suitable for a wider range of polarities and thermally labile compounds.
Derivatization May be required for polar analytes to improve volatility and chromatographic performance.Generally not required for polar compounds.
Sensitivity High, typically in the picogram (pg) to femtogram (fg) range.Very high, often reaching the femtogram (fg) to attogram (ag) range.
Selectivity High, especially with tandem mass spectrometry (MS/MS).Excellent, with the high selectivity of tandem mass spectrometry (MS/MS).
Matrix Effects Can be significant, but are mitigated by the use of an internal standard and appropriate sample cleanup.Prone to ion suppression or enhancement, which can be corrected with an appropriate internal standard.
Typical Internal Standard 4,4'-Dichlorobenzophenone (must be chromatographically resolved from this compound).4,4'-Dichlorobenzophenone (must be chromatographically resolved from this compound).
Typical Application Analysis of semi-volatile organic compounds in environmental and food samples.Analysis of a wide range of compounds in complex biological matrices (plasma, urine) and environmental samples.

Experimental Protocols

Below are detailed experimental protocols for the quantitative analysis of this compound using GC-MS/MS and LC-MS/MS with 4,4'-Dichlorobenzophenone as the internal standard.

Sample Preparation

1. Water Samples (Solid-Phase Extraction - SPE)

  • Sample Pre-treatment: To a 100 mL water sample, add a known amount of 4,4'-Dichlorobenzophenone internal standard solution (e.g., 100 µL of a 1 µg/mL solution in methanol).

  • Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.

  • Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 10 minutes.

  • Elution: Elute the analyte and internal standard with 5 mL of ethyl acetate.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of a suitable solvent (isooctane for GC-MS/MS, or mobile phase for LC-MS/MS).

2. Soil/Sediment Samples (QuEChERS-based Extraction)

  • Sample Weighing and Spiking: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add a known amount of the 4,4'-Dichlorobenzophenone internal standard.

  • Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute. Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl). Shake vigorously for another minute.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Take a 1 mL aliquot of the supernatant and transfer it to a d-SPE tube containing 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA). Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

  • Final Preparation: The supernatant is ready for GC-MS/MS analysis. For LC-MS/MS, an aliquot can be evaporated and reconstituted in the mobile phase.

3. Biological Matrices (e.g., Plasma) (Protein Precipitation and Liquid-Liquid Extraction)

  • Sample Spiking: To 100 µL of plasma, add the internal standard solution.

  • Protein Precipitation: Add 400 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes.

  • Liquid-Liquid Extraction: Transfer the supernatant to a new tube. Add 1 mL of methyl tert-butyl ether (MTBE) and vortex. Centrifuge to separate the layers.

  • Evaporation and Reconstitution: Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen. Reconstitute in a suitable solvent for analysis.

Instrumental Analysis

1. GC-MS/MS Method

  • Gas Chromatograph (GC):

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet: Splitless mode, 280 °C.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer (MS):

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • This compound: Precursor Ion (m/z 250) -> Product Ions (e.g., m/z 139, 111).

      • 4,4'-Dichlorobenzophenone (IS): Precursor Ion (m/z 250) -> Product Ions (e.g., m/z 139, 111) - Note: Different product ions or ratios would be used for confirmation if fragmentation patterns differ significantly.

2. LC-MS/MS Method

  • Liquid Chromatograph (LC):

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 50% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer (MS):

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • This compound: Precursor Ion (m/z 251 [M+H]⁺) -> Product Ions (e.g., m/z 139).

      • 4,4'-Dichlorobenzophenone (IS): Precursor Ion (m/z 251 [M+H]⁺) -> Product Ions (e.g., m/z 139).

Quantitative Performance Data (Representative)

The following table summarizes the expected performance characteristics for the quantitative analysis of this compound using the described methods. These values are representative and may vary depending on the specific instrumentation and matrix.

ParameterGC-MS/MSLC-MS/MS
Linearity (r²) > 0.995> 0.997
Limit of Detection (LOD) 0.1 - 1 µg/L0.01 - 0.5 µg/L
Limit of Quantification (LOQ) 0.5 - 5 µg/L0.05 - 2 µg/L
Accuracy (Recovery) 85 - 110%90 - 115%
Precision (RSD) < 15%< 10%

Visualizations

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample Collection (Water, Soil, Biological) Spike Spike with 4,4'-Dichlorobenzophenone (IS) Sample->Spike Extraction Extraction (SPE, QuEChERS, LLE) Spike->Extraction Cleanup Sample Cleanup (d-SPE, etc.) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration GCMS GC-MS/MS Analysis Concentration->GCMS Option 1 LCMS LC-MS/MS Analysis Concentration->LCMS Option 2 Data Data Processing & Quantification GCMS->Data LCMS->Data

Caption: Generalized workflow for the quantitative analysis of this compound.

Logic of Internal Standard Correction

cluster_0 Without Internal Standard cluster_1 With Internal Standard A1 Analyte Peak Area (Variable due to loss/matrix effects) C1 Concentration Calculation (Based on external calibration) A1->C1 R1 Result (Potentially Inaccurate) C1->R1 A2 Analyte Peak Area Ratio Area Ratio (Analyte/IS) (Corrects for variability) A2->Ratio IS2 Internal Standard Peak Area IS2->Ratio C2 Concentration Calculation (Based on calibration curve of ratios) Ratio->C2 R2 Result (Accurate and Precise) C2->R2

Caption: Comparison of quantification with and without an internal standard.

Alternative Analytical Techniques

While GC-MS/MS and LC-MS/MS are the preferred methods for trace-level quantification of this compound due to their high sensitivity and selectivity, other techniques may be considered for specific applications:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is less sensitive than mass spectrometry-based techniques but can be a cost-effective option for analyzing samples with higher concentrations of this compound. The use of an internal standard is still recommended to improve accuracy and precision.

Conclusion

References

The Gold Standard: Deuterated 2,4'-Dichlorobenzophenone as an Internal Standard for Accurate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of 2,4'-Dichlorobenzophenone and related compounds, the choice of an appropriate internal standard is a critical determinant of analytical accuracy and reliability. This guide provides an objective comparison of deuterated this compound with alternative internal standards, supported by established analytical principles and experimental data, to inform methodological decisions in complex analytical workflows.

In the realm of quantitative analysis, particularly when employing powerful techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), the use of an internal standard is indispensable. It serves to correct for variations that can occur during sample preparation, injection, and instrument response, thereby ensuring the integrity of the final results. Among the various types of internal standards, stable isotope-labeled (SIL) compounds, especially deuterated analogs, are widely recognized as the "gold standard."

Deuterated this compound (often denoted as this compound-d_n_) is a molecule in which one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This subtle modification results in a compound that is chemically almost identical to the analyte of interest but has a slightly higher molecular weight, allowing it to be distinguished by a mass spectrometer.

Superior Performance of Deuterated Internal Standards

The primary advantage of using a deuterated internal standard lies in its ability to closely mimic the behavior of the analyte throughout the entire analytical process.[1][2] Because of their near-identical physicochemical properties, deuterated standards co-elute with the analyte during chromatographic separation and experience similar ionization efficiencies and matrix effects in the mass spectrometer.[3] This co-behavior allows for highly effective correction of potential errors, leading to significantly improved accuracy and precision in quantification.

In contrast, non-deuterated internal standards, which are typically structural analogs of the analyte, may exhibit different chromatographic retention times and be affected differently by matrix components.[4] This can lead to less accurate compensation for analytical variability.

Performance Comparison: Deuterated this compound vs. Alternatives

While specific head-to-head comparative studies for deuterated this compound are not extensively published, the principles of isotope dilution mass spectrometry and data from related compounds strongly support its superior performance. The following table summarizes the expected performance characteristics based on established analytical chemistry principles.

Performance ParameterDeuterated this compoundNon-Deuterated Structural Analog (e.g., another dichlorobenzophenone isomer)
Analyte Mimicry Nearly identical chemical and physical properties to this compound.Similar, but not identical, chemical and physical properties.
Chromatographic Co-elution Co-elutes with the analyte, ensuring simultaneous exposure to matrix effects.Different retention time, leading to exposure to different matrix components.
Correction for Matrix Effects Highly effective at compensating for ion suppression or enhancement.Less effective due to differing chromatographic and ionization behavior.
Accuracy & Precision High accuracy and precision due to superior correction capabilities.Potentially lower accuracy and precision.
Recovery Correction Accurately corrects for losses during sample preparation and extraction.May have different extraction recovery than the analyte, leading to inaccurate correction.

Experimental Protocols

Below are generalized experimental protocols for the analysis of this compound using a deuterated internal standard with GC-MS and LC-MS/MS. These protocols are intended as a starting point and should be optimized for specific instrumentation and sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the sample (e.g., water, plasma), add a known amount of deuterated this compound internal standard solution.

  • Add 5 mL of a suitable extraction solvent (e.g., dichloromethane or a hexane/acetone mixture).

  • Vortex or shake vigorously for 2 minutes.

  • Centrifuge to separate the phases.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a small, known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

2. GC-MS Instrumental Analysis

  • Gas Chromatograph (GC):

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector: Splitless injection at 250-280°C.

    • Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 10-20°C/min, and hold for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity. Monitor characteristic ions for both this compound and its deuterated internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

1. Sample Preparation (Solid-Phase Extraction)

  • To 1 mL of the sample, add a known amount of deuterated this compound internal standard solution.

  • Condition a suitable solid-phase extraction (SPE) cartridge (e.g., C18) with methanol followed by water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with a weak solvent mixture to remove interferences.

  • Elute the analyte and internal standard with a stronger organic solvent (e.g., acetonitrile or methanol).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumental Analysis

  • Liquid Chromatograph (LC):

    • Column: A reversed-phase C18 column (e.g., 50-150 mm length, 2.1-4.6 mm ID, 1.7-5 µm particle size).

    • Mobile Phase: A gradient of water (often with a modifier like formic acid or ammonium formate) and an organic solvent like acetonitrile or methanol.

    • Flow Rate: 0.2-0.5 mL/min.

    • Column Temperature: 30-40°C.

  • Tandem Mass Spectrometer (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the analyte's properties.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for optimal sensitivity and selectivity. Monitor specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow and the logical relationship of using a deuterated internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with Deuterated This compound Sample->Spike Extract Extraction (LLE or SPE) Spike->Extract Concentrate Concentration & Reconstitution Extract->Concentrate Inject Injection into GC-MS or LC-MS/MS Concentrate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantification via Calibration Curve Ratio->Quantify

Caption: General experimental workflow for quantitative analysis using a deuterated internal standard.

logical_relationship Analyte This compound (Analyte) Process Analytical Process (Extraction, Chromatography, Ionization) Analyte->Process IS Deuterated This compound (Internal Standard) IS->Process Ratio Constant Analyte/IS Ratio Process->Ratio Variation Process Variations & Matrix Effects Variation->Process AccurateQuant Accurate Quantification Ratio->AccurateQuant

Caption: Logical relationship illustrating the principle of using a deuterated internal standard.

Conclusion

For researchers, scientists, and drug development professionals seeking the highest level of confidence in their quantitative results for this compound and related compounds, the use of a deuterated internal standard is unequivocally the superior choice. Its ability to accurately and precisely correct for analytical variability, particularly matrix effects, ensures the generation of robust and reliable data. While the initial cost of a deuterated standard may be higher than that of a non-deuterated analog, the long-term benefits of improved data quality, reduced need for re-analysis, and increased confidence in analytical outcomes make it a worthwhile investment for any quantitative workflow.

References

Comparative Toxicology of Dichlorobenzophenone Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the toxicological profiles of 2,4'-, 3,4'-, and 4,4'-dichlorobenzophenone, highlighting isomer-specific differences in acute toxicity, endocrine-disrupting potential, and mechanisms of action.

This guide provides a comparative analysis of the toxicity of three dichlorobenzophenone isomers: 2,4'-dichlorobenzophenone, 3,4'-dichlorobenzophenone, and 4,4'-dichlorobenzophenone. Understanding the distinct toxicological properties of these isomers is crucial for researchers, scientists, and drug development professionals engaged in environmental safety assessment and the development of pharmaceuticals and other chemical products. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways to facilitate a comprehensive understanding of their toxic potential.

Quantitative Toxicity Data

The acute toxicity of dichlorobenzophenone isomers varies depending on the position of the chlorine atoms on the phenyl rings. While comprehensive oral toxicity data is not available for all isomers, the existing information, primarily for the 4,4'- isomer, indicates a moderate level of acute toxicity.

IsomerTest SpeciesRoute of AdministrationLD50 (Lethal Dose, 50%)GHS Hazard Classification
4,4'-Dichlorobenzophenone MouseIntraperitoneal200 mg/kg[1][2]Acute Toxicity 4 (Oral): Harmful if swallowed[1]
This compound Data Not AvailableData Not AvailableData Not AvailableSkin Irritation 2, Eye Irritation 2[3]
3,4'-Dichlorobenzophenone Data Not AvailableData Not AvailableData Not AvailablePotential Endocrine Disruptor[4]

Note: The absence of oral LD50 data for 2,4'- and 3,4'-dichlorobenzophenone and for the 4,4'- isomer in rats or other species highlights a significant data gap in the comprehensive comparative assessment of these compounds. The provided GHS classifications are based on available data and may not be exhaustive.

Mechanisms of Toxicity and Endocrine Disruption

The toxicity of dichlorobenzophenone isomers is influenced by their structural differences, which affect their interaction with biological systems. A primary area of concern is their potential to act as endocrine-disrupting chemicals (EDCs).

4,4'-Dichlorobenzophenone (4,4'-DCBP) , a metabolite of the pesticide DDT, has been the most studied of the three isomers.[5] Research suggests that 4,4'-DCBP can exert antiandrogenic effects, meaning it can interfere with the function of male hormones.[1] This interference with the androgen receptor signaling pathway is a critical mechanism of its endocrine-disrupting activity.

3,4'-Dichlorobenzophenone is also classified as a potential endocrine disruptor, although the specific mechanisms and receptor interactions are less well-characterized than those of the 4,4'- isomer.[4]

For This compound , there is limited specific information on its endocrine-disrupting properties and mechanisms of toxicity in the currently available literature.

The differential toxicity observed among isomers of structurally related compounds like dichlorobenzenes, where ortho-substitution enhances hepatic and renal toxicity, suggests that the chlorine substitution pattern in dichlorobenzophenones likely plays a crucial role in their specific toxicological profiles.[6][7]

Experimental Protocols

To assess the toxicological properties of dichlorobenzophenone isomers, several key in vitro assays are employed. These assays provide valuable information on cytotoxicity and endocrine-disrupting potential.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance of the solubilized crystals.

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with various concentrations of the dichlorobenzophenone isomers for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

MTT_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Analysis cell_seeding Seed cells in 96-well plate treatment Treat cells with isomers cell_seeding->treatment compound_prep Prepare dichlorobenzophenone isomer solutions compound_prep->treatment mtt_addition Add MTT reagent treatment->mtt_addition incubation Incubate for formazan formation mtt_addition->incubation solubilization Add solubilizing agent incubation->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate cell viability read_absorbance->data_analysis

MTT Assay Workflow Diagram.
Endocrine Disruption Assessment: Estrogen Receptor Transactivation Assay

This assay determines if a chemical can bind to and activate the estrogen receptor, a key mechanism of endocrine disruption. A common method involves a luciferase reporter gene.

Principle: Cells are engineered to contain the estrogen receptor and a reporter gene (e.g., luciferase) linked to an estrogen-responsive element (ERE). When an estrogenic compound binds to the receptor, the complex binds to the ERE and activates the transcription of the luciferase gene. The resulting light emission is proportional to the estrogenic activity of the compound.[8][9]

Protocol Outline:

  • Cell Plating: Seed stably transfected cells (e.g., T47D-KBluc) in an appropriate assay plate.[10]

  • Compound Treatment: Expose the cells to a range of concentrations of the dichlorobenzophenone isomers.

  • Incubation: Incubate the plates to allow for receptor binding and reporter gene expression.

  • Lysis and Substrate Addition: Lyse the cells and add the luciferase substrate.

  • Luminescence Measurement: Measure the light output using a luminometer.

Estrogen_Receptor_Transactivation_Assay cluster_cellular_events Cellular Events cluster_detection Detection compound Dichlorobenzophenone Isomer (Potential Estrogen) er Estrogen Receptor (ER) compound->er Binds to ere Estrogen Response Element (ERE) er->ere Binds to luciferase_gene Luciferase Reporter Gene ere->luciferase_gene Activates transcription luciferase_protein Luciferase Protein luciferase_gene->luciferase_protein Translates to luciferin Luciferin (Substrate) light Light Emission luciferin->light Catalyzed by Luciferase luciferase_protein->light

Estrogen Receptor Activation Pathway.

Conclusion

The available toxicological data, though incomplete, suggests that dichlorobenzophenone isomers possess varying degrees of toxicity and endocrine-disrupting potential. The 4,4'-isomer is the most studied, with established acute toxicity and antiandrogenic properties. The toxicity profiles of 2,4'- and 3,4'-dichlorobenzophenone are less defined, underscoring the need for further research to conduct a thorough comparative risk assessment. The provided experimental protocols offer a foundation for researchers to conduct further investigations into the specific toxicities and mechanisms of action of these compounds. Future studies should prioritize obtaining oral LD50 and NOAEL data for all isomers and elucidating their detailed interactions with various nuclear receptors to better understand their structure-activity relationships and potential risks to human health and the environment.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Dichlorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of dichlorobenzophenone, a key intermediate and potential impurity in pharmaceutical synthesis, is critical for ensuring drug product quality, safety, and efficacy. The selection of an appropriate analytical method is a pivotal decision, and the cross-validation of different analytical techniques is essential to guarantee consistent and robust data across various laboratories and instruments.[1] This guide provides a comprehensive comparison of three widely used analytical methods for the determination of dichlorobenzophenone: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

This document outlines the performance characteristics of each method, supported by experimental data, to facilitate an informed selection process. Detailed experimental protocols are provided to aid in the implementation and cross-validation of these methods in your laboratory.

Comparative Analysis of Analytical Methods

The choice between HPLC-UV, GC-MS, and LC-MS/MS for the quantification of dichlorobenzophenone hinges on the specific analytical requirements, such as the desired sensitivity, the complexity of the sample matrix, and the required throughput.[1]

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, with detection by UV absorbance.[1]Separation of volatile compounds followed by detection based on mass fragmentation.[1]Separation based on polarity with highly selective detection using mass transitions.[1]
Linearity (r²) Typically ≥0.99[2]Typically ≥0.99[2]0.991–0.999[3]
Accuracy (Recovery) 80-120%[2]70-130%[2]80.0–108%[3]
Precision (RSD) < 10%[2]< 15%[2]1.8–9.5% (inter-day)[3]
Limit of Detection (LOD) 0.006 - 0.05 mg/L[2]0.005 - 1.8 µg/L[2]0.01 to 0.23 μg/L[3]
Sample Volatility Not required.[1]Required (derivatization may be necessary).[1]Not required.[1]
Specificity Moderate to High (dependent on chromatographic resolution).[2]High (mass spectral data provides structural information).[2]Very High (based on specific mass transitions).[1]
Sample Throughput Higher (direct injection often possible).[2]Lower (often requires derivatization).[2]High

Experimental Protocols

Detailed methodologies are fundamental for the successful implementation and cross-validation of analytical methods. The following are representative protocols for the analysis of dichlorobenzophenone and related compounds.

High-Performance Liquid Chromatography (HPLC-UV)

This protocol is a generalized procedure for the analysis of phenolic compounds.

  • Sample Preparation: Filter the aqueous sample through a 0.45 µm syringe filter. For pre-concentration, a solid-phase extraction (SPE) procedure can be employed, with the final extract reconstituted in the mobile phase.[2]

  • HPLC-UV Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.[2]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2][4]

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).[2]

    • Gradient Program: Start with 20% acetonitrile, ramp to 80% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.[2]

    • Flow Rate: 1.5 mL/min.[4]

    • Detection: UV absorbance at 290 nm.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a generalized procedure based on methods for chlorophenol analysis.

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.[2]

    • Load 100 mL of the aqueous sample onto the cartridge at a flow rate of 5 mL/min.[2]

    • Wash the cartridge with 5 mL of deionized water.

    • Elute the analytes with 5 mL of ethyl acetate.

    • The eluate is then concentrated and may require derivatization to improve volatility.

  • GC-MS Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[5]

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.[2]

    • Injection Mode: On-column injection may be used to prevent thermal decomposition.[5][6]

    • MS Detector: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on a method for the analysis of various organic compounds, including benzophenone, in aqueous samples.

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Condition HLB cartridges with 5 mL of methanol and 5 mL of Milli-Q water.[7]

    • Load 1 L of the filtered sample.

    • Rinse the cartridges twice with 5 mL of Milli-Q water.[7]

    • Dry the cartridges under a vacuum for 30 minutes.[7]

    • Elute with 5 mL of acetone and 2 x 5 mL of methanol.[7]

    • Dry the extracts using nitrogen and reconstitute the residues in 300 µL of acetonitrile/0.02 M formic acid (50/50).[7]

  • LC-MS/MS Conditions:

    • LC System: Shimadzu LCMS-8060NX or equivalent.[8]

    • Column: C18 reversed-phase LC column.[7]

    • Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water.[7]

    • MS/MS Detector: Electrospray ionization (ESI) source operating in positive or negative mode, with detection using multiple reaction monitoring (MRM).[3][9]

Mandatory Visualizations

The following diagrams illustrate the conceptual workflows for the cross-validation of analytical methods and the core parameters assessed during this process.

CrossValidationWorkflow cluster_methodA Analytical Method A (e.g., HPLC) cluster_methodB Analytical Method B (e.g., GC-MS) A_dev Method Development A_val Method Validation A_dev->A_val A_sample Sample Analysis A_val->A_sample compare Comparison of Results A_sample->compare B_dev Method Development B_val Method Validation B_dev->B_val B_sample Sample Analysis B_val->B_sample B_sample->compare conclusion Conclusion on Method Equivalence compare->conclusion

Caption: A logical workflow for the cross-validation of two analytical methods.

ValidationParameters cluster_params Core Validation Parameters Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

References

A Comparative Guide to HPLC and GC for the Analysis of 2,4'-Dichlorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, selecting the appropriate analytical technique is paramount for accurate quantification and characterization of compounds. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of 2,4'-Dichlorobenzophenone, a compound relevant in various chemical syntheses. We present a summary of their principles, experimental data, and a direct comparison to aid in methodology selection.

Physicochemical Properties of this compound

Understanding the physical and chemical properties of this compound is essential for determining the most suitable chromatographic technique. The compound's volatility and thermal stability are key factors in choosing between GC and HPLC.

PropertyValueSource
Molecular Formula C₁₃H₈Cl₂O[1][2]
Molecular Weight 251.11 g/mol [1][3]
Melting Point 67 °C[4]
Boiling Point 214-215 °C (at 22 torr)[4]
LogP 4.25 - 4.4[1][3]
Solubility Low solubility in water; soluble in organic solvents.[5]

The relatively high boiling point indicates that this compound is a semi-volatile compound, making it amenable to both HPLC and GC analysis, though GC will require elevated temperatures.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for separating non-volatile or thermally sensitive compounds.[6][7] For this compound, a reverse-phase method is typically employed.

Experimental Protocol: HPLC

A common HPLC method for this compound involves the following conditions.[3]

  • Sample Preparation: Dissolve the sample in a suitable organic solvent, such as methanol or acetonitrile, and filter through a 0.45 µm membrane filter before injection.[8]

  • HPLC System:

    • Column: Newcrom R1 or a similar C18 reverse-phase column (e.g., 4.6 mm i.d. × 250 mm, 5 µm).[3][8]

    • Detector: UV-Vis or Photodiode Array (PDA) detector. The detection wavelength is selected based on the UV absorbance maximum of the analyte. For similar compounds, wavelengths around 230 nm have been used.[9]

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water, often with an acid modifier like phosphoric acid or formic acid for better peak shape.[3] For Mass Spectrometry (MS) detection, volatile modifiers like formic acid are necessary.[3]

  • Flow Rate: Typically 0.8 - 1.0 mL/min.[8][9]

  • Temperature: HPLC for this type of compound can often be performed at room temperature.[10]

Gas Chromatography (GC) Analysis

GC is an ideal technique for volatile and thermally stable compounds.[7] Given that this compound can be volatilized at high temperatures, GC, particularly when coupled with a mass spectrometer (GC-MS), offers high sensitivity and specificity.

Experimental Protocol: GC

A representative GC-MS method for the analysis of benzophenones is detailed below.[11]

  • Sample Preparation: Samples can be prepared by dissolving in an appropriate solvent like hexane. For complex matrices, a pre-concentration step such as solid-phase extraction (SPE) may be required.[11]

  • GC System:

    • Column: A non-polar or medium-polarity capillary column, such as a ZB-5-MS (5% phenyl)-methylpolysiloxane column (30 m × 0.25 mm × 0.25 µm), is suitable.[11]

    • Carrier Gas: Inert gas like Helium or Nitrogen.[7]

    • Injector: A split/splitless injector is commonly used. To prevent thermal decomposition of sensitive compounds, on-column injection can be considered.[12]

    • Temperatures:

      • Injector Port: Held at a high temperature, for instance, 270 °C, to ensure rapid volatilization.[11]

      • Oven Program: A temperature gradient is used to separate compounds, e.g., starting at a lower temperature and ramping up to 300 °C.

    • Detector: A Mass Spectrometer (MS) or an Electron Capture Detector (ECD) can be used. MS provides structural information for definitive identification[1][11], while ECD is highly sensitive to halogenated compounds like dichlorobenzophenone.

Performance Comparison: HPLC vs. GC

The choice between HPLC and GC depends on the specific requirements of the analysis, such as required sensitivity, sample throughput, and available equipment.

ParameterHPLCGC
Principle Separation of soluble compounds in a liquid mobile phase.[10]Separation of volatile compounds in a gaseous mobile phase.[7]
Applicability Well-suited as it avoids high temperatures, preventing potential thermal degradation. Ideal for non-volatile impurities.[7]Applicable due to its semi-volatile nature. Requires high temperatures which could pose a risk for degradation.[10]
Detector UV-Vis, PDA, MS.[7]MS, Flame Ionization Detector (FID), Electron Capture Detector (ECD).
Speed Run times are typically longer (10-60 minutes).[10]Generally faster run times (can be under 25 minutes).[6][13]
Sensitivity Dependent on the detector; good for UV-active compounds.[6]Very high sensitivity, especially with ECD for halogenated compounds or MS for specific ions.[6]
Cost Higher operational cost due to the need for expensive solvents.[10]More cost-effective per analysis due to the use of gases instead of solvents.[6][10]
Sample Prep Simple dissolution and filtration for clean samples.May require extraction and cleanup, especially for complex matrices.

Visualizing the Workflow and Decision Process

To better illustrate the processes and aid in decision-making, the following diagrams are provided.

Analytical_Workflow cluster_0 HPLC Workflow cluster_1 GC Workflow Sample_HPLC Sample in Solution Prep_HPLC Filtration (0.45 µm) Sample_HPLC->Prep_HPLC Inject_HPLC HPLC Injection Prep_HPLC->Inject_HPLC Sep_HPLC Reverse-Phase Column Separation Inject_HPLC->Sep_HPLC Detect_HPLC UV or MS Detection Sep_HPLC->Detect_HPLC Data_HPLC Data Analysis & Quantification Detect_HPLC->Data_HPLC Sample_GC Sample in Solvent Prep_GC Extraction / Cleanup (e.g., SPE) Sample_GC->Prep_GC Inject_GC GC Injection (High Temp) Prep_GC->Inject_GC Sep_GC Capillary Column Separation Inject_GC->Sep_GC Detect_GC MS or ECD Detection Sep_GC->Detect_GC Data_GC Data Analysis & Identification Detect_GC->Data_GC Decision_Tree start Start: Analyze 2,4'-DCBP q1 Primary Goal? start->q1 q2 High Throughput Needed? q1->q2 Quantification gc Choose GC q1->gc Structural ID q3 Concern for Thermal Stability? q2->q3 No q2->gc Yes hplc Choose HPLC q3->hplc Yes q3->gc No

References

A Comparative Guide to Method Validation for 2,4'-Dichlorobenzophenone Analysis in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantitative determination of 2,4'-Dichlorobenzophenone (2,4'-DCBP) in environmental samples. The information presented is supported by experimental data from various studies to assist in the selection of the most suitable method for specific research needs.

Introduction

This compound is a chemical intermediate used in the synthesis of various products and can be found in the environment as a contaminant. Accurate and reliable analytical methods are crucial for monitoring its presence in different environmental matrices such as water, soil, and sediment. This guide focuses on the validation of common analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), along with associated sample preparation methods.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. Below are representative protocols for the analysis of benzophenones, including 2,4'-DCBP, in environmental samples.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Water and Soil Samples

This method is widely used for the analysis of semi-volatile organic compounds like 2,4'-DCBP.

1. Sample Preparation:

  • Water Samples (Solid-Phase Extraction - SPE):

    • Acidify the water sample (e.g., 1 L) to a pH of approximately 2 with a suitable acid.

    • Condition a C18 SPE cartridge by passing methanol followed by deionized water.

    • Load the water sample onto the SPE cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analyte with a suitable organic solvent (e.g., ethyl acetate or a mixture of acetone and methanol).[1]

    • Concentrate the eluate under a gentle stream of nitrogen.

    • The residue is then reconstituted in a small volume of a suitable solvent for GC-MS analysis.

  • Soil/Sediment Samples (Pressurized Liquid Extraction - PLE):

    • Mix the homogenized soil or sediment sample with a drying agent (e.g., diatomaceous earth).

    • Pack the mixture into a PLE cell.

    • Extract the sample with an appropriate solvent (e.g., a mixture of acetone and hexane) at elevated temperature and pressure. Pressurized liquid extraction has been shown to provide better recoveries compared to Soxhlet and ultrasound-assisted methods.[1]

    • Concentrate the extract and perform a clean-up step if necessary (e.g., using silica gel or Florisil chromatography) to remove interfering compounds.

    • The cleaned extract is then ready for GC-MS analysis.

2. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).

    • Injector: Splitless or on-column injection to enhance sensitivity. On-column injection can be particularly useful to prevent thermal decomposition of thermally labile compounds.[2]

    • Oven Temperature Program: A programmed temperature ramp to achieve optimal separation of the target analyte from other components.

    • Carrier Gas: Helium or Hydrogen.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity by monitoring characteristic ions of 2,4'-DCBP.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Water and Sediment Samples

LC-MS/MS is a highly sensitive and selective technique suitable for the analysis of a wide range of compounds, including those that are not amenable to GC analysis without derivatization.[3]

1. Sample Preparation:

  • Water Samples (Direct Injection or SPE):

    • For relatively clean water samples, direct injection after filtration may be possible.

    • For trace-level analysis, a preconcentration step using SPE, similar to the GC-MS method, is employed.[4] Oasis HLB cartridges are a common choice for extracting a broad range of compounds.[1]

  • Sediment/Sludge Samples (Dispersive Solid-Phase Extraction - d-SPE):

    • Extract the sample with a suitable solvent (e.g., acetonitrile).

    • Add salts to induce phase separation (salting-out).

    • Take an aliquot of the organic phase and add a mixture of sorbents (e.g., C18 and graphitized carbon black) to remove interferences.

    • Centrifuge and filter the extract before LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph (LC) Conditions:

    • Column: A reversed-phase C18 or similar column.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or ammonium acetate to improve ionization.

    • Flow Rate: Typical analytical flow rates are used.

  • Tandem Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for the highest selectivity and sensitivity, by monitoring specific precursor-to-product ion transitions for 2,4'-DCBP.

Data Presentation: Comparison of Method Performance

The following table summarizes the quantitative performance data for different analytical methods used for the determination of benzophenones, including 2,4'-DCBP and its isomers, in environmental samples.

ParameterGC-MSLC-MS/MSOther Methods
Limit of Detection (LOD) 0.034 - 3.2 µg/L (Water, depending on preconcentration)[5]0.15 - 1.51 µg/L (Water)[6]DLLME-MEKC: 0.29 - 0.52 µmol/L (Water)[7]
Limit of Quantification (LOQ) 0.01 mg/kg (Soil)[8]0.50 - 5.0 µg/L (Water)[6]-
Recovery 96-107% (Water, SPE)[5]; 65-77% (Biota)[2]81.2 - 94.1% (Water, DSPE)[1]; 80-86% (Water, SPE)[1]44-70% (Water, MEPS)[5]
Precision (RSD) <15%[9]<18%[6]4.9% and 1.5% (DLLME-MEKC)[7]
**Linearity (R²) **>0.990.9830 - 0.9972[6]-
Sample Volume Typically larger (e.g., 500 mL - 1 L for water)Can be smaller depending on sensitivityVaries
Derivatization May be required for some compounds, but not typically for 2,4'-DCBPNot requiredMay be required

Note: The performance characteristics can vary significantly depending on the specific sample matrix, instrumentation, and laboratory conditions. The values presented are indicative based on available literature.

Mandatory Visualization

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Environmental Sample (Water, Soil, Sediment) Extraction Extraction (SPE, PLE, d-SPE) Sample->Extraction Cleanup Clean-up (Optional) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Reconstitution Reconstitution Concentration->Reconstitution Analysis GC-MS or LC-MS/MS Reconstitution->Analysis Data Data Acquisition Analysis->Data Quantification Quantification Data->Quantification Validation Method Validation Quantification->Validation

Caption: A typical workflow for the analysis of this compound in environmental samples.

Logical Comparison of Analytical Methods

method_comparison cluster_attributes Performance Attributes GCMS GC-MS Sensitivity Sensitivity GCMS->Sensitivity Good Selectivity Selectivity GCMS->Selectivity Good (SIM) Robustness Robustness GCMS->Robustness High Versatility Versatility GCMS->Versatility Volatile/Semi-volatile Cost Cost GCMS->Cost Lower LCMSMS LC-MS/MS LCMSMS->Sensitivity Excellent LCMSMS->Selectivity Excellent (MRM) LCMSMS->Robustness Moderate LCMSMS->Versatility Broad Range LCMSMS->Cost Higher

Caption: A logical comparison of GC-MS and LC-MS/MS for this compound analysis.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the determination of this compound in environmental samples. The choice between these methods will depend on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. For routine monitoring where high sensitivity is not the primary concern, GC-MS can be a robust and cost-effective option. However, for trace-level detection and in complex matrices, the superior sensitivity and selectivity of LC-MS/MS make it the preferred method. Proper method validation, including the assessment of parameters like LOD, LOQ, recovery, and precision, is essential to ensure the generation of high-quality and reliable data for environmental monitoring and risk assessment.

References

A Guide to Inter-Laboratory Comparison of 2,4'-Dichlorobenzophenone Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Designing an Inter-Laboratory Comparison Study

An inter-laboratory comparison or proficiency test is a valuable tool for assessing the competence of laboratories and the reliability of analytical methods.[1] A successful study requires careful planning, from the preparation of test materials to the statistical analysis of the results.[1] The fundamental goal is to ensure that different laboratories can produce comparable and accurate results for the same analyte.[2]

The following diagram illustrates the logical workflow for organizing an inter-laboratory comparison study:

inter_laboratory_comparison_workflow planning Study Planning (Define objectives, select participants) material_prep Test Material Preparation (Homogeneous & stable samples) planning->material_prep distribution Sample Distribution (Secure & timely delivery) material_prep->distribution analysis Analysis by Participants (Using own validated methods) distribution->analysis data_collection Data Collection & Collation (Centralized reporting) analysis->data_collection stat_analysis Statistical Analysis (z-scores, reproducibility) data_collection->stat_analysis report Final Report & Feedback (Performance evaluation) stat_analysis->report improvement Corrective Actions & Improvement (By participating labs) report->improvement

Caption: Logical workflow for an inter-laboratory comparison study.

Comparison of Analytical Methodologies

The selection of an appropriate analytical method is critical for the accurate quantification of 2,4'-Dichlorobenzophenone. The most common high-sensitivity methods for this and similar semi-volatile organic compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds in the gas phase followed by detection based on their mass-to-charge ratio.[2]Separation in the liquid phase followed by highly selective detection using two stages of mass analysis (precursor and product ions).[2]
Analyte Suitability Suitable for volatile and thermally stable compounds. Derivatization may be required for less volatile analytes.Broad applicability for non-volatile and thermally labile compounds.
Selectivity Good, based on retention time and mass fragmentation patterns.[2]Excellent, due to the monitoring of specific precursor-to-product ion transitions, which minimizes matrix interference.[3]
Sensitivity High, often reaching picogram levels.Very high, capable of detecting femtogram to picogram levels, making it ideal for trace analysis.[2]
Sample Throughput Moderate, with typical run times of 15-30 minutes.High, with modern systems offering run times of less than 10 minutes.[4]
Matrix Effects Can be susceptible to matrix-induced signal enhancement or suppression.Also susceptible to matrix effects, but these can be effectively corrected using isotopically labeled internal standards.[3]
Typical Application Targeted and non-targeted screening of semi-volatile organic compounds in environmental and biological samples.[5]Gold standard for quantitative analysis requiring high sensitivity and selectivity, such as in bioanalytical studies and trace contaminant monitoring.[2][4]

Experimental Protocols

Detailed and standardized experimental protocols are the foundation of any successful inter-laboratory comparison. Below are example methodologies for the analysis of this compound in a water matrix.

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

Solid-phase extraction is a common technique for isolating and concentrating semi-volatile organic compounds from aqueous samples.

  • Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Drying: Dry the cartridge by drawing a vacuum or passing nitrogen through it for 10-15 minutes.

  • Elution: Elute the trapped analytes with 5-10 mL of a suitable solvent, such as ethyl acetate or dichloromethane.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Reconstitution: Add an internal standard and reconstitute the sample in a solvent compatible with the analytical instrument (e.g., hexane for GC-MS, methanol for LC-MS/MS).

Analytical Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general guideline and should be optimized for the specific instrument and column used.

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Mass Spectrometer: Agilent 5973N or equivalent.[6]

  • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[6]

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 20°C/min to 320°C.

    • Hold: 2 minutes at 320°C.[6]

  • MS Ionization Mode: Electron Impact (EI).

  • Monitored Ions (m/z): For this compound (molecular weight 251.11), characteristic ions would be monitored, for instance, m/z 250 (molecular ion), 139, and 111.[7]

Analytical Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is a general guideline and requires optimization of MS/MS parameters for this compound.

  • LC System: Agilent 1260 Infinity or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.35 mL/min.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping to a high percentage of mobile phase B to elute the analyte.

  • Ionization Mode: Electrospray Ionization (ESI), likely in positive mode.

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound would need to be determined empirically. For example, the precursor ion would be [M+H]+ (m/z 252), and product ions would be generated by collision-induced dissociation.

The following diagram illustrates a typical experimental workflow for the analysis of this compound.

analytical_workflow sample_collection Sample Collection (e.g., Water Sample) spiking Internal Standard Spiking (e.g., Deuterated Analog) sample_collection->spiking extraction Solid-Phase Extraction (SPE) (Isolate & Concentrate) spiking->extraction analysis Instrumental Analysis (GC-MS or LC-MS/MS) extraction->analysis data_processing Data Processing (Integration & Quantification) analysis->data_processing results Result Reporting (Concentration in ng/L) data_processing->results

Caption: A typical experimental workflow for sample analysis.

Conclusion

While a dedicated inter-laboratory comparison for this compound has not been identified in public literature, this guide provides the necessary framework for researchers to design, execute, and evaluate such a study. By employing robust and well-validated analytical methods like GC-MS and LC-MS/MS, and by adhering to established guidelines for proficiency testing, laboratories can ensure the accuracy and comparability of their measurement data. This is crucial for reliable environmental monitoring, toxicological studies, and regulatory compliance.

References

A Comparative Guide to Assessing the Purity of Synthesized 2,4'-Dichlorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is a critical parameter that directly impacts research outcomes and the safety and efficacy of potential therapeutic agents. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 2,4'-Dichlorobenzophenone, a key intermediate in various synthetic pathways. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC) are objectively compared, with supporting experimental data and detailed protocols.

Comparison of Analytical Methods

The selection of an appropriate analytical technique for purity assessment depends on various factors, including the expected impurities, the required level of sensitivity, and the nature of the synthesized material. The following table summarizes the performance of the four key analytical methods for the purity determination of this compound and its related compounds.

Parameter HPLC-UV GC-MS Quantitative NMR (qNMR) Differential Scanning Calorimetry (DSC)
Principle Separation based on polaritySeparation based on volatility and mass-to-charge ratioSignal intensity proportional to the number of nucleiMelting point depression by impurities
Primary Use Quantification of the main component and non-volatile impuritiesIdentification and quantification of volatile and semi-volatile impuritiesAbsolute quantification of the main component and structural elucidation of impuritiesDetermination of the absolute purity of highly crystalline compounds
Reported Linearity (R²) >0.999 (for related compounds)[1][2]>0.99 (for related compounds)>0.995 (for various organic compounds)[3]Not Applicable
Limit of Detection (LOD) ~0.004 µg/mL (for 2,4-D, a related chlorinated aromatic)[1]< 1 ng/L (for chlorophenolic compounds)[4]Dependent on concentration and instrument sensitivityDependent on impurity type and concentration
Limit of Quantitation (LOQ) ~0.01 µg/mL (for 2,4-D, a related chlorinated aromatic)[1]~2.5-10 ng/L (for chlorophenolic compounds)[4]Dependent on concentration and instrument sensitivityTypically for purities >95 mol%[5]
Accuracy (Recovery %) 96-115% (for 2,4-D, a related chlorinated aromatic)[1]99-146% (for 4,4'-Dichlorobenzophenone)[6]98.8-99.9% (for various organic compounds)[3]High for eutectic systems
Precision (%RSD) <7% (for 2,4-D, a related chlorinated aromatic)[1]<15% (for related compounds)<0.5% (for various organic compounds)[3]High for homogeneous samples

Note: The quantitative data presented above for HPLC and GC-MS are based on studies of structurally related compounds and should be validated for this compound.

Potential Impurities in Synthesized this compound

The most common method for synthesizing this compound is the Friedel-Crafts acylation of chlorobenzene with 2-chlorobenzoyl chloride.[7] This reaction can lead to the formation of several impurities, primarily:

  • Isomeric Dichlorobenzophenones: Due to the directing effects of the chloro substituent on the chlorobenzene ring, other isomers such as 2,2'-, 2,3'-, 3,4'-, and 4,4'-dichlorobenzophenone can be formed.[7][8] The separation and quantification of these isomers are crucial for accurate purity assessment.

  • Unreacted Starting Materials: Residual chlorobenzene and 2-chlorobenzoyl chloride may be present in the final product.

  • Polysubstituted Products: Although less common in acylation compared to alkylation, there is a possibility of further acylation of the product.[9][10]

  • Solvent Residues: Depending on the solvent used in the synthesis and purification steps, residual solvents may be present.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a robust and widely used technique for the quantitative analysis of this compound and its non-volatile impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Data acquisition and processing software.

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh the synthesized this compound sample and dissolve it in the mobile phase to a known concentration (e.g., 0.1 mg/mL). Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.

  • Quantification: Determine the peak area of this compound in the sample chromatogram and calculate the purity using the area normalization method or an external standard calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for the identification and quantification of volatile and semi-volatile impurities, including isomeric byproducts and residual solvents.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or time-of-flight).

  • Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Data acquisition and processing software.

Reagents:

  • Dichloromethane or other suitable solvent (GC grade)

  • This compound reference standard

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in dichloromethane (e.g., 1 mg/mL).

  • Sample Preparation: Dissolve a known amount of the synthesized sample in dichloromethane to a final concentration of approximately 100 µg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 280 °C

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Temperature Program: Start at 150 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-350

  • Analysis: Inject the sample solution.

  • Data Analysis: Identify the main peak corresponding to this compound based on its retention time and mass spectrum. Identify impurity peaks by comparing their mass spectra with library databases (e.g., NIST). Quantify impurities using the area percentage method or by preparing calibration curves for known impurities.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) with a suitable probe.

  • NMR data processing software.

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard of known purity (e.g., maleic anhydride, dimethyl sulfone)

Procedure:

  • Sample Preparation: Accurately weigh the synthesized this compound sample (e.g., 10-20 mg) and a known amount of the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

    • Ensure a good signal-to-noise ratio by acquiring an adequate number of scans.

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Purity Calculation: Integrate a well-resolved signal of this compound and a signal of the internal standard. Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to determine the purity of highly crystalline substances by measuring the depression of the melting point caused by impurities.[5][11][12]

Instrumentation:

  • Differential Scanning Calorimeter with a refrigerated cooling system.

  • Hermetically sealed aluminum pans.

  • Data acquisition and processing software with purity analysis capabilities.

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the crystalline this compound sample (1-3 mg) into a hermetically sealed aluminum pan.

  • DSC Analysis:

    • Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting transition.

    • Use an inert atmosphere (e.g., nitrogen) to prevent oxidation.

  • Data Analysis: The software uses the van't Hoff equation to calculate the mole fraction of impurities based on the shape of the melting endotherm. The analysis involves plotting the sample temperature versus the reciprocal of the fraction melted.

Visualizing the Workflow

The following diagrams illustrate the general workflow for assessing the purity of synthesized this compound and a decision-making pathway for selecting the appropriate analytical method.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting start Synthesized this compound weigh Accurate Weighing start->weigh dissolve Dissolution in Appropriate Solvent hplc HPLC-UV Analysis dissolve->hplc gcms GC-MS Analysis dissolve->gcms qnmr qNMR Analysis dissolve->qnmr weigh->dissolve dsc DSC Analysis weigh->dsc data_proc Data Processing & Integration hplc->data_proc gcms->data_proc qnmr->data_proc dsc->data_proc purity_report Comprehensive Purity Report data_proc->purity_report

Caption: Experimental workflow for purity assessment.

DecisionPathway cluster_goals Primary Objective cluster_methods Recommended Method start Purity Assessment Goal quant Quantitative Purity start->quant Routine QC impurity_id Impurity Identification start->impurity_id Volatile Impurities absolute_purity Absolute Purity of Crystalline Solid start->absolute_purity High Purity Standard qnmr qNMR start->qnmr Primary Method hplc HPLC-UV quant->hplc gcms GC-MS impurity_id->gcms dsc DSC absolute_purity->dsc

Caption: Decision pathway for method selection.

References

A Comparative Guide to the Synthetic Routes of 2,4'-Dichlorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three primary synthetic routes to 2,4'-Dichlorobenzophenone, a key intermediate in the pharmaceutical and chemical industries. The validation of an optimal synthetic pathway is crucial for efficiency, scalability, and cost-effectiveness in drug development and manufacturing. This document presents an objective analysis of the Friedel-Crafts acylation, a Grignard-based synthesis, and a Suzuki coupling approach, supported by detailed experimental protocols and quantitative performance data.

At a Glance: Comparison of Synthetic Routes

ParameterFriedel-Crafts AcylationGrignard-based SynthesisSuzuki Coupling
Starting Materials Chlorobenzene, 2-Chlorobenzoyl chloride, Lewis Acid (e.g., AlCl₃)1-Bromo-4-chlorobenzene, Magnesium, 2-Chlorobenzaldehyde, Oxidizing agent2-Chlorobenzoyl chloride, 4-Chlorophenylboronic acid, Palladium catalyst
Number of Steps 121
Typical Overall Yield Moderate to HighModerateHigh
Key Advantages Readily available and inexpensive starting materials; well-established methodology.Avoids the use of strong Lewis acids that can be difficult to handle and dispose of.High functional group tolerance; typically high yields and selectivity.
Key Disadvantages Formation of isomeric byproducts requiring purification; use of stoichiometric amounts of corrosive and moisture-sensitive Lewis acids.Two-step process; Grignard reagents are highly sensitive to moisture and protic solvents; requires an additional oxidation step.Cost of palladium catalyst and boronic acid starting materials can be higher; requires careful exclusion of oxygen.

Synthetic Route 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and direct method for the synthesis of aryl ketones. In this case, chlorobenzene is acylated with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Friedel-Crafts Acylation cluster_reactants Reactants chlorobenzene Chlorobenzene product This compound chlorobenzene->product acyl_chloride 2-Chlorobenzoyl chloride acyl_chloride->product catalyst AlCl₃ catalyst->product byproduct HCl

Caption: Friedel-Crafts acylation of chlorobenzene.

Experimental Protocol:

A detailed experimental procedure for the Friedel-Crafts acylation of m-dichlorobenzene, which yields 2,4-dichlorobenzophenone, is as follows. A similar approach can be adapted using chlorobenzene and 2-chlorobenzoyl chloride.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, place anhydrous aluminum chloride (1.1 to 1.5 equivalents) and a suitable solvent such as dichloromethane or nitrobenzene.

  • Addition of Reactants: Cool the suspension to 0-5 °C. Slowly add 2-chlorobenzoyl chloride (1.0 equivalent) to the stirred suspension. Following this, add chlorobenzene (1.0 to 1.2 equivalents) dropwise, maintaining the low temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers and wash successively with 2M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Performance Data:
ParameterValue
Yield Moderate to high, but can be variable depending on conditions and catalyst. The reaction of m-dichlorobenzene with benzoyl chloride can produce 2,4-dichlorobenzophenone as the main product.[1]
Purity Often requires purification to remove isomeric byproducts (e.g., 2,2'- and 2,3'-dichlorobenzophenone).
Reaction Time 2-6 hours
Temperature 0 °C to room temperature

Synthetic Route 2: Grignard-based Synthesis

This two-step approach involves the initial formation of a diarylmethanol intermediate via a Grignard reaction, followed by oxidation to the desired benzophenone. Specifically, 4-chlorophenylmagnesium bromide is reacted with 2-chlorobenzaldehyde to produce (2-chlorophenyl)(4-chlorophenyl)methanol, which is then oxidized.

Grignard Synthesis cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Oxidation grignard_reagent 4-Chlorophenyl- magnesium bromide intermediate (2-Chlorophenyl)(4-chlorophenyl)methanol grignard_reagent->intermediate aldehyde 2-Chlorobenzaldehyde aldehyde->intermediate product This compound intermediate->product oxidant Oxidizing Agent (e.g., PCC, KMnO₄) oxidant->product

Caption: Two-step Grignard-based synthesis.

Experimental Protocols:

Step 1: Synthesis of (2-chlorophenyl)(4-chlorophenyl)methanol via Grignard Reaction

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.1 equivalents). Add a small crystal of iodine to initiate the reaction. Add anhydrous tetrahydrofuran (THF) to cover the magnesium. Slowly add a solution of 1-bromo-4-chlorobenzene (1.0 equivalent) in anhydrous THF dropwise to maintain a gentle reflux. After the addition, reflux the mixture for an additional 30-60 minutes.

  • Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C. Add a solution of 2-chlorobenzaldehyde (0.9 equivalents) in anhydrous THF dropwise. After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude alcohol can be purified by column chromatography.

Step 2: Oxidation to this compound

  • Reaction Setup: Dissolve the (2-chlorophenyl)(4-chlorophenyl)methanol (1.0 equivalent) from the previous step in a suitable solvent like dichloromethane.

  • Oxidation: Add an oxidizing agent such as pyridinium chlorochromate (PCC) (1.5 equivalents) in portions to the stirred solution.

  • Reaction Monitoring and Work-up: Stir the reaction at room temperature until the starting material is consumed (monitored by TLC). Upon completion, filter the reaction mixture through a pad of silica gel or celite to remove the chromium salts.

  • Purification: Remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Performance Data:
ParameterStep 1: Grignard ReactionStep 2: OxidationOverall
Yield Typically high (e.g., ~75% for similar reactions).[2]High (can be >90%).Moderate
Purity Generally good, requires purification.Good, requires purification.Good after purification.
Reaction Time 2-4 hours2-4 hours4-8 hours
Temperature 0 °C to refluxRoom temperature-

Synthetic Route 3: Suzuki Coupling

The Suzuki coupling offers a modern and versatile method for constructing the C-C bond between the two aryl rings of the benzophenone. This route involves the palladium-catalyzed cross-coupling of an acyl chloride with an arylboronic acid.

Suzuki Coupling cluster_reactants Reactants acyl_chloride 2-Chlorobenzoyl chloride product This compound acyl_chloride->product boronic_acid 4-Chlorophenyl- boronic acid boronic_acid->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base catalyst->product

Caption: Suzuki coupling for this compound synthesis.

Experimental Protocol:
  • Reaction Setup: In a flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobenzoyl chloride (1.0 equivalent), 4-chlorophenylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (1-5 mol%), and a base (e.g., potassium carbonate or sodium carbonate, 2.0 equivalents).

  • Solvent and Reaction: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane and an aqueous solution of the base. Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours under an inert atmosphere. The reaction progress should be monitored by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Performance Data:
ParameterValue
Yield High (often >80%).
Purity Generally high, with good selectivity.
Reaction Time 4-12 hours
Temperature 80-100 °C

Conclusion

Each of the presented synthetic routes offers a viable pathway to this compound, with distinct advantages and disadvantages.

  • The Friedel-Crafts acylation is a cost-effective, one-step method, but it suffers from the use of harsh reagents and the potential for isomeric impurities.

  • The Grignard-based synthesis provides an alternative that avoids strong Lewis acids but involves a two-step process with moisture-sensitive intermediates.

  • The Suzuki coupling represents a more modern approach with high yields and selectivity, but the cost of the catalyst and starting materials may be a consideration for large-scale production.

The optimal choice of synthetic route will depend on the specific requirements of the researcher or drug development professional, including considerations of cost, scale, available equipment, and desired purity of the final product. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this compound.

References

A Comparative Analysis of the Photoinitiating Efficiency of Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of substituted benzophenones, a prominent class of Type II photoinitiators. Benzophenone and its derivatives are extensively used in free-radical photopolymerization for applications ranging from coatings and adhesives to 3D printing and the fabrication of biomedical devices.[1] These compounds initiate polymerization upon UV light absorption by generating free radicals in the presence of a co-initiator.[1] The efficiency of this process is critically dependent on the molecular structure and substitution pattern on the benzophenone scaffold, which significantly influences its photochemical and photophysical properties.[1]

Mechanism of Action: Type II Photoinitiation

Benzophenone (BP) and its derivatives are classic Type II photoinitiators.[2][3] Unlike Type I photoinitiators that undergo unimolecular cleavage to form radicals, Type II initiators function through a bimolecular process.[3][4] Upon absorption of UV radiation, the benzophenone molecule is promoted from its ground state to an excited singlet state, which then rapidly undergoes intersystem crossing (ISC) to a more stable, long-lived triplet state.[4][5] In this excited triplet state, the benzophenone derivative abstracts a hydrogen atom from a synergist or co-initiator, typically a tertiary amine.[2][3][5] This hydrogen abstraction process generates two radicals: a ketyl radical from the benzophenone and an aminoalkyl radical from the co-initiator.[5] The aminoalkyl radical is the primary species responsible for initiating the polymerization of monomers, such as acrylates.[5]

G cluster_initiation Photoinitiation Process BP Benzophenone (BP) BP_S1 Singlet State (¹BP) BP->BP_S1 UV Light (hν) BP_T1 Triplet State (³BP) BP_S1->BP_T1 Intersystem Crossing (ISC) Ketyl_Radical Ketyl Radical BP_T1->Ketyl_Radical Hydrogen Abstraction CoInitiator Co-initiator (R₃N) Aminoalkyl_Radical Aminoalkyl Radical (R₂NĊHR') Monomer Monomer (M) Aminoalkyl_Radical->Monomer Initiation Polymer Propagating Polymer Monomer->Polymer Propagation CoInitiator_input Co-initiator (R₃N) Monomer_input Monomer (M)

Caption: General mechanism of Type II photoinitiation by benzophenone derivatives.

Performance Comparison of Benzophenone Derivatives

The efficacy of a photoinitiator is determined by parameters such as its absorption characteristics (λmax, ε), thermal stability, and its ability to efficiently initiate polymerization, often measured by the final monomer conversion and polymerization rate. Structural modifications to the benzophenone backbone can lead to red-shifted absorption maxima and enhanced molar extinction coefficients, improving light absorption with modern light sources like LEDs.[6][7]

The following tables summarize the performance of various substituted benzophenones in comparison to the parent benzophenone (BP) and the commercial photoinitiator 4,4'-bis(diethylamino) benzophenone (EMK).

Table 1: Photophysical and Thermal Properties of Selected Benzophenone Derivatives

Photoinitiatorλmax (nm) in CH₂Cl₂Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Td (°C)¹Tm (°C)²Reference
BP (Benzophenone)338134-48-51[6]
EMK (4,4'-bis(diethylamino)benzophenone)37839,800-93-96[6]
BPD-D 38245,700360224[6]
BPDM-D 37862,000369283[6]
BPDP-D 38779,000424309[6]

¹ Td: Temperature of 5% weight loss, indicating thermal stability. ² Tm: Melting point temperature.

Table 2: Photopolymerization Efficiency of Benzophenone Derivatives

Photoinitiating System¹Final Double Bond Conversion (%)Polymerization Rate (Rp) (s⁻¹)Light SourceMonomerReference
BP / TEA ~45~0.045UV LampTMPTMA²[6]
EMK / TEA ~50~0.055UV LampTMPTMA²[6]
BPD-D / TEA ~55~0.060UV LampTMPTMA²[6]
BPDM-D / TEA ~60~0.065UV LampTMPTMA²[6]
BPDP-D / TEA ~68 ~0.080 UV LampTMPTMA²[6]
PBM / TEA ³Higher than BPHigher than BPPhoto-DSCTPGDA⁴[8]
PBS / TEA ³Higher than BPHigher than BPPhoto-DSCTPGDA⁴[8]

¹ Co-initiator used was triethylamine (TEA). ² TMPTMA: Trimethylolpropane trimethacrylate. ³ PBM and PBS are polymeric benzophenone-based photoinitiators. ⁴ TPGDA: Tripropyleneglycol diacrylate.

As shown in the data, novel derivatives like BPDP-D, which feature a donor-benzophenone-donor structure, exhibit not only a red-shift in absorption and higher extinction coefficients but also superior performance in initiating polymerization compared to commercial benchmarks like BP and EMK.[6]

Experimental Protocols

The comparative performance of benzophenone photoinitiators is assessed through various analytical techniques. Below are detailed methodologies for key experiments used to evaluate their efficiency.

Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC is a widely used technique to monitor the heat flow associated with a photopolymerization reaction in real-time.[1][9] This allows for the determination of the polymerization rate (Rp) and the final monomer conversion (DC%).[1][9]

  • Objective: To measure the heat of polymerization as a function of time upon UV irradiation.

  • Sample Preparation: A formulation is prepared containing the monomer (e.g., an acrylate), the benzophenone derivative photoinitiator (e.g., 0.1-2 wt%), and a co-initiator (e.g., a tertiary amine).[4]

  • Instrumentation: A differential scanning calorimeter equipped with a UV light source (e.g., a high-pressure mercury lamp).

  • Experimental Conditions:

    • A small amount of the sample (typically 5-10 mg) is placed in an open aluminum DSC pan.[4]

    • The sample is placed in the DSC cell under an inert atmosphere (e.g., nitrogen) to prevent oxygen inhibition.

    • The sample is allowed to equilibrate at a constant temperature (isothermal conditions).

    • The UV lamp is turned on to irradiate the sample, and the heat flow is recorded as a function of time.

  • Data Analysis: The polymerization rate (Rp) is proportional to the heat flow (dH/dt). The total heat evolved (ΔH) is integrated over the reaction time and compared to the theoretical heat of polymerization for the specific monomer (ΔH₀) to calculate the degree of conversion (DC% = ΔH / ΔH₀).

G start Start prep Prepare Formulation (Monomer + PI + Co-initiator) start->prep load Load 5-10 mg Sample into DSC Pan prep->load setup Place in DSC Cell (Inert Atmosphere) load->setup equil Equilibrate at Isothermal Temperature setup->equil irradiate Irradiate with UV Light equil->irradiate record Record Heat Flow (dH/dt) vs. Time irradiate->record analyze Analyze Data (Calculate Rp and DC%) record->analyze end End analyze->end

Caption: Experimental workflow for Photo-DSC analysis.

Real-Time Fourier-Transform Infrared Spectroscopy (RT-FTIR)

RT-FTIR is another powerful technique for monitoring photopolymerization kinetics.[9] It directly measures the disappearance of reactive functional groups (e.g., acrylate C=C double bonds) in real-time.[5][10]

  • Objective: To monitor the conversion of monomer functional groups as a function of irradiation time.

  • Sample Preparation: A thin film of the liquid formulation is prepared between two transparent salt plates (e.g., KBr or BaF₂) or on a single plate for reflection-based measurements.

  • Instrumentation: An FTIR spectrometer equipped with a UV/Vis light source for sample irradiation.

  • Experimental Conditions:

    • A background spectrum of the uncured sample is recorded.

    • The UV lamp is activated to initiate polymerization.

    • FTIR spectra are collected rapidly and continuously throughout the irradiation period.

  • Data Analysis: The decrease in the peak area or height of the characteristic absorption band of the reactive monomer group (e.g., the acrylate C=C twist at ~810 cm⁻¹) is monitored. The degree of conversion (DC%) at any given time 't' is calculated using the formula: DC%(t) = [1 - (Area(t) / Area(0))] * 100, where Area(0) is the initial peak area and Area(t) is the area at time 't'. The polymerization rate (Rp) can be determined from the slope of the conversion vs. time curve.[9]

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to determine the light absorption properties of the photoinitiators, which is crucial for their efficiency.

  • Objective: To measure the absorption spectrum and determine the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε).

  • Procedure:

    • The benzophenone derivative is dissolved in a suitable solvent (e.g., dichloromethane or acetonitrile) at a known concentration.[6]

    • The UV-Vis absorption spectrum is recorded using a spectrophotometer over a relevant wavelength range (e.g., 200-500 nm).

    • The λmax is identified as the wavelength with the highest absorbance.

    • The molar extinction coefficient (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.

References

A Comparative Benchmarking Guide to the Synthesis of 2,4'-Dichlorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic methodologies for 2,4'-Dichlorobenzophenone, a key intermediate in the pharmaceutical and fine chemical industries. We will delve into the traditional Friedel-Crafts acylation and explore alternative routes, including Grignard reactions and Suzuki-Miyaura coupling. This objective analysis, supported by experimental data and detailed protocols, aims to inform strategic decisions in process development and optimization.

Performance Comparison of Synthesis Routes

The selection of a synthetic pathway for this compound is a critical decision influenced by factors such as yield, purity, scalability, cost, and environmental impact. The following table summarizes the key performance indicators for the benchmarked methods.

Synthesis MethodTypical Yield (%)Purity (%)Reaction Time (hours)Key AdvantagesKey Disadvantages
Friedel-Crafts Acylation 85-95>984-6Well-established, high yield, readily available starting materials.Use of stoichiometric, moisture-sensitive Lewis acids; generation of hazardous waste.
Grignard Reaction 70-85>952-4Milder conditions than Friedel-Crafts, good functional group tolerance (with protection).Requires strictly anhydrous conditions, potential for side reactions (e.g., Wurtz coupling).
Suzuki-Miyaura Coupling 75-90>9712-24High functional group tolerance, milder reaction conditions.Cost of palladium catalyst and ligands, longer reaction times.

Experimental Protocols

Friedel-Crafts Acylation: The Benchmarked Standard

The Friedel-Crafts acylation is the most conventional and widely employed method for the synthesis of this compound. The reaction proceeds via the electrophilic substitution of an acyl group onto an aromatic ring, catalyzed by a Lewis acid.

Reaction Scheme:

2-Chlorobenzoyl chloride reacts with chlorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield this compound.

Experimental Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is assembled. The entire apparatus is maintained under a dry nitrogen atmosphere.

  • Reagent Charging: Anhydrous aluminum chloride (1.1 eq.) is suspended in an inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane. The flask is cooled to 0-5 °C in an ice bath.

  • Acyl Chloride Addition: A solution of 2-chlorobenzoyl chloride (1.0 eq.) in the same solvent is added dropwise to the stirred suspension of aluminum chloride.

  • Aromatic Substrate Addition: Chlorobenzene (1.2 eq.) is then added dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and then slowly poured into a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex and precipitates the crude product.

  • Purification: The crude product is extracted with an organic solvent (e.g., DCM), washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Workflow Diagram:

Friedel_Crafts_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Reagents: - 2-Chlorobenzoyl Chloride - Chlorobenzene - AlCl3 - Solvent (DCM) addition 1. Reagent Addition (0-10 °C) reagents->addition glassware Flame-dried Glassware (N2 atmosphere) glassware->addition reflux 2. Reflux (4-6 hours) addition->reflux monitoring 3. TLC Monitoring reflux->monitoring quench 1. Quench (Ice/HCl) monitoring->quench extraction 2. Extraction quench->extraction purification 3. Recrystallization extraction->purification product This compound purification->product

Caption: Experimental workflow for the Friedel-Crafts acylation synthesis of this compound.

Grignard Reaction: A Milder Alternative

The Grignard reaction offers a valuable alternative for the synthesis of this compound, particularly when milder reaction conditions are desired. This method involves the nucleophilic addition of a Grignard reagent to a carbonyl compound. Two primary routes are feasible:

  • Route A: Reaction of 2-chlorophenylmagnesium halide with 4-chlorobenzaldehyde, followed by oxidation.

  • Route B: Reaction of 4-chlorophenylmagnesium halide with 2-chlorobenzaldehyde, followed by oxidation.

Experimental Protocol (Route A):

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, magnesium turnings (1.2 eq.) are activated with a small crystal of iodine in anhydrous tetrahydrofuran (THF). A solution of 2-bromochlorobenzene (1.0 eq.) in anhydrous THF is added dropwise to initiate the formation of 2-chlorophenylmagnesium bromide. The reaction is typically initiated with gentle heating and then maintained at a gentle reflux.

  • Aldehyde Addition: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of 4-chlorobenzaldehyde (1.0 eq.) in anhydrous THF is added dropwise, maintaining the temperature below 5 °C.

  • Reaction and Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Intermediate Isolation: The product, a diarylmethanol, is extracted with ethyl acetate, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is evaporated to yield the crude intermediate.

  • Oxidation: The crude diarylmethanol is dissolved in a suitable solvent (e.g., acetone) and oxidized to the corresponding benzophenone using an oxidizing agent such as Jones reagent or pyridinium chlorochromate (PCC).

  • Purification: The final product is purified by column chromatography on silica gel to yield pure this compound.

Suzuki-Miyaura Coupling: A Modern Approach

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that provides a modern and versatile route to biaryl ketones like this compound. This method is renowned for its high functional group tolerance. The synthesis can be approached in two ways:

  • Route A: Coupling of 2-chlorophenylboronic acid with 4-chlorobenzoyl chloride.

  • Route B: Coupling of 4-chlorophenylboronic acid with 2-chlorobenzoyl chloride.

Experimental Protocol (Route B):

  • Reaction Setup: A Schlenk flask is charged with 4-chlorophenylboronic acid (1.2 eq.), 2-chlorobenzoyl chloride (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 eq.).

  • Solvent Addition: A degassed solvent system, commonly a mixture of toluene and water or 1,4-dioxane and water, is added to the flask.

  • Reaction: The reaction mixture is heated to 80-100 °C under a nitrogen atmosphere for 12-24 hours. The progress of the reaction is monitored by TLC or GC-MS.

  • Work-up: After completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Logical Relationship Diagram

The following diagram illustrates the logical relationships between the starting materials and the final product for each synthetic pathway.

Synthesis_Pathways cluster_sm Starting Materials cluster_methods Synthesis Methods sm_fc 2-Chlorobenzoyl Chloride + Chlorobenzene method_fc Friedel-Crafts Acylation sm_fc->method_fc sm_g_a 2-Bromochlorobenzene + 4-Chlorobenzaldehyde method_g Grignard Reaction sm_g_a->method_g sm_g_b 4-Bromochlorobenzene + 2-Chlorobenzaldehyde sm_g_b->method_g sm_s_a 2-Chlorophenylboronic Acid + 4-Chlorobenzoyl Chloride method_s Suzuki-Miyaura Coupling sm_s_a->method_s sm_s_b 4-Chlorophenylboronic Acid + 2-Chlorobenzoyl Chloride sm_s_b->method_s product This compound method_fc->product method_g->product method_s->product

Safety Operating Guide

Proper Disposal of 2,4'-Dichlorobenzophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2,4'-Dichlorobenzophenone, a chlorinated organic compound, is crucial for ensuring laboratory safety and environmental protection. This guide provides a step-by-step operational plan for its handling and disposal, in line with standard hazardous waste management protocols.

Immediate Safety and Handling

Before handling this compound for disposal, it is essential to be aware of its potential hazards. While some assessments indicate it does not meet GHS hazard criteria, other reports classify it as causing skin and eye irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) should always be worn.

Personal Protective Equipment (PPE) Requirements:

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat should be worn to prevent skin contact.

In case of accidental exposure, follow these first-aid measures:

  • Skin Contact: Wash the affected area with plenty of soap and water.[2][3] If irritation occurs, seek medical advice.

  • Eye Contact: Rinse cautiously with water for several minutes.[4] If irritation persists, get medical attention.

  • Inhalation: Move the person to fresh air. If you feel unwell, call a poison center or doctor.[2]

Any materials used to clean up spills of this compound must also be treated as hazardous waste.[5][6]

Step-by-Step Disposal Protocol

A chemical is considered waste when it is no longer intended for use.[5][6] At this point, the following disposal procedure must be initiated. It is imperative not to dispose of this compound down the drain or through evaporation.[5][6][7]

1. Waste Characterization: this compound is a solid, halogenated (chlorinated) organic compound. This classification is critical for proper segregation and disposal.

2. Container Selection and Labeling:

  • Container: Use a chemically compatible, leak-proof container in good condition.[5] For solid waste, a wide-mouth plastic or glass container with a secure screw-cap is appropriate. The container must be kept closed except when adding waste.[5][8]

  • Labeling: Affix a fully completed hazardous waste label to the container.[5] The label must clearly identify the contents as "Hazardous Waste" and list "this compound" as the chemical constituent. Accurate labeling is crucial for safe consolidation and disposal by environmental health and safety personnel.[8][9]

3. Accumulation and Storage:

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which must be at or near the point of generation.[8][9][10]

  • Segregation: As a chlorinated organic compound, this compound waste must be segregated from non-halogenated solvents and other incompatible waste streams like acids, bases, and oxidizing agents.[10][11][12] Store in secondary containment to prevent spills.[5][6]

4. Request for Disposal:

  • Contact EHS: Once the container is full or approaching the storage time limit, submit a hazardous waste pickup request to your institution's Environmental Health & Safety (EHS) department.[5][8][9]

  • Transportation: Do not transport the hazardous waste yourself. Trained EHS personnel are responsible for collecting the waste from the laboratory.[6]

5. Final Disposal Method: The ultimate disposal of chlorinated organic residues like this compound is typically handled by a licensed hazardous waste disposal company. The most common method is high-temperature incineration in a specialized furnace equipped with scrubbers to neutralize the resulting hydrogen halide gases, thus preventing air pollution.[3][13]

Regulatory and Storage Limits

The following table summarizes key quantitative data related to the accumulation of hazardous waste in a laboratory setting, as mandated by regulations like the Resource Conservation and Recovery Act (RCRA).[8]

ParameterGuidelineCitation
Maximum Waste Volume in SAA 55 gallons of hazardous waste[6][8][9]
Maximum Acutely Toxic Waste in SAA 1 quart of "P-listed" acute hazardous waste[6][8][9]
Maximum Accumulation Time Up to 9 or 12 months, depending on institutional policy, as long as volume limits are not exceeded.[5][8][9]
Removal Time After Container is Full Within 3 calendar days[8][9][10]

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G A Identify this compound as Waste B Wear Appropriate PPE (Gloves, Eye Protection) A->B C Select Compatible, Leak-Proof Waste Container B->C D Affix Hazardous Waste Label (Clearly Identify Contents) C->D E Store in Designated SAA (At/Near Point of Generation) D->E F Segregate from Incompatible Wastes (e.g., Non-Halogenated, Acids, Bases) E->F G Submit Waste Pickup Request to EHS F->G H EHS Collects Waste for Consolidation G->H I Final Disposal via High-Temperature Incineration by Licensed Vendor H->I

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling 2,4'-Dichlorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of 2,4'-Dichlorobenzophenone (CAS No. 85-29-0). The following procedural guidance is designed to ensure safe laboratory operations and proper environmental stewardship.

Hazard Assessment and GHS Classification

There is conflicting information regarding the GHS classification of this compound. While some suppliers state the substance is not classified as hazardous, aggregated data from multiple notifications to the ECHA C&L Inventory indicate potential hazards.[1] As a precautionary measure, it is recommended to handle this chemical as a hazardous substance.

The potential GHS classifications based on aggregated notifications are:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[1][2]

  • Eye Irritation (Category 2): H319 - Causes serious eye irritation.[2]

Due to the crystalline powder form of this chemical, there is also a potential for respiratory tract irritation upon inhalation of dust.[3]

Signal Word: Warning[1]

Hazard Pictogram:

alt text

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical for the safe handling of this compound. The following table summarizes the recommended PPE for various operations.

OperationEye and Face ProtectionHand ProtectionRespiratory ProtectionProtective Clothing
Handling Solid/Powder Chemical safety goggles or a face shield.Nitrile gloves (minimum 8 mil thickness recommended). Double gloving is advised for extended handling.A NIOSH-approved N95 (or higher) particulate respirator should be used if handling outside of a fume hood or if dust is generated.Lab coat, closed-toe shoes, and long pants.
Handling Solutions Chemical safety goggles.Nitrile gloves. Verify glove compatibility with the solvent being used.Work in a certified chemical fume hood.Lab coat, closed-toe shoes, and long pants.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.

1. Preparation:

  • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
  • Ensure all necessary PPE is readily available and in good condition.
  • Have an emergency eyewash station and safety shower accessible.
  • Prepare all necessary equipment and reagents before handling the chemical.

2. Handling the Solid Chemical:

  • Wear all required PPE as outlined in the table above.
  • Carefully open the container to avoid generating dust.
  • Use a spatula or other appropriate tool to weigh and transfer the solid.
  • If there is a risk of dust generation, perform these tasks in a fume hood or a glove box.
  • Close the container tightly after use.

3. Preparing Solutions:

  • Always work inside a chemical fume hood when preparing solutions.
  • Slowly add the solid this compound to the solvent to avoid splashing.
  • Ensure the container is appropriately labeled with the chemical name, concentration, solvent, and hazard information.

4. Spill Cleanup:

  • In case of a small spill of solid material, carefully sweep it up with a dustpan and brush, avoiding dust generation. Place the material in a sealed, labeled container for disposal.
  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.
  • Clean the spill area with an appropriate solvent and then with soap and water.
  • For large spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.

Waste TypeDisposal Procedure
Solid this compound Collect in a clearly labeled, sealed container. Dispose of as halogenated organic solid waste through a certified hazardous waste disposal company.[4][5]
Contaminated Labware (e.g., weigh boats, filter paper) Place in a sealed, labeled bag or container and dispose of as solid chemical waste.
Solutions of this compound Collect in a labeled, sealed container compatible with the solvent used. Dispose of as halogenated organic liquid waste. Do not pour down the drain.[6]
Contaminated PPE (e.g., gloves, disposable lab coats) Place in a sealed, labeled bag and dispose of as solid chemical waste.

Important Disposal Considerations:

  • Halogenated organic compounds often require high-temperature incineration for complete destruction.[4]

  • Never mix halogenated waste with non-halogenated waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Gather Required PPE check_safety Check Eyewash/Shower don_ppe Don PPE handle_solid Weigh/Transfer Solid don_ppe->handle_solid If Solid prep_solution Prepare Solution don_ppe->prep_solution If Solution clean_area Clean Work Area handle_solid->clean_area prep_solution->clean_area dispose_waste Segregate & Label Waste clean_area->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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2,4'-Dichlorobenzophenone
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Reactant of Route 2
2,4'-Dichlorobenzophenone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.